molecular formula C39H51N2O9P B15548805 O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Cat. No.: B15548805
M. Wt: 722.8 g/mol
InChI Key: IEKIULVSVQLVMS-UHFFFAOYSA-N
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Description

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is a useful research compound. Its molecular formula is C39H51N2O9P and its molecular weight is 722.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H51N2O9P

Molecular Weight

722.8 g/mol

IUPAC Name

diethyl 2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]propanedioate

InChI

InChI=1S/C39H51N2O9P/c1-9-46-36(42)38(37(43)47-10-2,28-50-51(49-26-14-25-40)41(29(3)4)30(5)6)27-48-39(31-15-12-11-13-16-31,32-17-21-34(44-7)22-18-32)33-19-23-35(45-8)24-20-33/h11-13,15-24,29-30H,9-10,14,26-28H2,1-8H3

InChI Key

IEKIULVSVQLVMS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Conceptual Framework for the Synthesis of Protected Diol Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of scientific literature does not yield a standard, publicly documented synthesis protocol for a compound with the specific name "O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol." This nomenclature appears to be non-standard in formal chemical literature.

The name contains fragments that suggest a potential relationship to known chemical entities:

  • O-DMT : This is a common abbreviation for O-Desmethyltramadol, an opioid analgesic and the active metabolite of tramadol.

  • 2,2-di(ethoxycarbonyl)propan-1,3-diol : This chemical name refers to Diethyl 2,2-bis(hydroxymethyl)malonate.

It is plausible that the requested topic concerns the synthesis of a derivative or intermediate related to O-Desmethyltramadol, potentially involving a malonic ester synthesis pathway. However, without established scientific papers or patents detailing a procedure for "O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol," providing a detailed, reliable, and safe protocol is not feasible.

A Note on Chemical Synthesis and Safety: The synthesis of novel chemical compounds, particularly those related to pharmacologically active substances, should only be undertaken by qualified professionals in a controlled laboratory setting. The process requires a deep understanding of reaction mechanisms, potential side reactions, purification techniques, and analytical characterization methods (e.g., NMR, Mass Spectrometry, HPLC) to ensure the identity, purity, and safety of the synthesized material.

Given the lack of specific, verifiable information in the public domain for the requested compound, this guide will instead outline a general, conceptual framework for approaching the synthesis of a hypothetical protected diol intermediate that might be used in complex molecule synthesis, drawing parallels from established organic chemistry principles.

This guide provides a theoretical overview of a common strategy in organic synthesis: the protection of diol functionalities using an acetal or ketal, a crucial step in the multi-step synthesis of complex target molecules. We will use the protection of a generic diol as our model.

Introduction: The Importance of Protecting Groups

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" or "protect" a reactive group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The ideal protecting group is easy to install, stable under the desired reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.

Diols (compounds with two hydroxyl groups) are common functional groups that often require protection. The formation of a cyclic acetal or ketal is a highly effective and widely used method for protecting 1,2- and 1,3-diols.

The Acetal/Ketal Protection Strategy

The core of this strategy involves reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. This reaction forms a five- or six-membered ring, respectively, which is generally stable to a wide range of reaction conditions, particularly basic, nucleophilic, and organometallic reagents.

Diagram of the General Protection Workflow:

Caption: General workflow for using acetal/ketal groups to protect diols during a multi-step organic synthesis.

Detailed Experimental Protocol (Conceptual Example)

This section provides a generalized, step-by-step protocol for the protection of a 1,3-diol using acetone to form an acetonide, a common protecting group.

Objective: To protect the diol functionality of "Substrate A" to enable a subsequent chemical modification at a different site of the molecule.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Substrate A (a 1,3-diol)(Varies)1.0 eq10.0Starting material
Acetone58.085.0 eq50.0Protecting agent and solvent
p-Toluenesulfonic acid (TsOH)172.200.05 eq0.5Acid catalyst
Toluene92.14~50 mL-Reaction solvent (for azeotropic removal of water)
Saturated NaHCO₃ solution-~20 mL-For quenching the reaction
Anhydrous MgSO₄120.37~2 g-Drying agent
Diethyl ether (Et₂O)74.12~100 mL-Extraction solvent
Hexanes-(Varies)-For chromatography
Ethyl acetate88.11(Varies)-For chromatography

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add Substrate A (10.0 mmol), toluene (50 mL), and acetone (50.0 mmol).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.5 mmol) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as it forms as a byproduct of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acid catalyst.

    • Wash with brine (1 x 10 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected diol.

  • Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Acetal Formation and Deprotection

Understanding the mechanism is key to troubleshooting and adapting the protocol.

Protection (Acid-Catalyzed Acetal Formation): The reaction is an equilibrium process.[1] To drive the reaction towards the product (the protected diol), the water byproduct is continuously removed using a Dean-Stark apparatus.[2][3][4]

Deprotection (Acid-Catalyzed Hydrolysis): The removal of the acetal protecting group is essentially the reverse of the protection reaction.[1] It is achieved by treating the protected compound with aqueous acid. The large excess of water shifts the equilibrium back towards the diol and the carbonyl compound.[5]

Diagram of the Protection/Deprotection Mechanism:

G cluster_protection Protection (Acid Catalysis) cluster_deprotection Deprotection (Aqueous Acid) p1 1. Protonation of Carbonyl Oxygen p2 2. Nucleophilic Attack by Diol p1->p2 p3 3. Proton Transfer p2->p3 p4 4. Elimination of Water (forms Oxonium Ion) p3->p4 p5 5. Intramolecular Ring Closure p4->p5 p6 6. Deprotonation p5->p6 p_final Protected Diol (Cyclic Acetal) p6->p_final d1 1. Protonation of Acetal Oxygen d2 2. Ring Opening (forms Oxonium Ion) d1->d2 d3 3. Nucleophilic Attack by Water d2->d3 d4 4. Proton Transfer d3->d4 d5 5. Elimination of Alcohol d4->d5 d6 6. Deprotonation d5->d6 d_final Original Diol + Carbonyl Compound d6->d_final

Caption: The reversible acid-catalyzed mechanism for the formation (protection) and hydrolysis (deprotection) of a cyclic acetal.

Trustworthiness: A Self-Validating System

The reliability of a protection/deprotection strategy is paramount. This protocol is self-validating through several checkpoints:

  • Reaction Monitoring: TLC is used to confirm the complete consumption of the starting material during the protection step and the complete removal of the protected intermediate during deprotection.

  • Spectroscopic Confirmation: NMR and mass spectrometry provide unambiguous structural confirmation of the protected intermediate and the final deprotected product, ensuring no unintended side reactions have occurred.

  • Stability: Acetal and ketal protecting groups are known to be stable to a wide range of conditions, including basic, nucleophilic, and reductive environments, making them a trustworthy choice for many synthetic routes.[1][6][7][8]

Conclusion

While a specific protocol for "O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol" is not available in the peer-reviewed literature, the principles of diol protection are fundamental to organic synthesis. The use of acetals and ketals provides a robust and reversible method to mask hydroxyl groups, enabling complex chemical transformations on polyfunctional molecules. The conceptual protocol detailed here illustrates the key considerations, from reaction setup and monitoring to purification and characterization, that underpin the successful application of protecting group strategies in a research and development setting.

References

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • ACS Publications, Organic Letters. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Chem-Station. Protection of 1,2-/1,3-Diols. [Link]

  • Chemistry LibreTexts. Acetals as Protecting Groups. [Link]

  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Pearson. Acetals can serve as protecting groups for 1,2-diols. [Link]

  • RSC Publishing. Recent progress in selective functionalization of diols via organocatalysis. [Link]

  • ResearchGate. What are the new ways to protect the aromatic aldehyde carbonyl group by diol? [Link]

  • Science of Synthesis. Product Class 11: Alcohols and Diols by Deprotection. [Link]

  • Google Patents. Methods for protecting and deprotecting a diol group.

Sources

An In-depth Technical Guide to O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol: A Key Reagent in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 5'-Phosphorylation in Oligonucleotide Functionality

In the realm of molecular biology and drug development, the synthesis of custom oligonucleotides is a cornerstone technology. These synthetic strands of DNA and RNA are indispensable tools for a myriad of applications, from diagnostics and therapeutics to fundamental research. A key modification that imparts biological activity to these synthetic oligonucleotides is the presence of a phosphate group at the 5'-terminus. This 5'-phosphorylation is essential for enzymatic ligation, a process fundamental to cloning, gene construction, and various nucleic acid detection methods. While enzymatic methods for 5'-phosphorylation exist, chemical phosphorylation during solid-phase synthesis offers a more direct, efficient, and scalable approach. This guide provides a comprehensive technical overview of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (CAS Number: 171285-25-9), a widely utilized reagent for the chemical phosphorylation of oligonucleotides.

Chemical Identity and Properties

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is a specialized phosphoramidite reagent designed for the introduction of a 5'-phosphate group during automated solid-phase oligonucleotide synthesis. Its structure is characterized by a central propanediol backbone, functionalized with two ethoxycarbonyl groups and, most importantly, a dimethoxytrityl (DMT) protected hydroxyl group.

PropertyValueSource
CAS Number 171285-25-9
Molecular Formula C39H51N2O9P
Molecular Weight 722.80 g/mol
Appearance Colorless Oil
Purity (LCMS) Typically >97%
Storage -20°C for long-term storage (up to 3 years in pure form)

The key feature of this reagent is the acid-labile DMT group. This bulky lipophilic group serves a dual purpose: it protects the 5'-hydroxyl during the synthesis cycle and provides a convenient handle for the purification of the full-length oligonucleotide via reversed-phase chromatography.

Mechanism of Action in Oligonucleotide Synthesis: A Step-by-Step Workflow

The incorporation of a 5'-phosphate group using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. The process can be visualized as follows:

Oligonucleotide Phosphorylation Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Post-Synthesis Workup cluster_purification Purification start 1. Solid Support with Nascent Oligonucleotide coupling 2. Coupling with O-DMT Phosphoramidite start->coupling Deprotection of 5'-OH capping 3. Capping of Unreacted 5'-OH coupling->capping oxidation 4. Oxidation of Phosphite Triester capping->oxidation cleavage 5. Cleavage from Solid Support oxidation->cleavage Synthesis Complete base_deprotection 6. Base and Phosphate Protecting Group Removal cleavage->base_deprotection rp_hplc Reversed-Phase HPLC (DMT-on) base_deprotection->rp_hplc dmt_removal 7. DMT Group Removal (Detritylation) final_deprotection 8. Final Phosphate Deprotection dmt_removal->final_deprotection end end final_deprotection->end Purified 5'-Phosphorylated Oligonucleotide rp_hplc->dmt_removal

Figure 1. Workflow for the synthesis and purification of 5'-phosphorylated oligonucleotides.

1. Coupling: Following the final cycle of nucleotide addition, the 5'-DMT group of the terminal nucleoside is removed, and the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

2. Capping and Oxidation: Standard capping and oxidation steps are performed to block any unreacted 5'-hydroxyl groups and to stabilize the newly formed phosphite triester linkage to a more stable phosphate triester, respectively.

3. Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed, typically with concentrated ammonium hydroxide. The DMT group on the phosphorylation reagent remains intact under these conditions.

A Technical Guide to the Structure Elucidation of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive, step-by-step workflow for the complete structure elucidation of 1-O-(4,4'-Dimethoxytrityl)-2,2-di(ethoxycarbonyl)propan-1,3-diol, a key building block in synthetic organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for unambiguous molecular characterization. The guide integrates foundational purity assessments with advanced spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each section details the causality behind experimental choices, provides field-proven protocols, and presents data in a clear, actionable format, ensuring scientific integrity and trustworthiness.

Introduction

The precise structural confirmation of synthetic intermediates is a cornerstone of modern chemical research and development. The target molecule, 1-O-(4,4'-Dimethoxytrityl)-2,2-di(ethoxycarbonyl)propan-1,3-diol (henceforth referred to as the "target compound"), incorporates several key structural features: a bulky, acid-labile 4,4'-dimethoxytrityl (DMT) protecting group, a quaternary carbon center, two diastereotopic methylene groups, and two equivalent ethyl ester functionalities. The DMT group is particularly common in oligonucleotide synthesis for the protection of 5'-hydroxy groups.[2]

This guide presents a systematic and self-validating approach to confirming the identity and purity of this molecule. We will proceed logically from establishing sample purity and determining the molecular formula to the detailed mapping of the covalent framework through a suite of spectroscopic techniques. The causality behind each analytical choice is explained to provide a deeper understanding of the elucidation process.

Chemical Structure of the Target Compound

Figure 1. Chemical Structure of 1-O-(4,4'-Dimethoxytrityl)-2,2-di(ethoxycarbonyl)propan-1,3-diol.

Part 1: Foundational Analysis: Purity and Molecular Formula

Before any detailed structural analysis, it is imperative to establish the purity of the analyte and confirm its elemental composition. These foundational steps prevent the misinterpretation of spectroscopic data due to the presence of impurities.

Chromatographic Purity Assessment

Chromatography provides a macroscopic view of sample purity. A sample that is deemed pure by orthogonal chromatographic methods can be confidently subjected to further spectroscopic analysis.

  • Expertise & Rationale: Thin Layer Chromatography (TLC) is employed as a rapid, qualitative screen using multiple solvent systems of varying polarity to ensure that no impurities are co-eluting with the main spot. High-Performance Liquid Chromatography (HPLC) with a diode-array detector provides a quantitative assessment of purity, reported as a percentage of the total integrated peak area. A C18 reversed-phase column is chosen due to the compound's significant hydrophobic character, imparted by the DMT group.

Protocol 1: HPLC Purity Analysis
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 70% B to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm and 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

Table 1: Expected Chromatographic Data

Parameter Value
TLC (Rf) 0.45 (30% Ethyl Acetate in Hexane)
HPLC (Retention Time) ~12.5 min

| HPLC (Purity) | >98% (at 254 nm) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically < 5 ppm).[3][4]

  • Expertise & Rationale: Electrospray Ionization (ESI) is the chosen method as it is a soft ionization technique suitable for polar, non-volatile molecules, preventing fragmentation of the parent ion. We anticipate the formation of protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts in the positive ion mode. The high accuracy of a Time-of-Flight (TOF) or Orbitrap analyzer allows for the unambiguous determination of the molecular formula from the measured exact mass.[4][5]

Protocol 2: HRMS (ESI-TOF) Analysis
  • System: Agilent 6230 TOF LC/MS or equivalent.

  • Ionization Mode: Positive ESI.

  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion Rate: 5 µL/min.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325 °C.

  • Fragmentor Voltage: 175 V.

  • Data Acquisition: Scan m/z range 100-1000.

Table 2: HRMS Data for C₃₀H₃₆O₈

Ion Species Theoretical m/z Experimental m/z (Expected) Mass Error (ppm)
[M+H]⁺ 525.2432 525.2430 < 1.0
[M+Na]⁺ 547.2251 547.2249 < 1.0

| [M-C₂₁H₁₉O₂]⁺ (DMT⁺) | 303.1329 | 303.1328 | < 1.0 |

A characteristic fragment corresponding to the stable DMT cation (C₂₁H₁₉O₂⁺) is also expected, providing initial structural confirmation.

Part 2: Spectroscopic Characterization

With purity and molecular formula established, we proceed to map the molecule's covalent framework using IR and NMR spectroscopy.

Infrared (IR) Spectroscopy: Functional Group Inventory

IR spectroscopy probes the vibrational modes of molecules, providing a rapid fingerprint of the functional groups present.

  • Expertise & Rationale: Attenuated Total Reflectance (ATR) is used for its simplicity and requires minimal sample preparation. We expect to observe characteristic stretching frequencies for the free hydroxyl (O-H) group, the ester carbonyls (C=O), the C-O bonds of the ethers and esters, and the aromatic C-H bonds of the DMT group.[6]

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3500 Broad, Medium O-H Stretch (Alcohol)
3100-3000 Medium C-H Stretch (Aromatic)
2980-2850 Medium-Strong C-H Stretch (Aliphatic)
~1740 Strong C=O Stretch (Ester)[6]
1608, 1508 Medium C=C Stretch (Aromatic Ring)

| 1250, 1175 | Strong | C-O Stretch (Aryl Ether & Ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7] A multi-faceted approach using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[8][9][10]

  • Expertise & Rationale: The strategy is to first assign proton signals using ¹H NMR, then assign the carbons they are attached to using HSQC. Finally, long-range correlations from HMBC will be used to piece together the molecular fragments, confirming the connectivity between the DMT group, the propanediol backbone, and the ester functionalities.

Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

  • Referencing: Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Predicted NMR Assignments

The following table summarizes the predicted chemical shifts and key correlations. These predictions are based on established values for DMT-protected compounds and substituted diethyl malonates.[6][11]

Table 4: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations

Position Predicted δ ¹³C (ppm) Predicted δ ¹H (ppm) Multiplicity, J (Hz) Integration Key HMBC Correlations (from ¹H to ¹³C)
DMT Group
C(Ar)-O ~158.5 - - - -
C(Ar)-quat ~145.0 - - - -
C(Ar)-quat ~136.0 - - - -
C(Ar)-H ~130.0 ~7.40 d, 8.0 4H C-quat, C(Ar)-H
C(Ar)-H ~128.0 ~7.25 t, 8.0 4H C-quat, C(Ar)-H
C(Ar)-H ~127.0 ~7.20 t, 8.0 1H C-quat, C(Ar)-H
C(Ar)-H ~113.0 ~6.80 d, 8.5 4H C(Ar)-O, C(Ar)-quat
DMT C-quat ~86.0 - - - C1, C(Ar)
OCH₃ ~55.2 ~3.75 s 6H C(Ar)-O
Propanediol Core
C1 ~65.0 ~3.40 s 2H DMT C-quat, C2, C=O
C2 ~58.0 - - - -
C3 ~63.0 ~3.80 d, 12.0 1H C2, C=O
~3.70 d, 12.0 1H C2, C=O
OH - ~2.50 t, 6.0 1H C3
Ethyl Ester Groups
C=O ~168.0 - - - -
OCH₂ ~62.0 ~4.25 q, 7.1 4H C=O, CH₃

| CH₃ | ~14.0 | ~1.25 | t, 7.1 | 6H | OCH₂ |

Note: The two protons on C3 are diastereotopic due to the chiral center created by the DMT group and will appear as an AB quartet, though for simplicity, they are listed as separate doublets.

Part 3: Data Integration and Visualization

Integrated Elucidation Workflow

The following diagram illustrates the logical flow of the entire structure elucidation process, from initial sample assessment to final confirmation.

Elucidation_Workflow cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Spectroscopic Mapping cluster_2 Part 3: Confirmation Purity Sample Purity (TLC & HPLC) HRMS Molecular Formula (HRMS) Purity->HRMS Pure Sample Required IR Functional Groups (IR) HRMS->IR Formula Known NMR NMR Analysis (1D & 2D) IR->NMR Functional Groups Known Integration Data Integration & Synthesis NMR->Integration Structure Final Structure Confirmed Integration->Structure

Sources

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Proposed Mechanism of Action of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Executive Summary

This technical guide provides a detailed analysis of the hypothesized mechanism of action for the compound designated as O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. As this specific chemical entity is not described in current scientific literature, this document posits that it is a hypothetical prodrug of O-Desmethyltramadol (O-DSMT), a known and pharmacologically active metabolite of the analgesic drug, tramadol. The guide will deconstruct the probable metabolic pathway of this novel compound, focusing on its biotransformation to the active O-DSMT and the subsequent interaction of O-DSMT with its biological targets. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to O-Desmethyltramadol (O-DSMT)

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of tramadol, a widely used centrally acting analgesic. The analgesic effects of tramadol are, to a significant extent, attributable to O-DSMT. Unlike its parent compound, O-DSMT exhibits a considerably higher affinity for the μ-opioid receptor, making it a more potent opioid agonist. Additionally, O-DSMT is a potent inhibitor of norepinephrine reuptake, which contributes to its analgesic properties by modulating descending inhibitory pain pathways.

The Prodrug Hypothesis: O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

The nomenclature "O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol" suggests a chemical structure where a 2,2-di(ethoxycarbonyl)propan-1,3-diol moiety is attached to the O-DSMT molecule. This attachment is likely via an ester linkage, a common strategy in prodrug design to enhance pharmacokinetic properties such as lipid solubility, membrane permeability, and to control the rate of drug release.

The proposed mechanism of action for this hypothetical compound is therefore a two-step process:

  • Metabolic Activation: The prodrug, O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, undergoes enzymatic hydrolysis in the body, likely mediated by esterases present in the plasma and various tissues. This cleavage would release the active O-DSMT molecule and the 2,2-di(ethoxycarbonyl)propan-1,3-diol moiety as a byproduct.

  • Pharmacological Action: The liberated O-DSMT then exerts its therapeutic effects through its dual mechanism of action: agonism at the μ-opioid receptor and inhibition of norepinephrine reuptake.

The following diagram illustrates the proposed metabolic activation pathway:

G Prodrug O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (Inactive Prodrug) Active_Drug O-Desmethyltramadol (O-DSMT) (Active Metabolite) Prodrug->Active_Drug Metabolic Cleavage Byproduct 2,2-di(ethoxycarbonyl)propan-1,3-diol (Byproduct) Prodrug->Byproduct Metabolic Cleavage Enzymes Esterases (e.g., in plasma, liver) Enzymes->Prodrug

Caption: Proposed metabolic activation of the O-DMT prodrug.

Detailed Mechanism of Action of O-DSMT

Once released, O-DSMT's pharmacological effects are mediated through two primary pathways:

  • μ-Opioid Receptor Agonism: O-DSMT is a potent agonist of the μ-opioid receptor (MOR). Binding of O-DSMT to MORs, which are G-protein coupled receptors, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization of neurons and a reduction in neuronal excitability, ultimately leading to analgesia.

  • Norepinephrine Reuptake Inhibition: O-DSMT also functions as a norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), O-DSMT increases the concentration of norepinephrine in the synaptic cleft, particularly in the descending pain pathways of the spinal cord. This enhancement of noradrenergic signaling contributes to the overall analgesic effect.

The synergistic action of these two mechanisms provides a broad spectrum of analgesia.

The signaling pathway for O-DSMT is visualized below:

G cluster_0 O-DSMT Action ODSMT O-Desmethyltramadol (O-DSMT) MOR μ-Opioid Receptor (MOR) ODSMT->MOR Agonism NET Norepinephrine Transporter (NET) ODSMT->NET Inhibition Analgesia Analgesia MOR->Analgesia NET->Analgesia

Caption: Dual mechanism of action of O-DSMT.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, a series of in vitro and in vivo experiments would be required.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of conversion of the prodrug to O-DSMT in the presence of liver microsomes or plasma.

Methodology:

  • Incubate O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol at a known concentration with human liver microsomes or human plasma.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the samples using LC-MS/MS to quantify the concentrations of the parent prodrug and the released O-DSMT.

  • Calculate the rate of disappearance of the prodrug and the rate of appearance of O-DSMT.

Receptor Binding Assays

Objective: To confirm that the released O-DSMT binds to the μ-opioid receptor.

Methodology:

  • Perform a competitive radioligand binding assay using a cell line expressing the human μ-opioid receptor.

  • Use a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO).

  • Measure the displacement of the radioligand by increasing concentrations of O-DSMT generated from the prodrug.

  • Determine the binding affinity (Ki) of the generated O-DSMT for the μ-opioid receptor.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the in vivo conversion of the prodrug to O-DSMT and the resulting analgesic effect.

Methodology:

  • Administer O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol to a suitable animal model (e.g., rats or mice).

  • Collect blood samples at various time points post-administration.

  • Analyze plasma samples using LC-MS/MS to determine the concentration-time profiles of the prodrug and O-DSMT.

  • Concurrently, assess the analgesic effect using a standard pain model (e.g., hot plate or tail-flick test).

  • Correlate the pharmacokinetic profile of O-DSMT with its pharmacodynamic (analgesic) effects.

Data Presentation

The following table summarizes the expected outcomes from the proposed validation experiments:

Experiment Parameter Measured Expected Outcome
In Vitro Metabolic Stability Half-life (t½) of prodrugFinite half-life, indicating metabolic conversion.
Rate of O-DSMT formationMeasurable increase in O-DSMT concentration over time.
Receptor Binding Assay Binding affinity (Ki) of O-DSMTHigh affinity for the μ-opioid receptor, consistent with literature values.
In Vivo Pharmacokinetics Prodrug Cmax and AUCDetectable levels of the prodrug in plasma, followed by elimination.
O-DSMT Cmax and AUCAppearance of O-DSMT in plasma, indicating in vivo conversion.
In Vivo Pharmacodynamics Analgesic effect (e.g., latency in hot plate test)Dose-dependent increase in pain threshold, correlating with O-DSMT plasma concentrations.

Conclusion

The proposed mechanism of action for O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is that of a prodrug which, upon administration, is metabolized to the active analgesic agent, O-Desmethyltramadol. The therapeutic effects are then mediated by the dual action of O-DSMT as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. The experimental protocols outlined in this guide provide a framework for validating this hypothesis and characterizing the pharmacokinetic and pharmacodynamic properties of this novel compound. This approach of utilizing a prodrug of O-DSMT could potentially offer advantages in terms of drug delivery, bioavailability, and therapeutic index.

References

Due to the hypothetical nature of "O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol," direct references are not available. The references provided below support the known mechanism of action of O-Desmethyltramadol and general principles of prodrug design.

  • Title: Tramadol and O-desmethyltramadol (M1) metabolism and disposition in humans. Source: Drug Metabolism and Disposition URL: [Link]

  • Title: The analgesic activity of tramadol and its M1 metabolite is mediated by different mechanisms. Source: British Journal of Pharmacology URL: [Link]

  • Title: Prodrugs: recent developments and future challenges. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Ester-based prodrugs: design, synthesis, and in vivo/in vitro evaluation. Source: Current Pharmaceutical Design URL: [Link]

The Gatekeeper of Synthesis: An In-depth Technical Guide to DMT Protecting Group Chemistry in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of synthetic biology and therapeutic oligonucleotide development, the fidelity of every single nucleotide coupling is paramount. The phosphoramidite method, the gold standard for solid-phase oligonucleotide synthesis, relies on a carefully orchestrated cycle of chemical reactions. At the heart of this cycle stands a vigilant gatekeeper: the 4,4'-dimethoxytrityl (DMT) protecting group. This guide provides a deep dive into the critical role of the DMT group, elucidating the chemical principles, practical methodologies, and critical considerations that ensure the synthesis of high-quality oligonucleotides.

The Indispensable Role of the DMT Group: More Than Just a Cap

The primary and most crucial function of the DMT group is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite monomer.[1][] This protection is the cornerstone of the directional, 3'-to-5' stepwise elongation of the oligonucleotide chain.[1][3] By sterically shielding the 5'-hydroxyl, the DMT group prevents unwanted side reactions, most notably the uncontrolled polymerization of nucleosides, thereby ensuring that coupling occurs exclusively at the intended free 5'-hydroxyl of the growing chain attached to the solid support.[1]

The selection of the DMT group is not arbitrary; its efficacy stems from a unique combination of chemical properties:

  • Acid Lability: The DMT group is exceptionally stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of oligonucleotide synthesis.[1][4]

  • Steric Hindrance: The bulky, three-dimensional structure of the DMT group provides a robust steric shield for the 5'-hydroxyl, effectively preventing its participation in unintended reactions.[1]

  • Inherent Monitoring Capability: The cleavage of the DMT group releases a stable, bright orange-colored dimethoxytrityl cation (DMT+).[5][6] The intensity of this color is directly proportional to the amount of DMT group cleaved, providing a real-time, quantitative measure of the coupling efficiency of the preceding cycle.[1][7] This intrinsic feedback mechanism is invaluable for process monitoring and quality control.

The Chemistry of Control: The Detritylation Step

The removal of the DMT group, termed detritylation or deblocking, is the first step in each synthesis cycle, preparing the growing oligonucleotide chain for the addition of the next nucleotide.[3][6] This acid-catalyzed reaction proceeds via an SN1 mechanism, where the protonated DMT ether cleaves to form a free 5'-hydroxyl and the resonance-stabilized DMT cation.[8]

Experimental Protocol: Automated Solid-Phase Detritylation

This protocol outlines a typical detritylation step on an automated DNA/RNA synthesizer.

Reagents:

  • Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) or 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM).[1][9]

  • Washing Solution: Anhydrous acetonitrile.[5]

Procedure:

  • Initial Wash: The synthesis column containing the solid support-bound oligonucleotide is washed with anhydrous acetonitrile to remove any residual reagents from the previous cycle.

  • Deblocking: The deblocking solution is passed through the column for a specified time (typically 50-120 seconds) to effect the complete removal of the 5'-DMT group.[5]

  • DMT Cation Collection (Optional but Recommended): The acidic effluent containing the orange DMT cation is diverted to a spectrophotometer or collected in a fraction collector for subsequent absorbance measurement to determine coupling yield.[1][7]

  • Post-Deblocking Wash: The column is thoroughly washed with anhydrous acetonitrile to completely remove the acid and the cleaved DMT cation, ensuring that the subsequent coupling reaction is not inhibited.[1][10]

Causality in Reagent Selection: TCA vs. DCA

The choice between Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) for deblocking is a critical process parameter.

ReagentpKaCharacteristics & Field Insights
Trichloroacetic Acid (TCA) ~0.7A stronger acid, leading to faster detritylation times.[11] However, its higher acidity increases the risk of depurination, especially in purine-rich sequences (cleavage of the glycosidic bond between the purine base and the sugar backbone), which can lead to chain cleavage during the final basic deprotection step.[6][12]
Dichloroacetic Acid (DCA) ~1.5A milder acid that provides a more controlled detritylation with a significantly lower risk of depurination.[11][12] This makes DCA the preferred reagent for the synthesis of long oligonucleotides or sequences containing acid-sensitive modified nucleosides, as it generally leads to higher fidelity and better overall yields.[12]

The use of anhydrous solvents like DCM and acetonitrile is crucial. Water can interfere with the detritylation process and, more critically, inhibit the subsequent moisture-sensitive phosphoramidite coupling step.[11][12]

Visualizing the Process: Workflows and Mechanisms

To better illustrate the central role of the DMT group, the following diagrams outline the key processes.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping P(III) linkage Oxidation 4. Oxidation Capping->Oxidation Acetylated failures Oxidation->Deblocking Stable P(V) linkage Ready for next cycle

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Detritylation_Mechanism cluster_mech Mechanism of Acid-Catalyzed Detritylation DMT_Oligo DMT-O-5'-Oligo (Support-Bound) Protonated_DMT DMT-O+(H)-5'-Oligo DMT_Oligo->Protonated_DMT + H+ (from DCA/TCA) Products HO-5'-Oligo (Free Hydroxyl) + DMT+ Cation (Orange) Protonated_DMT->Products Cleavage

Caption: The mechanism of the acid-catalyzed detritylation reaction.

Quality Control: The DMT Cation Assay

A key advantage of using the DMT protecting group is the ability to monitor the synthesis efficiency in real-time.[7] The amount of DMT cation released during the deblocking step is directly proportional to the number of successfully coupled nucleotides in the previous cycle.[1] By measuring the absorbance of the orange-colored solution at its λmax (typically 495-498 nm), the stepwise coupling efficiency can be precisely calculated.[5][6]

Experimental Protocol: Spectrophotometric Determination of Coupling Efficiency

Principle: The molar amount of the liberated DMT cation is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (approx. 71,700 L·mol⁻¹·cm⁻¹), c is the concentration, and l is the path length.[1]

Procedure:

  • Collection: During the automated synthesis, the acidic effluent from the detritylation step of each cycle is collected.[11]

  • Dilution: The collected fraction is diluted to a known volume with a stabilizing solution (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile) to ensure the cation remains stable for measurement.[1][7]

  • Measurement: The absorbance of the solution is measured at ~495 nm using a spectrophotometer.[11]

  • Calculation: The stepwise yield is calculated by comparing the molar amount of DMT cation released in the current cycle to the amount released in the previous cycle.[1]

Stepwise Yield (%) = (Moles of DMT at cycle n / Moles of DMT at cycle n-1) x 100

Consistent stepwise yields above 98.5% are indicative of a high-quality synthesis.[7][13] A sudden drop in yield can indicate issues such as depleted reagents, moisture in the system, or problems with reagent delivery.[7]

Post-Purification Detritylation: The Final Unveiling

For many applications, oligonucleotides are purified with the final 5'-DMT group still attached ("DMT-on" purification). This lipophilic handle dramatically increases the retention of the full-length product on reverse-phase chromatography media, allowing for excellent separation from shorter, "DMT-off" failure sequences.[4][14] After purification, this final DMT group must be removed.

Experimental Protocol: Manual In-Solution Detritylation

This protocol is for the removal of the final DMT group after "DMT-on" purification and lyophilization.

Reagents:

  • 80% Acetic Acid in water[11]

  • 3 M Sodium Acetate solution[1]

  • Ethanol (95% or absolute)[1]

Procedure:

  • Dissolve the dried, DMT-on purified oligonucleotide in 200-500 µL of 80% acetic acid.[11]

    • Scientist's Note: The solution will not turn orange because the aqueous environment rapidly quenches the DMT cation to form the colorless dimethoxytritanol.[7][11]

  • Incubate the solution at room temperature for 20-30 minutes.[1]

  • To precipitate the now detritylated oligonucleotide, add 1/10th volume of 3 M sodium acetate, followed by 3 volumes of cold ethanol.[1][14]

  • Centrifuge the mixture to pellet the oligonucleotide.

  • Carefully remove the supernatant containing the dimethoxytritanol.

  • Wash the pellet with cold 70% ethanol to remove residual salts.

  • Dry the final oligonucleotide pellet and redissolve in an appropriate nuclease-free buffer.[14]

Troubleshooting Detritylation Issues

ProblemPotential Cause(s)Recommended Action(s)
Low Stepwise Yield (Low Trityl Signal) - Incomplete coupling in the previous step.- Depleted phosphoramidite or activator.- Moisture in the acetonitrile or other reagents.[7]- Check reagent levels.- Replace reagents with fresh, anhydrous stock.- Verify synthesizer fluidics and valve block performance.
Incomplete Detritylation (Leads to n-1 deletions) - Deblocking reagent (DCA/TCA) is degraded or has absorbed moisture.- Insufficient deblocking time.- Inefficient flow through the synthesis column.[1][10]- Prepare fresh deblocking solution.- Increase the deblocking step time.- Check for column blockage and ensure proper flow rates.
Premature Detritylation - Acidity in other reagents (e.g., capping reagents without sufficient pyridine/lutidine).[5]- Degradation of phosphoramidites leading to acidic byproducts.- Ensure capping solutions are properly buffered.[5]- Use fresh, high-quality phosphoramidites.- Check for any acidic contamination in the acetonitrile wash.

Conclusion

The 4,4'-dimethoxytrityl group is far more than a simple protecting group; it is an elegant and indispensable tool that enables the high-fidelity chemical synthesis of oligonucleotides. Its unique combination of robust protection, selective and facile removal, and built-in capacity for real-time monitoring has cemented its role as the gatekeeper of phosphoramidite chemistry. A thorough, mechanistic understanding of its function and the critical parameters governing its application and removal is essential for any researcher or drug development professional dedicated to the synthesis and application of synthetic nucleic acids.

References

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio Ltd. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 28.7: DNA Synthesis. Retrieved from [Link]

  • Tram, K., Sanghvi, Y. S., & Yan, H. (2011). Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 30(1), 12–19. Retrieved from [Link]

  • Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Retrieved from [Link]

  • Hogrefe, R. I., & Gilar, M. (1997). Acid Binding and Detritylation During Oligonucleotide Synthesis. Nucleic Acids Research, 25(22), 4576–4582. Retrieved from [Link]

  • LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. LGC Group. Retrieved from [Link]

  • Glen Research. (n.d.). Glen-Pak™ Cartridges. Glen Research. Retrieved from [Link]

  • Grokipedia. (n.d.). Phosphoramidite. Retrieved from [Link]

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A Senior Application Scientist's Guide to Chemical Phosphorylation Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphorylation, the covalent addition of a phosphate group to a molecule, is a ubiquitous post-translational modification that governs a vast array of cellular processes.[1][2][3] The ability to synthetically introduce phosphate groups with precision is paramount for researchers in chemical biology, drug discovery, and materials science. This in-depth technical guide provides a comprehensive overview of the core chemical phosphorylation reagents, their underlying mechanisms, and their practical applications. We will delve into the nuances of reagent selection, reaction optimization, and the synthesis of critical biomolecules such as phosphopeptides and phosphorylated oligonucleotides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage chemical phosphorylation in their work.

The Central Role of Phosphorylation

Phosphorylation is a fundamental biochemical process that acts as a molecular switch, modulating protein function, regulating signal transduction pathways, and playing a critical role in energy metabolism.[1][2][3] In eukaryotic cells, phosphorylation predominantly occurs on the hydroxyl groups of serine, threonine, and tyrosine residues.[2] This reversible modification, catalyzed by kinases and reversed by phosphatases, dictates cellular events such as cell growth, apoptosis, and differentiation.[2][4] The ability to synthetically mimic or study these processes through the introduction of phosphate groups is a cornerstone of modern chemical biology.

A Survey of Chemical Phosphorylation Reagents

The choice of phosphorylating agent is dictated by the nature of the substrate, the desired selectivity, and the overall synthetic strategy. Modern organic synthesis offers a diverse toolbox of reagents, broadly categorized by the oxidation state of the phosphorus atom: P(III) and P(V).

P(III) Reagents: The Workhorses of Oligonucleotide and Peptide Synthesis

Reagents based on trivalent phosphorus are highly reactive and are the foundation of modern automated synthesis of DNA, RNA, and phosphorylated peptides.[5][6]

Nucleoside phosphoramidites are the cornerstone of automated solid-phase oligonucleotide synthesis.[7][8][] This chemistry, developed by Caruthers and coworkers, relies on the highly efficient coupling of a 5'-protected nucleoside 3'-phosphoramidite to the free 5'-hydroxyl group of a support-bound nucleoside.[10]

The key advantages of phosphoramidite chemistry include:

  • High Coupling Efficiency: The reactions proceed rapidly and with near-quantitative yields, enabling the synthesis of long oligonucleotides.[7][8]

  • Stability: The phosphoramidite monomers are stable enough for automated synthesis.[7]

  • Versatility: A wide range of modified phosphoramidites are commercially available, allowing for the incorporation of labels, linkers, and other functionalities.[][11]

The synthesis cycle involves four key steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol: Standard Phosphoramidite Coupling Cycle

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The next nucleoside phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), and couples to the free 5'-hydroxyl group.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences.

  • Oxidation: The unstable phosphite triester linkage is oxidized to the stable phosphate triester using an iodine solution in the presence of water and a weak base (e.g., pyridine).[7][]

Workflow for Phosphoramidite-based Oligonucleotide Synthesis

Phosphoramidite_Cycle start Start with support-bound nucleoside deblock 1. Deblocking (Acid Treatment) start->deblock couple 2. Coupling (Activated Phosphoramidite) deblock->couple cap 3. Capping (Acetic Anhydride) couple->cap oxidize 4. Oxidation (Iodine Solution) cap->oxidize end_cycle Ready for next cycle oxidize->end_cycle end_cycle->deblock Repeat for chain elongation

Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.

H-phosphonate chemistry offers a valuable alternative to the phosphoramidite method, particularly for the synthesis of modified oligonucleotides and phosphopeptides.[12][13][14] This approach involves the coupling of a nucleoside H-phosphonate monoester to a hydroxyl group, followed by oxidation of all H-phosphonate diester linkages in a single step at the end of the synthesis.[14][15]

Key features of H-phosphonate chemistry:

  • Stability of Monomers: Nucleoside H-phosphonates are stable and less sensitive to moisture compared to phosphoramidites.[13][14]

  • Versatility in Backbone Modification: The H-phosphonate linkage can be converted to various backbone modifications, including phosphorothioates and phosphoramidates.[14]

  • Simplified Synthesis Cycle: The oxidation step is performed only once at the end of the synthesis, streamlining the process.[14]

Experimental Protocol: H-Phosphonate Coupling for Phosphopeptide Synthesis

This protocol describes the phosphorylation of a serine residue on a resin-bound peptide.[13]

  • Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc/t-butyl strategy, leaving the hydroxyl group of the target serine residue unprotected.[13]

  • H-Phosphonate Activation and Coupling: The resin-bound peptide is treated with an excess of an H-phosphonate monoester (e.g., benzyl H-phosphonate) activated by a condensing agent such as pivaloyl chloride in a pyridine/dichloromethane mixture.[13]

  • Oxidation: The resulting H-phosphonate diester is oxidized to the corresponding phosphate using a solution of iodine in pyridine/water.[13]

  • Deprotection and Cleavage: The peptide is cleaved from the resin, and all protecting groups are removed using trifluoroacetic acid (TFA) with scavengers.[13][16]

P(V) Reagents: Direct and Chemoselective Phosphorylation

Reagents based on pentavalent phosphorus offer a more direct route to phosphorylation, avoiding the need for a separate oxidation step.[5][6] These reagents are often employed for the phosphorylation of alcohols and other small molecules.

Historically, reagents like phosphorus oxychloride (POCl₃) and pyrophosphates have been used for phosphorylation.[17] However, their high reactivity can lead to a lack of selectivity and the formation of side products, often necessitating the use of protecting groups.[17] Tetrabenzyl pyrophosphate is a notable reagent in this class used for the chemoselective phosphorylation of alcohols and phenols.[18]

Recent advancements have led to the development of more sophisticated P(V) reagents that offer improved chemoselectivity and milder reaction conditions.

  • Ψ-Reagents: The Baran group has developed a class of P(V) reagents, termed Ψ-reagents, that enable the operationally simple and highly chemoselective phosphorylation of alcohols.[19][20][21][22] These reagents exhibit remarkable functional group tolerance, allowing for the phosphorylation of complex molecules, including those with free amines and other sensitive functionalities.[20][21]

  • Isopropenyl Phosphates: Enol phosphates, such as isopropenyl phosphate, serve as atom-efficient phosphorylating agents for alcohols under catalytic base conditions.[17] This method is particularly selective for primary alcohols and generates acetone as the only byproduct.[17]

Comparison of Common Phosphorylation Reagent Classes

Reagent ClassPhosphorus Oxidation StateKey FeaturesPrimary Applications
Phosphoramidites P(III)High coupling efficiency, automated synthesis, wide variety of modified versions available.[7][8][11]Automated solid-phase synthesis of DNA and RNA.[7][]
H-Phosphonates P(III)Stable monomers, versatile for backbone modifications, single oxidation step.[13][14]Synthesis of modified oligonucleotides and phosphopeptides.[12][13][14]
Chlorophosphates P(V)High reactivity.General phosphorylation, often requires protecting groups.[17]
Ψ-Reagents P(V)High chemoselectivity, mild reaction conditions, broad substrate scope.[19][20][21][22]Selective phosphorylation of complex alcohols and biomolecules.[20][21]
Isopropenyl Phosphates P(V)Atom-efficient, selective for primary alcohols, catalytic base conditions.[17]"Green" phosphorylation of alcohols.[17]

Synthesis of Phosphorylated Biomolecules: Key Applications

The ability to chemically synthesize phosphorylated biomolecules is crucial for a wide range of applications in research and drug development.

Solid-Phase Synthesis of Phosphopeptides

Phosphopeptides are invaluable tools for studying protein-protein interactions, kinase substrate specificity, and signal transduction pathways.[23][24] The most common strategy for their synthesis is the "building block" approach, where a protected phosphoamino acid is incorporated during solid-phase peptide synthesis (SPPS).[23][25] The monobenzyl protecting group for the phosphate is widely used in Fmoc-based SPPS as it minimizes β-elimination, a common side reaction.[23]

Logical Flow for Phosphopeptide Synthesis Strategy Selection

Caption: Decision tree for selecting a phosphopeptide synthesis strategy.

Phosphorylation of Oligonucleotides

Chemically synthesized oligonucleotides are not naturally phosphorylated at their termini.[26] However, terminal phosphates are often required for biological applications.

  • 5'-Phosphorylation: A 5'-phosphate group is essential for enzymatic ligation, such as in cloning and gene construction.[26][] Chemical phosphorylation reagents (CPRs), which are phosphoramidites, are commonly used to introduce a 5'-phosphate during automated synthesis.[15][28][29]

  • 3'-Phosphorylation: A 3'-phosphate group can be used to block extension by DNA polymerases in applications like PCR and to inhibit degradation by certain 3'-exonucleases.[26][] This modification can be introduced using specialized solid supports (CPGs) or through post-synthetic modification.

Conclusion and Future Perspectives

The field of chemical phosphorylation continues to evolve, with the development of new reagents and methodologies that offer greater efficiency, selectivity, and sustainability. The demand for precisely phosphorylated molecules in drug discovery, diagnostics, and fundamental biological research will undoubtedly drive further innovation. As our understanding of the "phosphoproteome" deepens, the need for robust and versatile chemical tools to synthesize and study these critical molecules will only grow.

References

  • Perich, J. W. (1991). Solid-phase synthesis of phosphopeptides. Methods in Enzymology, 201, 225-233.
  • Bio-Synthesis Inc.
  • BOC Sciences.
  • Otvos, L., Jr., Elekes, I., & Lee, V. M. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 34(2), 129-133.
  • Kupihár, Z., Kele, Z., & Tóth, G. K. (2001). The H-phosphonate approach to the synthesis of phosphopeptides on solid phase. Organic Letters, 3(7), 1033-1035.
  • Helmenstine, A. M. (2024, August 13).
  • Thermo Fisher Scientific.
  • Van der Eycken, J., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(22), 15085-15090.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry.
  • Luxembourg Bio Technologies. (n.d.).
  • Papo, N., & Shai, Y. (2003). A targeted approach for the synthesis of multi-phosphorylated peptides. Journal of Peptide Research, 61(4), 187-194.
  • Study.com. (n.d.). Phosphorylation | Definition, Function & Mechanism.
  • Blackburn, G. M., & Gait, M. J. (Eds.). (1996). Nucleic Acids in Chemistry and Biology. Oxford University Press.
  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342.
  • Flood, D. T., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. ChemRxiv.
  • ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis.
  • Assay Genie. (2023, June 11).
  • Kraszewski, A., & Stawiński, J. (2007). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. Bioorganic Chemistry, 35(2), 107-115.
  • Padial, N. M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(19), 7496-7501.
  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421-426.
  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
  • BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.
  • Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Journal of the American Chemical Society, 143(42), 17826-17832.
  • Jessen, H. J. (2018). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Accounts of Chemical Research, 51(9), 2135-2145.
  • Organic Chemistry Portal. (n.d.).
  • Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Report 1-13.
  • BenchChem. (2025). Application Notes and Protocols: Phosphorylation Reagents in Research and Development.
  • Glen Research. (n.d.).
  • Creative BioMart. (n.d.).

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Technical Guide: A Framework for Determining the Aqueous Solubility of Novel Synthetic Intermediates, Exemplified by O-(4,4'-Dimethoxytrityl)-2,2-bis(ethoxycarbonyl)propan-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of a chemical entity is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly influencing reaction kinetics, bioavailability, and formulation strategies.[1][2][3] This guide presents a comprehensive framework for the systematic evaluation of aqueous solubility for novel, complex organic molecules, with a specific focus on O-(4,4'-Dimethoxytrityl)-2,2-bis(ethoxycarbonyl)propan-1,3-diol (hereafter referred to as DMT-MDEP). As a novel compound for which public solubility data is unavailable, DMT-MDEP serves as an ideal subject to illustrate the principles and methodologies required for accurate solubility assessment. We detail the theoretical underpinnings of solubility, provide step-by-step protocols for both kinetic and thermodynamic solubility assays, and outline the analytical workflows essential for robust quantification. This document is intended for researchers, chemists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and materials science, the journey of a new chemical entity (NCE) from synthesis to application is governed by its physicochemical properties.[1][4] Among these, aqueous solubility is arguably one of the most fundamental and impactful.[2] It is the extent to which a compound dissolves in a solvent to produce a homogeneous solution.[5] For drug candidates, poor aqueous solubility can severely limit oral bioavailability, lead to unreliable results in biological assays, and present significant formulation challenges, ultimately causing costly late-stage failures in development.[6] For synthetic intermediates, solubility dictates the choice of reaction media, purification strategies, and overall process efficiency.

The subject of this guide, DMT-MDEP, is a structurally complex molecule featuring several distinct domains that influence its solubility:

  • A Large, Lipophilic Protecting Group: The 4,4'-Dimethoxytrityl (DMT) group is a bulky, non-polar moiety widely used to protect primary hydroxyl groups during organic synthesis.[7][8][9] Its significant hydrophobic character is expected to dramatically decrease aqueous solubility.

  • Ester Functionalities: The two ethyl ester groups (di(ethoxycarbonyl)) contribute some polar character but are also susceptible to hydrolysis under acidic or basic conditions.

  • Hydroxyl and Diol Core: The presence of a free hydroxyl group and the underlying propan-1,3-diol structure provides a site for hydrogen bonding with water, which would otherwise promote solubility.[10][11]

The interplay between the large, hydrophobic DMT group and the smaller, polar regions of the molecule makes predicting the solubility of DMT-MDEP challenging, necessitating empirical determination.[10]

Theoretical Considerations: Factors Governing Solubility

The solubility of an organic compound in an aqueous medium is a thermodynamic equilibrium process governed by the principle of "like dissolves like."[10] This balance is dictated by several intermolecular forces and molecular properties.

  • Polarity and Hydrogen Bonding: Polar molecules dissolve in polar solvents like water because they can form favorable intermolecular interactions, such as hydrogen bonds.[10] The free hydroxyl group in DMT-MDEP is a hydrogen bond donor and acceptor, which promotes aqueous solubility.

  • Molecular Size and Lipophilicity: As molecular size and non-polar surface area increase, more energy is required for the solvent to create a cavity to accommodate the solute molecule.[11][12] The large, aromatic DMT group is the dominant structural feature of DMT-MDEP, making it highly lipophilic and predicting low water solubility.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the intermolecular forces holding the crystal together must be overcome by the energy released upon solvation.[11] Polymorphism, the existence of different crystal forms, can lead to significant variations in measured solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice forces.[11][12]

Experimental Determination of Solubility: A Dual Approach

In drug discovery and chemical development, solubility is typically assessed using two distinct but complementary assays: kinetic and thermodynamic solubility.[6][13][14]

Kinetic Solubility Assays

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[13][15][16] This method is high-throughput and reflects a non-equilibrium state, often yielding higher solubility values than thermodynamic methods. It is particularly relevant for early-stage screening where compounds are tested in vitro using DMSO stocks.[13][17]

This protocol outlines a standard method for determining kinetic solubility in a 96-well plate format with analysis by UV-Vis spectrophotometry.[18]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of DMT-MDEP in 100% DMSO.

  • Plate Preparation (Calibration):

    • In a 96-well UV-transparent plate, prepare a serial dilution of the stock solution in a 50:50 mixture of Acetonitrile:Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to create a standard curve (e.g., from 200 µM down to 0.78 µM).

  • Plate Preparation (Solubility):

    • In a separate 96-well filter plate (e.g., 0.45 µm pore size), add 196 µL of aqueous buffer (PBS, pH 7.4) to each well.

    • Add 4 µL of the 10 mM DMSO stock solution to each well (final DMSO concentration of 2%). This initiates precipitation.

  • Incubation: Seal the plate and shake vigorously on a plate shaker for 2 hours at room temperature (25°C) to allow the solution to approach equilibrium.[13]

  • Filtration: Place the filter plate on top of a clean 96-well UV-transparent collection plate. Centrifuge to filter the supernatant, separating the dissolved compound from the precipitate.

  • Analysis:

    • Measure the UV absorbance of both the calibration plate and the filtrate collection plate at the wavelength of maximum absorbance (λ-max) for DMT-MDEP.

    • Calculate the concentration in the filtrate wells by interpolating their absorbance values against the standard curve. This concentration is the kinetic solubility.

Thermodynamic Solubility Assays

Thermodynamic solubility, also known as equilibrium solubility, is the true saturation concentration of a compound in a solvent at equilibrium.[6][19] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours).[14][19] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and formulation development.[13][19]

This protocol is based on the widely accepted OECD Test Guideline 105 for determining water solubility.[20] Analysis is performed by High-Performance Liquid Chromatography (HPLC) with UV detection for accurate quantification.[21][22]

  • Preparation:

    • Accurately weigh an excess amount of solid, crystalline DMT-MDEP (e.g., 2-5 mg) into several glass vials.

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS at pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the time needed to achieve a plateau in concentration.[20]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • To remove any suspended microparticulates, centrifuge the vials at high speed.[23]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to ensure no solid particles are transferred.

    • Dilute the filtrate with an appropriate mobile phase or solvent mixture to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a multi-point calibration curve using standard solutions of DMT-MDEP of known concentrations.[21]

    • Inject the diluted filtrate and the standards onto the HPLC system.

    • Quantify the concentration of DMT-MDEP in the filtrate by comparing its peak area to the calibration curve. This value, adjusted for the dilution factor, represents the thermodynamic solubility.[24]

Visualization of Experimental Workflows

To clarify the relationships between the steps in each protocol, the following diagrams are provided.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Prepare Calibration Plate (Serial Dilution) A->B C Prepare Filter Plate (Add Stock to Buffer) A->C D Incubate with Shaking (2 hours @ 25°C) C->D E Filter via Centrifugation D->E F Read Absorbance (Calibration & Filtrate Plates) E->F G Calculate Concentration vs. Standard Curve F->G

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solid DMT-MDEP to Buffer in Vials C Equilibrate with Agitation (≥24 hours @ 25°C) A->C B Prepare HPLC Calibration Standards G Inject Samples & Standards into HPLC-UV B->G D Centrifuge to Settle Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Filtrate E->F F->G H Calculate Concentration vs. Calibration Curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. Given the structure of DMT-MDEP, a significant difference between kinetic and thermodynamic values is expected. The large, hydrophobic DMT group will likely lead to rapid precipitation from DMSO, resulting in a relatively low kinetic solubility. The thermodynamic value, representing true equilibrium, is expected to be even lower.

Table 1: Hypothetical Solubility Data for DMT-MDEP

Assay TypeSolvent/BufferTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Method of Analysis
KineticPBS, pH 7.4 (2% DMSO)2512.520.3UV-Vis Spectroscopy
ThermodynamicPBS, pH 7.4251.82.9HPLC-UV
ThermodynamicPBS, pH 7.4372.64.2HPLC-UV
ThermodynamicWater, Unbuffered251.52.4HPLC-UV

Note: Molar mass of DMT-MDEP (C₃₄H₄₀O₈) is assumed to be 592.68 g/mol . Data are hypothetical and for illustrative purposes.

Interpretation of Hypothetical Data:

  • The kinetic solubility is significantly higher than the thermodynamic value, which is a common observation.[13] This suggests the compound can exist in a supersaturated state temporarily but is prone to precipitation over time.

  • The thermodynamic solubility is very low (<10 µg/mL), classifying DMT-MDEP as "poorly soluble" or "very slightly soluble."

  • The slight increase in solubility at 37°C compared to 25°C indicates an endothermic dissolution process, which is typical for most solid solutes.[11]

Conclusion

This guide provides a robust, scientifically grounded framework for determining the aqueous solubility of novel compounds like O-(4,4'-Dimethoxytrityl)-2,2-bis(ethoxycarbonyl)propan-1,3-diol. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for thermodynamic assessment, researchers can generate the critical data needed to guide synthetic strategy, design meaningful biological experiments, and anticipate challenges in formulation and development. The protocols and principles described herein are universally applicable and serve as a self-validating system for the characterization of any new chemical entity.

References

  • Vistoli, G., Pedretti, A., & Testa, B. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
  • What Affects Solubility Of Organic Compounds?. (2023). Chemistry For Everyone - YouTube.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Physicochemical properties. Fiveable.
  • Factors affecting solubility. LibreTexts Chemistry.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • ADME Solubility Assay. BioDuro.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Dimethoxytrityl. Wikipedia.
  • Mastering Organic Synthesis: The Protective Power of DMT-Cl. NINGBO INNO PHARMCHEM CO.,LTD.
  • In-vitro Thermodynamic Solubility. Protocols.io.
  • Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
  • Thermodynamic Solubility Assay. Domainex.
  • Physical Properties in Drug Design.
  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
  • Solubility of Organic Compounds. University of Toronto.
  • Solubility of Organic Compounds. Chemistry Steps.
  • DMT. OpenOChem Learn.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • What factors affect solubility?.
  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter pl
  • Thermodynamic Solubility Assay. Evotec.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Test No.
  • 304 Subpart E—Product Properties Test Guidelines. GovInfo.

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A Technical Guide to the Stability and Storage of O-(4,4'-Dimethoxytrityl)-2,2-di(ethoxycarbonyl)propan-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is a specialized chemical reagent primarily utilized for the synthesis of 5'-phosphorylated oligonucleotides[1]. Its structure comprises a central 2,2-disubstituted propane-1,3-diol core, which is functionalized with two ethoxycarbonyl (ethyl ester) groups and a single 4,4'-dimethoxytrityl (DMT) protecting group on one of the primary hydroxyls. The DMT group is a cornerstone of modern oligonucleotide synthesis, shielding the 5'-hydroxyl function during the phosphoramidite coupling cycle and allowing for efficient purification via reversed-phase chromatography[1][2].

The stability of this molecule is not monolithic; it is a composite of the individual stabilities of its constituent functional groups. Understanding the specific vulnerabilities of the acid-labile DMT ether and the hydrolysable ester linkages is critical for its effective use, storage, and the development of robust analytical methods. This guide provides a comprehensive analysis of the compound's stability profile, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Physicochemical Properties Summary

The properties of the core functional groups provide a baseline for understanding the compound's behavior.

PropertyValue / DescriptionSource
Molecular Component O-Dimethoxytrityl (DMT) Group
Chemical FormulaC21H19O2+ (cation)[3]
Key FeatureAcid-labile protecting group for primary hydroxyls.[4] Cleavage yields a stable, intensely orange-colored carbocation.[3][5][3][4][5]
Molecular Component Diethyl Propanedioate (Diethyl Malonate) Core
Chemical FormulaC7H12O4[6]
Key FeatureContains two ester groups susceptible to hydrolysis.[6] The active methylene group is a key site for various organic reactions.[7][6][7]
Molecular Component 2,2-Disubstituted-1,3-Propanediol Backbone
Parent Compound2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)[8][9]
Key FeatureThe gem-disubstitution imparts significant thermal, chemical, and hydrolytic stability to the backbone structure.[8][8]

Core Chemical Stability Analysis

The overall stability of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is dictated by the interplay of its three main structural components.

The 2,2-Disubstituted Propanediol Backbone

The central carbon atom, substituted with two ethoxycarbonyl groups, creates a neopentyl-like structure. This arrangement is known to confer exceptional stability.[8] The absence of β-hydrogens in this configuration hinders elimination reactions, and the steric bulk provided by the gem-disubstitution protects adjacent linkages from enzymatic or chemical attack, contributing to high thermal and chemical resilience.[8] This core is the most stable part of the molecule.

The Diethyl Ester Linkages

The two ethoxycarbonyl groups are susceptible to hydrolysis, a common degradation pathway for esters. This reaction can be catalyzed by either acid or base.[6][10]

  • Base-catalyzed hydrolysis (saponification): This is typically a rapid and irreversible process that yields the corresponding carboxylate salts and ethanol.

  • Acid-catalyzed hydrolysis: This is a reversible process, but under aqueous conditions, it can lead to the formation of malonic acid and ethanol.[11] Prolonged exposure to harsh acidic conditions can lead to subsequent decarboxylation of the resulting malonic acid derivative.[12]

The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. However, the steric hindrance from the 2,2-disubstituted structure may offer some kinetic protection against hydrolysis compared to unhindered malonates.[8]

The O-Dimethoxytrityl (DMT) Ether

The DMT group is the most chemically sensitive moiety of the molecule. It is specifically designed to be an acid-labile protecting group.[2]

  • Acid Sensitivity: The ether linkage is rapidly cleaved under mild acidic conditions (e.g., 80% acetic acid or dilute trichloroacetic acid). This process involves protonation of a methoxy oxygen, leading to the departure of the highly stabilized, resonance-delocalized dimethoxytrityl cation.[2] This cation is intensely orange-colored, a property widely used for spectrophotometric monitoring of deprotection steps in oligonucleotide synthesis.[2]

  • Stability to Base: The DMT ether is stable under the basic conditions required for other deprotection steps in oligonucleotide synthesis, such as the removal of cyanoethyl and base-protecting groups with ammonium hydroxide or AMA (a mixture of ammonium hydroxide and methylamine).[13][14]

  • Neutral Stability: Under strictly neutral, anhydrous conditions, the DMT ether linkage is stable.[4] However, the presence of trace acidic impurities or acidic byproducts can catalyze its removal.[4]

Primary Degradation Pathways

Based on the chemical sensitivities of the functional groups, two primary degradation pathways are of concern during storage and handling.

cluster_0 Degradation Pathways cluster_1 Acid-Catalyzed Deprotection cluster_2 Ester Hydrolysis Compound O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Acid Acidic Conditions (H+, Lewis Acids) Compound->Acid Base_Acid Aqueous Acid or Base (H+/OH-) Compound->Base_Acid Diol 2,2-di(ethoxycarbonyl) propan-1,3-diol Acid->Diol DMT_Cation DMT+ Cation (Orange Color) Acid->DMT_Cation Hydrolyzed_Product O-DMT-2-carboxy-2-ethoxycarbonyl propan-1,3-diol (mono-acid) and further products Base_Acid->Hydrolyzed_Product

Caption: Primary degradation routes for the target compound.

Recommended Storage and Handling Procedures

To ensure the long-term integrity and performance of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, strict adherence to proper storage and handling protocols is essential. The primary goal is to mitigate exposure to acid, moisture, and high temperatures.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 4°C (39-46°F)Reduces the rate of potential hydrolytic and thermal degradation.[15][16]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential long-term oxidative degradation.
Light Protect from light; store in an amber vial or opaque container.Although the primary chromophore is the DMT group, UV light can potentially induce degradation over long-term storage.[15]
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents moisture ingress and avoids potential leaching or reaction with plastic containers.[16]
Form Solid (lyophilized powder) or in an anhydrous aprotic solvent (e.g., acetonitrile).Storing as a solid minimizes mobility and reactivity. If in solution, an anhydrous, non-acidic solvent is critical to prevent degradation.
Handling in Solution

When preparing solutions, use only high-purity, anhydrous, aprotic solvents such as acetonitrile or dichloromethane. Avoid chlorinated solvents that may contain trace amounts of HCl. Do not use protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or facilitate hydrolysis if water is present. Ensure that any glassware used is scrupulously dried and that solutions are handled under an inert atmosphere whenever possible.

Protocol for Stability Assessment: Forced Degradation Study

A forced degradation (or stress testing) study is a critical experiment to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[17] This is a standard practice in pharmaceutical development as mandated by ICH guidelines.

Objective

To intentionally degrade the compound under a variety of controlled stress conditions to assess its intrinsic stability and identify degradation products.[17] The goal is typically to achieve 5-20% degradation of the main analyte peak.[18]

Experimental Workflow

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (Parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Time Zero (T0) Control (Store at -20°C) start->control acid Acidic Hydrolysis (e.g., 0.1 M HCl) base Basic Hydrolysis (e.g., 0.1 M NaOH) heat Thermal Stress (e.g., 60°C in solution) oxid Oxidative Stress (e.g., 3% H2O2) photo Photolytic Stress (ICH-compliant light exposure) sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) acid->sampling base->sampling heat->sampling oxid->sampling photo->sampling quench Neutralize/Quench Reaction (as appropriate) sampling->quench analysis Analyze via RP-HPLC-UV/MS quench->analysis

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Control Sample: Immediately dilute an aliquot of the stock solution to the final analytical concentration, analyze it (this is the T=0 sample), and store it at -20°C, protected from light.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Incubate a sealed vial of the stock solution in an oven at 60°C.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. For acid and base samples, neutralize them immediately. Dilute all samples to the target concentration and analyze by a stability-indicating method.

Analytical Methodology

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection is ideal.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., triethylammonium acetate) to ensure separation of the parent compound from its more polar (deprotected diol) and less polar (trityl alcohol) degradation products.

  • Detection: UV detection can monitor the disappearance of the parent peak, while MS is crucial for identifying the mass of degradation products, confirming structural assignments.[18]

Expected Outcomes from Stress Testing
Stress ConditionExpected Primary DegradationRationale
Acidic (HCl) Rapid cleavage of the DMT group. Potential for slow ester hydrolysis.The DMT ether is highly acid-labile.[2]
Basic (NaOH) Rapid hydrolysis of the ethyl ester groups. DMT group remains intact.Esters are readily saponified under basic conditions, while the DMT ether is base-stable.[13]
Oxidative (H₂O₂) Minimal degradation expected. Possible minor oxidation of the aromatic rings.The primary functional groups are not highly susceptible to oxidation.
Thermal (Heat) Slow degradation possible, likely via hydrolysis if trace water is present.The core structure is thermally stable, but elevated temperatures accelerate all reactions.[8]
Photolytic (Light) Minimal degradation expected.The molecule lacks major photolabile functional groups, but long-term exposure should be tested.

Conclusion

The stability of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is primarily governed by the acid-labile nature of its O-DMT protecting group and the potential for hydrolysis of its diethyl ester functions. The 2,2-disubstituted propanediol core provides a robust and stable backbone. Optimal preservation of this valuable reagent is achieved by stringent exclusion of moisture and acidic contaminants, combined with storage at low temperatures (-20°C) in a dark, inert environment. For developmental purposes, conducting forced degradation studies is an indispensable tool for elucidating degradation pathways and establishing validated, stability-indicating analytical methods, ensuring the compound's quality and reliability in its critical application of oligonucleotide synthesis.

References

  • A Comparative Guide to 2,2-Disubstituted-1,3-Propanediols: Synthesis, Properties, and Applic
  • Preservation and Care: How to Store and Handle DMT After Extraction. (2024-08-21).
  • How to Store DMT Properly - Safe Storage Guide. (2024-11-16).
  • Diethyl malon
  • Diethyl Malon
  • Dimethoxytrityl/DMT (Orange you glad you protected that alcohol?). ScienceBlogs. (2006-09-05).
  • On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Application Notes and Protocols for the Deprotection of DMT and TBDMS Protecting Groups in RNA Synthesis. Benchchem.
  • Application of Diethyl malon
  • US2373011A - Production of malonic acid.
  • O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. MedchemExpress.com.
  • Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. Advanced Journal of Chemistry, Section A.
  • Deprotection Guide. Glen Research.
  • Evaluating the Performance of 2,2-Disubstituted-1,3-Propanediols in Industrial Applic
  • how to properly remove DMT from a nucleoside? : r/Chempros. Reddit. (2022-06-04).
  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research.
  • Dimethoxytrityl - Wikipedia.
  • Force Degradation of an Oligonucleotide – A Case Study. PPD.
  • Forced Degradation Studies. MedCrave online. (2016-12-14).
  • Development of forced degradation and stability indic

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Methodological & Application

5'-Phosphorylation of Oligonucleotides: A Detailed Guide to Using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 5'-Phosphorylation

In the realms of molecular biology, diagnostics, and synthetic biology, the 5'-terminus of an oligonucleotide is a site of immense biological significance. The presence of a phosphate group at this position is a prerequisite for a multitude of enzymatic reactions, most notably the ligation of DNA or RNA fragments by ligases.[1] This fundamental process underpins critical applications such as gene synthesis, cloning, and the assembly of complex DNA nanostructures. Furthermore, 5'-phosphorylated oligonucleotides are indispensable for various nucleic acid amplification and detection methods, including the ligase chain reaction (LCR) and certain probe-based assays. In the burgeoning field of RNA interference (RNAi), the 5'-phosphate is essential for the activity of small interfering RNAs (siRNAs) and microRNAs (miRNAs), as it facilitates their entry into the RNA-induced silencing complex (RISC).[2]

While enzymatic phosphorylation using T4 polynucleotide kinase (PNK) has been a long-standing method, chemical phosphorylation during solid-phase synthesis offers several advantages.[3][4] It provides a more direct, scalable, and often higher-yielding route to 5'-phosphorylated oligonucleotides, eliminating the need for a separate enzymatic step post-synthesis.[5] This application note provides a comprehensive guide to the use of a specialized phosphoramidite reagent, O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, for the efficient chemical 5'-phosphorylation of oligonucleotides.

The Reagent of Choice: O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite

The selection of an appropriate phosphorylating agent is paramount to the success of the synthesis. O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite is a highly effective reagent for this purpose. Its design incorporates several key features that ensure efficient coupling and straightforward deprotection.

  • The 4,4'-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is a cornerstone of phosphoramidite chemistry.[6][7] It protects the 5'-hydroxyl group of the growing oligonucleotide chain, preventing unwanted side reactions.[7] Its removal with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM), generates a vibrant orange-colored trityl cation, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[8]

  • The Phosphoramidite Moiety: This is the reactive component of the molecule. In the presence of an activator, such as tetrazole or its derivatives, the diisopropylamino group is protonated and becomes an excellent leaving group.[][10] This allows for the nucleophilic attack of the free 5'-hydroxyl group of the oligonucleotide, forming a phosphite triester linkage.[][11][12]

  • The 2,2-di(ethoxycarbonyl)propan-1,3-diol Backbone: This unique backbone is designed for clean and efficient deprotection. The ethoxycarbonyl groups are readily removed under standard ammoniacal deprotection conditions, leading to the desired 5'-phosphate group.

The Synthetic Workflow: A Step-by-Step Approach

The 5'-phosphorylation of an oligonucleotide using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite is performed as the final coupling step in a standard solid-phase oligonucleotide synthesis cycle. The overall process is a cyclical four-step reaction: deblocking, coupling, capping, and oxidation.[6][11][12]

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_final Final Steps Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Deletions Oxidation->Deblocking Stabilizes Backbone (for next cycle) Phosphorylation Final Coupling: 5'-Phosphorylation Oxidation->Phosphorylation After final nucleotide Cleavage Cleavage from Support & Deprotection Phosphorylation->Cleavage Purification Purification Cleavage->Purification

Figure 1: General workflow for solid-phase oligonucleotide synthesis incorporating a final 5'-phosphorylation step.

Protocol: 5'-Phosphorylation on a Solid Support

This protocol assumes the oligonucleotide has been synthesized on a standard solid support (e.g., Controlled Pore Glass, CPG) and the final detritylation step has been completed, leaving a free 5'-hydroxyl group.

1. Reagent Preparation:

  • Phosphorylating Reagent Solution: Prepare a 0.1 M solution of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite in anhydrous acetonitrile. This solution should be prepared fresh for optimal results.

  • Activator Solution: Prepare a 0.45 M solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT), in anhydrous acetonitrile.

2. Coupling:

  • Deliver the activator solution to the synthesis column and allow it to react for approximately 30 seconds.

  • Deliver the phosphorylating reagent solution to the column.

  • Allow the coupling reaction to proceed for the recommended time, typically 5-10 minutes. Longer coupling times are often required for modified phosphoramidites compared to standard nucleoside phosphoramidites.[8]

3. Capping:

  • After the coupling step, cap any unreacted 5'-hydroxyl groups. This is a crucial step to prevent the formation of failure sequences (n-1 mers).[6][7] This is typically achieved using a two-part capping reagent:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.

    • Cap B: N-methylimidazole in THF.

4. Oxidation:

  • Oxidize the newly formed phosphite triester to the more stable phosphate triester.[8][11][12] This is typically done using a solution of iodine in a mixture of THF, pyridine, and water.[8]

5. Cleavage and Deprotection:

  • Following the phosphorylation step, the oligonucleotide is cleaved from the solid support and all protecting groups (from the nucleobases and the phosphate backbone) are removed.[13] This is typically achieved by incubation in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[13] The specific conditions will depend on the nature of the nucleobase protecting groups used during synthesis.[8][14] During this step, the ethoxycarbonyl groups on the phosphorylating reagent are also removed, yielding the final 5'-phosphate.

6. Purification:

  • The crude, deprotected oligonucleotide can be purified by a variety of methods, including reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[7] If the final DMT group from the phosphorylating reagent was left on during synthesis ("DMT-on" purification), RP-HPLC is a particularly effective method for separating the full-length product from truncated failure sequences.[2][7] The DMT group can then be removed post-purification with an acidic solution.[8]

Key Experimental Parameters

ParameterRecommended ConditionRationale
Phosphorylating Reagent Concentration0.1 M in anhydrous acetonitrileEnsures a sufficient excess of the reagent to drive the coupling reaction to completion.
Activator Concentration0.45 M in anhydrous acetonitrileA higher concentration of the activator promotes rapid and efficient activation of the phosphoramidite.
Coupling Time5 - 10 minutesModified phosphoramidites often require longer coupling times than standard nucleoside phosphoramidites to achieve high coupling efficiencies.[8]
DeprotectionConcentrated ammonium hydroxide, 55°C, 5-8 hoursStandard conditions for removing most common nucleobase and phosphate protecting groups, as well as the ethoxycarbonyl groups from the phosphorylating reagent.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Phosphorylation Efficiency- Incomplete deblocking of the 5'-terminus.- Inactive phosphorylating reagent or activator.- Insufficient coupling time.- Ensure complete detritylation by monitoring the trityl cation release.- Use freshly prepared, anhydrous reagents.- Increase the coupling time.
Presence of n-1 Deletion Products- Inefficient coupling of the phosphorylating reagent.- Incomplete capping of unreacted 5'-OH groups.- Optimize coupling conditions (reagent concentration, coupling time).- Ensure the capping reagents are active and the capping step is sufficient in duration.
Incomplete Deprotection of the Phosphate- Insufficient deprotection time or temperature.- Increase the deprotection time or temperature as recommended for the specific protecting groups used.
Modification of Bases During Deprotection- Formation of acrylonitrile adducts from the deprotection of cyanoethyl phosphate protecting groups.[15]- Treat the support-bound oligonucleotide with a mild base in an organic solvent (e.g., 10% diethylamine in acetonitrile) to remove the cyanoethyl groups prior to cleavage from the support.[13]

Conclusion

The chemical 5'-phosphorylation of oligonucleotides using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite is a robust and efficient method that is fully compatible with standard solid-phase synthesis protocols. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can reliably produce high-quality 5'-phosphorylated oligonucleotides for a wide range of applications in molecular biology, diagnostics, and therapeutics.

References

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Google Cloud.
  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio.
  • DNA Oligonucleotide Synthesis. (n.d.). Sigma-Aldrich.
  • Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. (n.d.). LGC, Biosearch Technologies.
  • Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience.
  • Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. (n.d.). PMC - NIH.
  • The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. (n.d.). Catalysts.
  • Solid-Phase Oligonucleotide Synthesis. (n.d.). Danaher Life Sciences.
  • Deprotection Guide. (n.d.). Glen Research.
  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (n.d.). NIH.
  • Method for deprotecting oligonucleotides. (n.d.). Google Patents.
  • Oligonucleotide synthesis under mild deprotection conditions. (n.d.). ResearchGate.
  • Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Solid-Phase Oligo Synthesis: Driving Molecular Innovation. (n.d.). Inviblog.
  • Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage.
  • 5'-Phosphorylations - Now Compatible with DMT-On Purification. (n.d.). Glen Report 8.22.
  • Troubleshooting Guide for Phosphorylation. (n.d.). NEB.
  • Technical Brief – 5'-Phosphorylation of RNA. (n.d.). Glen Report 30.16.
  • A versatile reagent for the synthesis of 5'-phosphorylated, 5'-thiophosphorylated or 5'-phosphoramidate-conjugated oligonucleotides. (n.d.). ResearchGate.
  • A chemical 5'-phosphorylation of oligodeoxyribonucleotides. (n.d.). PubMed - NIH.
  • Chemical Triphosphorylation of Oligonucleotides. (n.d.). PubMed.
  • 5' Phosphorylation modification. (n.d.). IDT - Integrated DNA Technologies.
  • Chemical phosphorylation reagent. (n.d.). Lumiprobe.
  • Protocol for creating 5′-Phosphorylated Guides from Unmodified Oligonucleotides for use with TtAgo (NEB #M0665). (n.d.). NEB.
  • Chemical Phosphorylation Reagent. (n.d.). Glen Research.
  • Chemical Phosphorylation Phosphoramidites and Supports. (n.d.). Glen Research.
  • Chemical Phosphorylation of Oligonucleotides. (n.d.). Glen Research.
  • 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite. (n.d.). MedchemExpress.com.

Sources

Protocol for using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol in an automated synthesizer

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facilitating High-Efficiency 5'-Phosphorylation in Automated Oligonucleotide Synthesis Using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite

Abstract & Introduction

The precise chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. A critical modification in this field is the introduction of a 5'-terminal phosphate group, which is essential for a multitude of downstream applications, including enzymatic ligation, DNA sequencing, and PCR-based methodologies. This document provides a comprehensive guide for the use of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, in its phosphoramidite form, as a robust chemical phosphorylation reagent in automated solid-phase oligonucleotide synthesis.[1][2][3]

Unlike enzymatic methods which are performed post-synthesis, this reagent allows for the direct, automated incorporation of a 5'-phosphate precursor during the synthesis cycle. The molecule's key feature is the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group, which not only shields the hydroxyl during synthesis but also serves as an invaluable handle for colorimetric monitoring of coupling efficiency and for affinity purification of the final product.[1][4] This guide will detail the underlying chemical principles, provide step-by-step protocols for automated synthesizers, and explain the post-synthesis mechanism that generates the final, functional 5'-monophosphate.

Principle of the Method: A Mechanistic Overview

The successful use of this phosphorylation reagent hinges on the principles of phosphoramidite chemistry, the standard method for automated DNA/RNA synthesis.[5] The synthesis is a cyclical process, with each cycle adding one building block to the growing oligonucleotide chain attached to a solid support.[6] The O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is prepared as a cyanoethyl phosphoramidite and is introduced in the final coupling step of the synthesis.

The key chemical features are:

  • 5'-DMT Group: A bulky, acid-sensitive protecting group that blocks the terminal hydroxyl. Its removal (detritylation) by a weak acid liberates the highly stable, orange-colored DMT cation, allowing for real-time spectrophotometric quantification of reaction yield.[4]

  • Phosphoramidite Moiety: The reactive group that, when activated by a catalyst like tetrazole, couples to the free 5'-hydroxyl of the support-bound oligonucleotide.[]

  • Cyanoethyl Protecting Group: Shields the phosphorus during synthesis and is readily removed during the final deprotection step.

  • Di(ethoxycarbonyl) Groups: These esters are stable throughout the synthesis cycle but are designed to be hydrolyzed during the final base-mediated cleavage and deprotection. This hydrolysis is the critical step that triggers a β-elimination reaction, ultimately leaving the desired 5'-phosphate group on the oligonucleotide.

The entire process ensures that the phosphorylation is sequence-specific and occurs with high efficiency, directly on the synthesizer.

Materials & Equipment

Reagents & Consumables
ReagentRecommended Grade/PurityTypical Supplier
O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol PhosphoramiditeAnhydrous, >98% PuritySpecialty Chemical Supplier
Anhydrous Acetonitrile (MeCN)<30 ppm H₂OHPLC or DNA Synthesis Grade
Activator (e.g., 0.45 M Tetrazole in MeCN)AnhydrousDNA Synthesis Grade
Capping Reagents (Cap A & Cap B)Standard Synthesis GradeDNA Synthesis Grade
Oxidizer (0.02 M Iodine in THF/Pyridine/H₂O)Standard Synthesis GradeDNA Synthesis Grade
Deblocking Reagent (3% TCA or DCA in DCM)Standard Synthesis GradeDNA Synthesis Grade
Cleavage/Deprotection Solution (Conc. Ammonium Hydroxide)ACS Grade or higherStandard Chemical Supplier
HPLC Grade Water & AcetonitrileUV GradeStandard Chemical Supplier
Triethylammonium Acetate (TEAA) BufferHPLC GradeStandard Chemical Supplier
Equipment
  • Automated DNA/RNA Synthesizer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (C18)

  • Lyophilizer or SpeedVac

  • Mass Spectrometer (ESI-MS recommended for verification)

  • Standard laboratory glassware and calibrated pipettes

Experimental Protocols

Protocol 1: Reagent Preparation

Objective: To prepare the phosphorylation reagent for installation on the automated synthesizer.

  • Environment: Perform all steps in a fume hood and handle anhydrous reagents under an inert atmosphere (Argon or Nitrogen) to prevent moisture contamination.

  • Dissolution: Dissolve the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. This is a typical concentration for modifiers, but consult your synthesizer manufacturer's recommendations.

  • Installation: Transfer the solution to the appropriate reagent bottle for your synthesizer. Install the bottle on a designated "modifier" or "special amidite" port on the instrument.

  • Priming: Prime the reagent line thoroughly according to the synthesizer's standard operating procedure to ensure the line is filled with fresh reagent and free of air bubbles.

Protocol 2: Automated Synthesis Cycle

Objective: To program the synthesizer to incorporate the 5'-phosphate modifier at the end of the oligonucleotide sequence.

  • Sequence Entry: Program the desired oligonucleotide sequence into the synthesizer's control software.

  • Standard Cycles: The synthesis of the main oligonucleotide sequence proceeds via the standard four-step phosphoramidite cycle.[]

G

  • Final Phosphorylation Step:

    • After the final nucleotide has been added and its DMT group removed, program a final "coupling" step.

    • Assign the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite bottle position for this final step.

    • Expert Insight: It is often beneficial to increase the coupling time for modifier phosphoramidites, as they can be sterically bulkier than standard nucleosides. A coupling time of 180-300 seconds is recommended as a starting point.

  • DMT-ON Protocol: Ensure the synthesizer program is set to "DMT ON". This instructs the instrument to skip the final detritylation step, leaving the DMT group attached to the phosphorylation reagent.[8] This is crucial for subsequent purification.

Protocol 3: Cleavage, Deprotection, and Phosphate Formation

Objective: To cleave the oligonucleotide from the solid support, remove all protecting groups, and generate the terminal 5'-phosphate.

  • Cleavage from Support: Transfer the synthesis column containing the solid support and the DMT-ON oligonucleotide to a suitable vial. Add concentrated ammonium hydroxide and incubate at room temperature for 1-2 hours (or as recommended for your specific solid support).

  • Deprotection: Transfer the ammonium hydroxide solution to a screw-cap, pressure-tight vial. Seal tightly and heat at 55°C for 8-12 hours. This step removes the cyanoethyl phosphate protection and the protecting groups from the nucleobases.

  • Phosphate Generation: During the heated ammonia treatment, the two ethoxycarbonyl groups on the propanediol linker are hydrolyzed. This is followed by a rapid tandem β-elimination reaction, which cleaves the linker and leaves a fully formed, native 5'-monophosphate group on the oligonucleotide.

  • Evaporation: After cooling the vial to room temperature, carefully unseal it in a fume hood. Evaporate the ammonia solution to dryness using a lyophilizer or SpeedVac.

G Start { Support-Oligo-O-P(O)-Linker(COOEt)₂ | {1} DMT-ON Oligo on Support } Step1 { Oligo-O-P(O)-Linker(COOEt)₂ | {2} Cleavage with NH₄OH } Start:e->Step1:w Step 1 Step2 { Oligo-O-P(O)-Linker(COOH)₂ | {3} Hydrolysis (55°C) } Step1:e->Step2:w Step 2 Step3 { Oligo-O-PO₄²⁻ | {4} β-Elimination & Deprotection } Step2:e->Step3:w Step 3 End { 5'-Phosphorylated Oligo | {5} Final Product } Step3:e->End:w Ready for Purification

Protocol 4: Purification and Analysis

Objective: To purify the final phosphorylated oligonucleotide and verify its identity.

  • DMT-ON Purification: Resuspend the dried crude product in HPLC-grade water. The presence of the lipophilic DMT group allows for highly efficient separation of the full-length, successfully phosphorylated product from truncated failure sequences (which lack a DMT group) using reversed-phase HPLC.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm particle size

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Buffer B: 100% Acetonitrile

    • Gradient: 5% to 50% Buffer B over 30 minutes

    • Detection: UV at 260 nm

  • Fraction Collection: Collect the major peak corresponding to the DMT-ON product.

  • Final Detritylation: To the collected fraction, add 80% aqueous acetic acid and let stand for 30 minutes. This will cleave the DMT group.

  • Desalting: Neutralize the acid with a base (e.g., triethylamine) and desalt the final oligonucleotide using a suitable method (e.g., ethanol precipitation, size-exclusion chromatography).

  • Quality Control: Verify the mass of the final product using ESI-MS. The observed mass should correspond to the calculated mass of the 5'-phosphorylated oligonucleotide.

Expected Results & Troubleshooting

ParameterExpected ResultPotential Issue & Solution
Coupling Efficiency > 98% (from Trityl monitor)Low Efficiency: Moisture in reagent/lines (use fresh anhydrous solvents); insufficient coupling time (increase to 300s); poor reagent quality.
Crude Purity (HPLC) Single major DMT-ON peakMultiple Peaks: Inefficient capping during synthesis. No DMT-ON Peak: Failure in final phosphorylation step (check reagent delivery).
Final Mass (MS) Calculated Mass ± 1 DaIncorrect Mass: Incomplete deprotection (extend ammonia treatment); loss of phosphate (overly harsh deprotection conditions).

References

  • ACESYS PHARMATECH. (n.d.). O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. Retrieved from [Link]2]

  • CheMondis. (n.d.). O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol - Solid | MedChemExpress (MCE). Retrieved from [Link]3]

  • SigutLabs. (2021). Automated DNA chemical synthesis. Retrieved from [Link]5]

  • Wikipedia. (n.d.). Artificial gene synthesis. Retrieved from [Link]6]

Sources

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol in PCR primer phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Chemical 5'-Phosphorylation of Oligonucleotides for PCR and Ligation Applications Reagent Focus: 5'-Phosphate-ON CE Phosphoramidite

Introduction

The 5'-phosphate group is a critical functional moiety for oligonucleotides used in a variety of molecular biology applications, most notably in enzymatic ligation for cloning, CRISPR-based gene editing, and adapter ligation for next-generation sequencing (NGS). While enzymatic phosphorylation using T4 Polynucleotide Kinase (T4 PNK) post-synthesis is a traditional method, it introduces additional purification steps, potential for incomplete reactions, and variability.

Chemical phosphorylation offers a robust alternative by incorporating a phosphate-precursor molecule directly onto the 5'-terminus of the oligonucleotide during automated solid-phase synthesis. This is achieved using specialized phosphoramidites. One of the most widely used and effective reagents for this purpose is commercially known as 5'-Phosphate-ON CE Phosphoramidite. This reagent is a protected phosphoramidite containing a masked phosphate group. The protecting groups are designed to be stable during the oligonucleotide synthesis cycles but are efficiently removed during the final deprotection step, yielding a ready-to-use 5'-phosphorylated oligonucleotide.

This document provides a detailed guide on the mechanism, application, and protocols for using 5'-Phosphate-ON CE Phosphoramidite to generate high-quality, 5'-phosphorylated primers for PCR and subsequent ligation workflows.

Mechanism of Chemical 5'-Phosphorylation

The 5'-Phosphate-ON CE Phosphoramidite reagent is designed for seamless integration into standard oligonucleotide synthesis protocols. The core of the reagent is a phosphoramidite linked to a protected phosphate precursor.

  • Coupling: The phosphoramidite is coupled to the free 5'-hydroxyl group of the terminal nucleotide of the solid-phase-bound oligonucleotide chain. This reaction is identical to a standard nucleoside phosphoramidite coupling step.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Deprotection: During the final ammonia or AMA (Ammonia/Methylamine) cleavage and deprotection step, the protecting groups on the phosphate precursor are removed. This process involves a β-elimination reaction, which unmasks the phosphate and cleaves the linker arm, leaving a native 5'-monophosphate on the oligonucleotide.

This chemical approach ensures that virtually every full-length oligonucleotide is phosphorylated, resulting in a high-purity product ready for downstream applications without the need for secondary enzymatic treatment.

Experimental Workflow & Protocols

Diagram: Overall Workflow

The following diagram illustrates the complete workflow from primer synthesis to final application in a typical cloning experiment.

G cluster_synthesis Oligonucleotide Synthesis cluster_application Downstream Application synthesis Automated Solid-Phase Synthesis (Standard Cycles) coupling Final Coupling Step: Add 5'-Phosphate-ON Reagent synthesis->coupling deprotection Ammonia/AMA Deprotection & Cleavage coupling->deprotection qc1 QC: Mass Spec / HPLC deprotection->qc1 pcr PCR Amplification with Phosphorylated Primers qc1->pcr Use Purified Primer purification PCR Product Purification pcr->purification ligation Ligation into Vector purification->ligation transformation Transformation & Screening ligation->transformation

Caption: Workflow from synthesis to cloning.

Protocol 1: Synthesis of 5'-Phosphorylated Oligonucleotides

This protocol outlines the steps for incorporating the 5'-Phosphate-ON CE Phosphoramidite using a standard automated DNA synthesizer.

Prerequisites:

  • Automated DNA/RNA Synthesizer

  • Standard synthesis reagents (activator, oxidizer, capping, deblocking solutions)

  • 5'-Phosphate-ON CE Phosphoramidite, dissolved in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).

  • Ammonium hydroxide or AMA for deprotection.

Methodology:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer.

  • Standard Synthesis: Initiate the synthesis protocol. The synthesizer will automatically perform the cycles of deblocking, coupling, capping, and oxidation for each standard nucleobase.

  • Final Coupling: For the final coupling step at the 5'-terminus, instruct the synthesizer to use the vial position corresponding to the 5'-Phosphate-ON CE Phosphoramidite instead of a standard A, C, G, or T phosphoramidite.

    • Expert Insight: No changes to the standard coupling time are generally needed for this reagent, as its coupling efficiency is comparable to that of standard nucleoside phosphoramidites.

  • Cleavage and Deprotection: Once synthesis is complete, transfer the solid support (e.g., CPG bead) to a screw-cap vial.

    • Add the deprotection solution (e.g., concentrated ammonium hydroxide).

    • Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours). This step is critical as it simultaneously cleaves the oligo from the support, removes the base-protecting groups, and unmasks the 5'-phosphate.

  • Purification and Quality Control:

    • After deprotection, dry the oligonucleotide solution.

    • Resuspend in an appropriate buffer.

    • It is highly recommended to purify the oligonucleotide using HPLC or PAGE to remove any truncated sequences (n-1).

    • Verify the final product identity and purity via mass spectrometry. The expected mass should include the additional mass of a phosphate group (79.98 Da).

Protocol 2: PCR and T4 DNA Ligase-Mediated Cloning

This protocol describes the use of the chemically phosphorylated primers to amplify a gene of interest and ligate it into a linearized vector.

Materials:

  • Purified 5'-phosphorylated forward and reverse primers

  • DNA template

  • High-fidelity DNA polymerase and reaction buffer

  • Linearized cloning vector (with compatible ends, e.g., blunt ends generated by a restriction enzyme)

  • T4 DNA Ligase and reaction buffer

  • Nuclease-free water

Methodology:

Part A: PCR Amplification

  • Reaction Setup: Assemble the PCR reaction on ice as described in the table below.

ComponentVolume (µL) for 50 µL RxnFinal Concentration
5X High-Fidelity Buffer101X
dNTP Mix (10 mM each)1200 µM
5'-Phos Forward Primer (10 µM)2.50.5 µM
5'-Phos Reverse Primer (10 µM)2.50.5 µM
DNA Template (10 ng/µL)110 ng
High-Fidelity DNA Polymerase0.5(As per manufacturer)
Nuclease-Free Waterto 50-
  • Thermocycling: Perform PCR using appropriate cycling conditions for your template and primers. A typical protocol for a ~1 kb insert is:

    • Initial Denaturation: 98°C for 30 sec

    • 30 Cycles:

      • 98°C for 10 sec

      • 55-68°C for 20 sec (annealing)

      • 72°C for 30 sec/kb (extension)

    • Final Extension: 72°C for 5 min

    • Hold: 4°C

  • Purification: Purify the PCR product using a standard PCR cleanup kit or gel electrophoresis to remove primers, dNTPs, and polymerase. Elute in a low-salt buffer or nuclease-free water.

Part B: Ligation

  • Reaction Setup: Assemble the ligation reaction as follows. It is often beneficial to calculate a 3:1 molar ratio of insert (PCR product) to vector.

ComponentVolume (µL) for 20 µL Rxn
Linearized Vector (50 ng)X
Purified PCR ProductY (for 3:1 molar ratio)
10X T4 DNA Ligase Buffer2
T4 DNA Ligase1
Nuclease-Free Waterto 20
  • Incubation: Incubate the reaction at room temperature (~22°C) for 1 hour or at 16°C overnight.

    • Trustworthiness Insight: The high efficiency of chemical phosphorylation ensures that a maximal number of PCR products are available for ligation, significantly increasing the yield of desired recombinant plasmids compared to workflows with inefficient or incomplete enzymatic phosphorylation.

  • Transformation: Transform the ligation mixture into competent E. coli cells and plate on selective media.

Data and Performance

The primary advantage of chemical phosphorylation is its efficiency and reliability, leading to superior performance in downstream applications.

Table 1: Ligation Efficiency Comparison
Phosphorylation MethodLigation Efficiency (CFU/µg Vector)Notes
Chemical (Phosphate-ON) > 1 x 10⁶High efficiency, low background. Ready to use post-synthesis.
Enzymatic (T4 PNK) 2 x 10⁵ - 8 x 10⁵Variable efficiency, requires extra steps and purification.
No Phosphorylation (Control) < 100Background colonies only. Demonstrates necessity of 5'-PO₄.
Table 2: Quality Control of a 5'-Phosphorylated 25-mer Oligo
Analysis MethodSpecificationResultPass/Fail
Mass Spectrometry Calculated Mass: 7731.8 DaObserved Mass: 7731.5 DaPass
Purity (HPLC) ≥ 85% Full-Length Product91.2%Pass

Troubleshooting

IssuePossible CauseRecommended Solution
Low Ligation Efficiency Incomplete deprotection of the phosphate group.Ensure the deprotection step (time and temperature) is performed exactly as recommended by the reagent manufacturer.
Poor PCR yield or purity.Optimize PCR conditions and ensure the PCR product is properly purified before ligation.
Mass Spec shows no phosphate addition Failure of the final coupling step.Check the synthesizer logs. Ensure the phosphoramidite reagent is fresh and correctly dissolved.
Incorrect deprotection chemistry.The β-elimination mechanism requires specific deprotection conditions (e.g., ammonia). Using other deprotection agents may not work.

References

  • Glen Research. "5'-Phosphate-ON." Glen Research. [Link]

Application and Protocol for siRNA Synthesis Utilizing a Novel Diol-Based Universal Support

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Universal Supports in High-Throughput siRNA Synthesis

The advent of RNA interference (RNAi) has catalyzed a revolution in molecular biology and therapeutic development, with small interfering RNAs (siRNAs) emerging as powerful tools for sequence-specific gene silencing.[1] The increasing demand for synthetic siRNAs for research and clinical applications necessitates robust, efficient, and scalable synthesis methodologies.[1][2] Solid-phase phosphoramidite chemistry has become the gold standard for oligonucleotide synthesis, offering high coupling efficiencies and compatibility with automation.[3]

Traditionally, solid-phase synthesis has relied on starting materials where the initial nucleoside is pre-attached to the solid support. This approach, however, requires a distinct support for each of the four standard ribonucleosides (A, C, G, and U), complicating inventory management and increasing the potential for errors in high-throughput synthesis workflows. Universal supports have emerged as an elegant solution to this challenge, providing a single, versatile platform for the synthesis of any desired oligonucleotide sequence.[2][4][5]

This application note details the use of a novel universal solid support functionalized with O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol for the synthesis of high-purity siRNAs. We will delve into the underlying chemistry of this universal support, provide a detailed, step-by-step protocol for its application in automated siRNA synthesis, and discuss the critical aspects of cleavage, deprotection, and purification.

The O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol linker offers a unique combination of a DMT-protected primary hydroxyl for efficient initiation of oligonucleotide chain elongation and ester functionalities that facilitate a clean and efficient cleavage of the synthesized siRNA from the solid support, yielding a free 3'-hydroxyl group. This approach streamlines the synthesis process, reduces costs, and is amenable to the production of a diverse range of siRNA sequences and modifications.

Chemical Principle of the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Universal Support

The universal support is based on a propanediol backbone, substituted with two ethoxycarbonyl groups at the C2 position. One of the primary hydroxyl groups is protected with a dimethoxytrityl (DMT) group, a standard acid-labile protecting group in oligonucleotide synthesis that allows for spectrophotometric monitoring of coupling efficiency.[6] The other hydroxyl group is used to attach the linker to the solid support, typically controlled pore glass (CPG) or polystyrene, via a stable linkage.

The synthesis of the oligonucleotide proceeds in the 3' to 5' direction, starting from the free 5'-hydroxyl of the universal linker after the initial DMT deprotection. The key to the "universal" nature of this support lies in the post-synthetic cleavage step. The ethoxycarbonyl groups are susceptible to hydrolysis under basic conditions, which facilitates the release of the synthesized oligonucleotide from the support with a free 3'-hydroxyl terminus.

Visualizing the Core Chemistry

Figure 1: Structure of the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Universal Support.

Experimental Protocols

PART 1: Automated Solid-Phase siRNA Synthesis

This protocol outlines the steps for the automated synthesis of a single siRNA strand using the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol universal support on a standard oligonucleotide synthesizer.

Materials and Reagents:

ReagentSupplierRecommended Concentration/Purity
O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol CPGIn-house/Commercial500 Å, ~50 µmol/g loading
RNA Phosphoramidites (A, C, G, U with 2'-O-TBDMS protection)Commercial Supplier>99% purity
Activator (e.g., 5-Ethylthio-1H-tetrazole)Commercial Supplier0.25 M in Acetonitrile
Deblocking Solution (3% Trichloroacetic Acid in Dichloromethane)Commercial SupplierAnhydrous
Capping Reagents (Acetic Anhydride and N-Methylimidazole)Commercial SupplierStandard concentrations
Oxidizing Solution (Iodine in THF/Water/Pyridine)Commercial Supplier0.02 M
Anhydrous AcetonitrileCommercial Supplier<30 ppm water

Synthesis Cycle Workflow:

The synthesis of the siRNA strand is performed on an automated DNA/RNA synthesizer following a standard phosphoramidite chemistry cycle for each base addition.

start Start Synthesis detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Phosphoramidite Addition) detritylation->coupling capping 3. Capping (Unreacted 5'-OH Blockage) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation loop_cond Last Base? oxidation->loop_cond loop_cond->detritylation No end End Synthesis loop_cond->end Yes

Figure 2: Automated siRNA Synthesis Cycle.

Step-by-Step Protocol:

  • Support Preparation: Pack a synthesis column with the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol universal support CPG. The amount of CPG will depend on the desired synthesis scale.

  • Synthesizer Setup: Install the column on the automated synthesizer. Ensure all reagent bottles are filled with fresh, high-quality reagents. Prime all lines according to the manufacturer's instructions.

  • Sequence Programming: Enter the desired siRNA sequence into the synthesizer's software.

  • Initiation of Synthesis (First Cycle):

    • Detritylation: The first step is the removal of the DMT group from the universal linker by treating the support with the deblocking solution. The orange color of the resulting trityl cation can be monitored to ensure the reaction is proceeding.

    • Coupling: The first RNA phosphoramidite is activated by the activator and coupled to the free hydroxyl group on the universal support.

    • Capping: Any unreacted hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Elongation (Subsequent Cycles): The synthesizer will automatically repeat the four steps of the synthesis cycle (detritylation, coupling, capping, and oxidation) for each subsequent base in the sequence.

  • Final Detritylation (Optional): After the final coupling step, the terminal DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off") on the synthesizer. For most siRNA applications, DMT-on purification is recommended for higher purity.

  • Column Removal: Once the synthesis is complete, remove the column from the synthesizer and dry the support with a stream of argon or nitrogen.

PART 2: Cleavage and Deprotection

This part of the protocol describes the release of the synthesized siRNA from the universal support and the removal of all protecting groups.

Reagents:

ReagentComposition
Cleavage and Base Deprotection Solution1:1 (v/v) mixture of Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (AMA)
2'-O-TBDMS Deprotection SolutionTriethylamine trihydrofluoride (TEA·3HF) in DMSO
Quenching Buffere.g., TE Buffer (pH 7.5)

Cleavage and Deprotection Workflow:

start Start Cleavage & Deprotection cleavage 1. Cleavage from Support & Base Deprotection (AMA) start->cleavage evaporation1 2. Evaporation cleavage->evaporation1 desilylation 3. 2'-O-TBDMS Deprotection (TEA·3HF) evaporation1->desilylation quenching 4. Quenching desilylation->quenching end Proceed to Purification quenching->end

Figure 3: Cleavage and Deprotection Workflow.

Step-by-Step Protocol:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

    • Add 1.5 mL of the AMA solution to the vial.

    • Seal the vial tightly and incubate at 65°C for 20 minutes. This step cleaves the oligonucleotide from the universal support and removes the protecting groups from the nucleobases.

  • Evaporation:

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • 2'-O-TBDMS Deprotection:

    • To the dried oligonucleotide pellet, add 100 µL of DMSO and vortex to dissolve.

    • Add 125 µL of TEA·3HF solution.

    • Incubate at 65°C for 2.5 hours.

  • Quenching and Precipitation:

    • Quench the reaction by adding an appropriate quenching buffer.

    • Precipitate the siRNA using a standard ethanol precipitation protocol.

    • Wash the pellet with 70% ethanol and air-dry.

  • Resuspension: Resuspend the purified siRNA pellet in an appropriate RNase-free buffer.

PART 3: Purification and Analysis

For most applications, the synthesized siRNA will require purification to remove truncated sequences and other impurities.[4][7]

Purification Methods:

MethodPrinciplePurity Achieved
DMT-on Reverse-Phase HPLC Hydrophobic interaction of the DMT group>95%
Ion-Exchange HPLC Charge-based separation>97%
Polyacrylamide Gel Electrophoresis (PAGE) Size-based separation>99%

Recommended Protocol: DMT-on Reverse-Phase HPLC

  • Resuspend the crude, DMT-on siRNA in a suitable mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the siRNA using a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).

  • The DMT-on, full-length product will have a longer retention time than the failure sequences (DMT-off).

  • Collect the peak corresponding to the full-length product.

  • Treat the collected fraction with 80% acetic acid to remove the DMT group.

  • Desalt the purified siRNA using size-exclusion chromatography or ethanol precipitation.

Analysis:

The purity and identity of the final siRNA product should be confirmed by:

  • Analytical HPLC (Ion-Exchange or Reverse-Phase): To assess purity.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the single strands.

  • UV Spectrophotometry: To quantify the siRNA concentration.

Conclusion

The use of the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol universal support offers a streamlined and efficient method for the synthesis of high-quality siRNAs. This approach simplifies the solid-phase synthesis workflow, reduces the need for a large inventory of starting materials, and is highly amenable to high-throughput applications. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to produce siRNAs for a wide range of applications, from basic research to preclinical studies.

References

  • Glen Research. (n.d.). A Comparative Study of Commercially Available Universal Supports For Oligonucleotide Synthesis. Glen Report 17.2. [Link]

  • Beaucage, S. L. (2008). Solid-phase synthesis of siRNA oligonucleotides. Current Opinion in Drug Discovery & Development, 11(2), 203–216.
  • Lyttle, M. H., Hudson, D., & Cook, R. M. (1996). A new universal linker for solid phase DNA synthesis. Nucleic Acids Research, 24(14), 2793–2798.
  • Transgenomic. (n.d.). Optimized Purification of siRNA Oligonucleotides Using the WAVE® Oligo System.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

  • Glen Research. (n.d.). Universal Supports and Synthesis Supplies. [Link]

  • ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. [Link]

  • Glen Research. (n.d.). Universal Support III for Oligonucleotide Synthesis. [Link]

  • AM Chemicals. (n.d.). DMT-protected Universal Solid Supports. [Link]

  • Kumar, P., et al. (2008). UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs. Organic Process Research & Development, 12(4), 666-675.
  • Seela, F., & Kaiser, K. (1987). Oligodeoxyribonucleotides containing 1,3-propanediol as nucleoside substitute. Nucleic Acids Research, 15(7), 3113–3129.
  • Horizon Discovery. (n.d.). Custom siRNA synthesis. [Link]

  • Eurogentec. (n.d.). Custom siRNA synthesis – Free Design – Guaranteed silencing. [Link]

  • Azhayev, A. V., et al. (2007). A new universal linker for solid phase DNA synthesis. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1491-1495.
  • The Chemical Synthesis of Oligonucleotides. (2014). Link Technologies.
  • ResearchGate. (n.d.). Proposed cleavage mechanism. [Link]

Sources

Application Notes and Protocols for the 5'-Phosphorylation of Antisense Oligonucleotides using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite (Chemical Phosphorylation Reagent II)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 5'-Phosphorylation in Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are a powerful class of therapeutic molecules designed to modulate gene expression by binding to specific mRNA targets.[1] The efficacy and biological activity of these synthetic nucleic acid chains are critically dependent on their chemical architecture. A key modification for many applications is the presence of a 5'-terminal phosphate group. This moiety is essential for various biological processes, including the recruitment of enzymes like RNase H, which degrades the RNA strand of an RNA/DNA duplex, a primary mechanism of action for many ASOs.[1] Furthermore, 5'-phosphorylation is a prerequisite for enzymatic ligation, enabling the construction of longer DNA or RNA strands from shorter, synthetically accessible fragments.[2]

While enzymatic phosphorylation using T4 polynucleotide kinase is a common method, chemical phosphorylation during solid-phase synthesis offers several advantages, including higher efficiency, scalability, and the convenience of an automated process.[2] This application note provides a detailed guide to the use of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite, commercially known as Chemical Phosphorylation Reagent II (CPR II), for the efficient 5'-phosphorylation of antisense oligonucleotides.[3] We will delve into the underlying chemical principles, provide a step-by-step protocol, and discuss the critical considerations for successful implementation in a research and drug development setting.

The Reagent: O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite (CPR II)

CPR II is a non-nucleosidic phosphoramidite designed for the introduction of a 5'-phosphate group during standard automated oligonucleotide synthesis.[3] Its structure incorporates a dimethoxytrityl (DMT) protecting group, which is a cornerstone of modern phosphoramidite chemistry. This feature allows for the convenient monitoring of coupling efficiency via trityl cation assays and, most importantly, enables "DMT-on" purification strategies.[2]

The key innovation of CPR II lies in its unique deprotection chemistry. The protecting group on the phosphate is designed to be stable during the synthesis cycles but is readily eliminated under basic conditions after the initial detritylation. This process is initiated by the deprotonation of a hydroxyl group, leading to a β-elimination reaction that releases formaldehyde and leaves the desired 5'-phosphate.[4][5] A significant advantage of this mechanism is that the elimination is inhibited as long as the DMT group is present, making it fully compatible with DMT-on purification methods.[4]

Experimental Workflow Overview

The overall process for synthesizing a 5'-phosphorylated antisense oligonucleotide using CPR II can be broken down into three main stages: solid-phase synthesis, deprotection, and purification.

G cluster_0 Solid-Phase Synthesis cluster_1 Deprotection cluster_2 Purification & Analysis synthesis_start 1. Standard ASO Synthesis on Solid Support cpr_coupling 2. Coupling of CPR II Phosphoramidite synthesis_start->cpr_coupling Final coupling step oxidation 3. Oxidation of Phosphite Triester cpr_coupling->oxidation cleavage 4. Cleavage from Solid Support & Base Deprotection (e.g., Ammonium Hydroxide) oxidation->cleavage dmt_removal 5. DMT Group Removal (Acid Treatment) cleavage->dmt_removal If DMT-on purification phosphate_deprotection 6. Final Phosphate Deprotection (Brief Basic Treatment) dmt_removal->phosphate_deprotection purification 7. Reversed-Phase Purification (DMT-on or DMT-off) phosphate_deprotection->purification analysis 8. Quality Control (e.g., LC-MS, CE) purification->analysis

Caption: Workflow for 5'-Phosphorylation using CPR II.

Detailed Protocols

Part 1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

  • Standard Oligonucleotide Synthesis: Synthesize the desired antisense oligonucleotide sequence using standard phosphoramidite chemistry protocols.

  • Preparation of CPR II: Dissolve the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite (CPR II) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[6] Note that CPR II is a viscous oil and may require 5-10 minutes to fully dissolve.[7]

  • Final Coupling Step: In the final synthesis cycle, couple the CPR II phosphoramidite to the 5'-terminus of the support-bound oligonucleotide. A coupling time of 6 minutes is recommended for optimal efficiency.[8]

  • Crucial Modification to Synthesis Cycle: It is imperative to omit the capping step immediately following the coupling of CPR II. This prevents the acetylation of any unreacted hydroxyl groups on the CPR II moiety, which would inhibit the subsequent deprotection.[4]

  • Oxidation: Proceed with the standard oxidation step to convert the unstable phosphite triester to a stable phosphate triester.

  • Final Detritylation (Optional): The DMT group on the CPR II can be removed on the synthesizer to allow for a spectrophotometric estimation of the phosphorylation efficiency.[2] However, for DMT-on purification, this step must be skipped.

Parameter Recommendation Rationale
CPR II Concentration0.1 M in anhydrous acetonitrileStandard concentration for efficient coupling on automated synthesizers.[6]
Coupling Time6 minutesEnsures high coupling efficiency for the non-nucleosidic phosphoramidite.[8]
Post-Coupling StepOmit Capping Prevents modification of the CPR II moiety, which is essential for proper deprotection.[4]
Final DMT RemovalOptional (DMT-off) or Skipped (DMT-on)Allows for coupling efficiency measurement or enables DMT-on purification.[2]
Part 2: Deprotection and Cleavage

The deprotection strategy will depend on whether a DMT-on or DMT-off approach is chosen.

A. DMT-off Synthesis and Deprotection:

  • Cleavage and Deprotection: After synthesis with the final DMT group removed, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using standard conditions (e.g., concentrated ammonium hydroxide at 55°C for 4 hours or overnight at room temperature).[9] The deprotection of the 5'-phosphate group will occur concurrently under these conditions.[6]

  • Purification: The crude, deprotected, and 5'-phosphorylated oligonucleotide can then be purified by methods such as anion-exchange HPLC or polyacrylamide gel electrophoresis.

B. DMT-on Synthesis and Two-Step Deprotection:

This is the preferred method as it allows for highly efficient purification.

  • Cleavage and Base Deprotection: Cleave the oligonucleotide from the support and deprotect the bases using your standard protocol (e.g., concentrated ammonium hydroxide). The DMT group on CPR II is stable under these conditions.[3]

  • DMT-on Purification: Purify the full-length, DMT-bearing oligonucleotide using reversed-phase chromatography (e.g., HPLC or purification cartridge). The hydrophobic DMT group strongly retains the desired product, while truncated failure sequences are washed away.

  • DMT Removal: After purification, remove the DMT group. For cartridge purification, this is often done on-cartridge with an acidic solution. For HPLC-purified oligonucleotides, treat the dried-down product with 80% aqueous acetic acid for 30 minutes at room temperature.[6]

  • Final Phosphate Deprotection: This final step removes the remaining protecting groups from the phosphate moiety. After DMT removal, dry the oligonucleotide and treat it with a dilute solution of ammonium hydroxide (e.g., an equivalent volume of 10-25% aqueous ammonium hydroxide) for 15 minutes at room temperature.[6] This mild treatment is sufficient to induce the β-elimination and generate the final 5'-phosphate.[4]

  • Final Desalting: Desalt the final phosphorylated oligonucleotide product using an appropriate method, such as ethanol precipitation or a desalting cartridge.

G cluster_0 DMT-on Purification Path start DMT-on Oligo after Cleavage rp_purification Reversed-Phase Purification start->rp_purification dmt_removal DMT Removal (Acid) rp_purification->dmt_removal final_deprotection Final Phosphate Deprotection (Dilute NH4OH) dmt_removal->final_deprotection end Purified 5'-Phosphorylated Oligo final_deprotection->end

Caption: Deprotection steps for the DMT-on strategy.

Mechanism of Deprotection

The elegance of the CPR II reagent lies in its two-stage deprotection mechanism, which is key to its compatibility with DMT-on purification.

G struct1 [Oligo]-5'-O-P(O)(O-)-[CPR II with DMT] acid 1. Mild Acid (e.g., Acetic Acid) struct1->acid struct2 [Oligo]-5'-O-P(O)(O-)-[CPR II with OH] base 2. Mild Base (e.g., NH4OH) struct2->base struct3 [Oligo]-5'-O-P(O)(O-)⁻ formaldehyde Formaldehyde struct3->formaldehyde + byproduct Eliminated Byproduct formaldehyde->byproduct + acid->struct2 DMT Removal base->struct3 β-Elimination

Caption: Deprotection mechanism of CPR II.

  • DMT Removal: The process is initiated by the removal of the 5'-DMT group under mild acidic conditions. This exposes a free hydroxyl group on the CPR II moiety.[5]

  • β-Elimination: In the presence of a mild base (like dilute ammonium hydroxide), this newly exposed hydroxyl group is deprotonated. This initiates a β-elimination reaction, which results in the cleavage of the protecting group, releasing formaldehyde and the final, unprotected 5'-monophosphate.[4]

This mechanism is highly efficient and the mild conditions required for the final elimination step make CPR II an excellent choice for the phosphorylation of sensitive oligonucleotides, such as those containing labile dyes or RNA modifications.[4]

Quality Control and Analysis

Post-synthesis, it is crucial to verify the identity and purity of the 5'-phosphorylated antisense oligonucleotide.

  • Mass Spectrometry (LC-MS): This is the gold standard for confirming the correct mass of the final product, which will include the additional mass of the phosphate group (79.98 Da).

  • Anion-Exchange HPLC (AX-HPLC): This technique can effectively separate the phosphorylated oligonucleotide from its non-phosphorylated counterpart due to the additional negative charge of the phosphate group.

  • Capillary Electrophoresis (CE): CE offers high-resolution separation and can be used to assess the purity of the final product.

Conclusion

The use of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite (CPR II) represents a robust, efficient, and versatile method for the 5'-phosphorylation of antisense oligonucleotides. Its compatibility with standard automated synthesis protocols and, crucially, with DMT-on purification, simplifies the production of high-purity phosphorylated ASOs. By understanding the underlying chemical principles and adhering to the optimized protocols outlined in this application note, researchers and drug development professionals can confidently incorporate this essential modification into their antisense oligonucleotide candidates, thereby enhancing their therapeutic potential.

References

  • Guzaev, A., Salo, H., Azhayev, A., & Lönnberg, H. (1995). A new approach for chemical phosphorylation of oligonucleotides at the 5'-terminus. Tetrahedron, 51(34), 9375-9384. [Link]

  • Glen Research. (2012). Technical Brief - Chemical Phosphorylation – considering the options. Glen Report, 23.17. [Link]

  • Google Patents. (2024).
  • Glen Research. Chemical Phosphorylation Reagent II (CPR II) Technical Bulletin. [Link]

  • Glen Research. Chemical Phosphorylation Reagent II (CPR II). [Link]

  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides that can be monitored by trityl cation release. Tetrahedron Letters, 27(39), 4705-4708. [Link]

  • Glen Research. Chemical Phosphorylation Reagent (CPR). [Link]

  • Glen Research. Solid Chemical Phosphorylation Reagent II. [Link]

  • Cambio. Chemical Phosphorylation Reagent II. [Link]

  • ResearchGate. A New Method for the Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus. [Link]

  • ResearchGate. Novel reagents for terminal phosphorylation and thiophosphorylation of synthetic oligonucleotides. [Link]

  • ElectronicsAndBooks. A novel reagent for the chemical phosphorylation of oligonucleotides. [Link]

  • ResearchGate. Synthesis of Oligonucleotide Conjugates with the Aid of N-Chloroacetamidohexyl Phosphoramidite Reagent. [Link]

  • MDPI. Application of Antisense Oligonucleotides as an Alternative Approach for Gene Expression Control and Functional Studies. [Link]

Sources

Application Note: A Novel Approach to Chemical DNA Ligation using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

DNA ligation is the process of forming a phosphodiester bond between the 3'-hydroxyl of one DNA strand and the 5'-phosphate of another.[9] This fundamental process is essential for DNA replication and repair in vivo and is a critical step in numerous molecular biology techniques, including cloning, sequencing, and DNA nanotechnology.[2][10]

1.1 Enzymatic vs. Chemical Ligation

The vast majority of DNA ligation reactions are catalyzed by enzymes, most commonly T4 DNA ligase.[9] Enzymatic ligation is highly efficient for creating natural phosphodiester bonds in standard DNA substrates.[10][11] However, the substrate scope of DNA ligases is limited, and their efficiency can be sensitive to reaction conditions such as temperature and buffer composition.[2][10][12]

Chemical ligation offers a powerful alternative to enzymatic methods.[1][3] It provides the flexibility to join DNA fragments with a wide range of chemical modifications and can be performed under conditions that are incompatible with enzymes.[2] Moreover, chemical ligation can be significantly faster than enzymatic ligation.[1]

1.2 O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol: A Novel Reagent for Chemical Ligation

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is a chemical phosphorylation reagent used in oligonucleotide synthesis.[4] Its structure, featuring a DMT-protected hydroxyl group and two ethoxycarbonyl activating groups, suggests its potential as a versatile tool for chemical DNA ligation. The DMT group is a well-established protecting group for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis, prized for its stability and selective removal under acidic conditions.[5][6][7][8]

This application note explores the hypothetical application of this reagent in two distinct protocols:

  • Protocol 1: A single-step reaction to introduce a 5'-phosphate mimic, enabling subsequent enzymatic ligation.

  • Protocol 2: A stepwise chemical ligation of two separate DNA oligonucleotides.

These protocols could find applications in the development of therapeutic oligonucleotides, diagnostic probes, and complex DNA nanostructures.[13][14][15][16]

Principle of the Method

The proposed mechanism for DNA ligation using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol hinges on the reactivity of its functional groups. The diol backbone acts as a linker, while the ethoxycarbonyl groups are presumed to activate the hydroxyls for nucleophilic attack by a terminal phosphate on a DNA strand. The DMT group provides a control element, allowing for stepwise reactions.

2.1 Proposed Mechanism of Ligation

The ligation is envisioned as a two-step process:

  • First Ligation: The free hydroxyl of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol reacts with the 5'-phosphate of the first DNA oligonucleotide. This reaction is likely facilitated by a condensing agent, such as a carbodiimide, to form a stable phosphate ester linkage.

  • Detritylation and Second Ligation: The DMT group is removed under mild acidic conditions, exposing the second hydroxyl group. This newly available hydroxyl can then react with the 5'-phosphate of a second DNA oligonucleotide, completing the ligation.

Ligation_Mechanism cluster_step1 Step 1: First Ligation cluster_step2 Step 2: Detritylation cluster_step3 Step 3: Second Ligation DNA1_5P DNA Oligo 1 (5'-PO4) Intermediate1 DMT-Linker-DNA1 DNA1_5P->Intermediate1 Condensing Agent Reagent O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Reagent->Intermediate1 Intermediate2 HO-Linker-DNA1 Intermediate1->Intermediate2 Mild Acid Final_Product DNA2-Linker-DNA1 Intermediate2->Final_Product Condensing Agent DNA2_5P DNA Oligo 2 (5'-PO4) DNA2_5P->Final_Product

Caption: Proposed mechanism for stepwise DNA ligation.

2.2 Potential Advantages

  • Controlled, Stepwise Ligation: The DMT protecting group allows for the sequential joining of DNA fragments.

  • Versatility: This method could potentially be used to create non-natural linkages, enhancing the stability or functionality of the final product.

  • Compatibility with Modified Oligonucleotides: As a chemical method, it is likely to be more tolerant of modified bases or backbones compared to enzymatic ligation.

Materials and Reagents

3.1 Equipment

  • Microcentrifuge

  • Thermomixer or heat block

  • UV-Vis spectrophotometer

  • PAGE gel electrophoresis system

  • Gel imaging system

  • pH meter

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

3.2 Reagents

  • O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (MedchemExpress or other supplier)[4]

  • DNA oligonucleotides (5'-phosphorylated and 5'-hydroxyl as required)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Trichloroacetic acid (TCA)

  • Dichloromethane (DCM)

  • Acetonitrile

  • Sodium acetate

  • Ethanol (absolute and 70%)

  • Nuclease-free water

  • TBE buffer (Tris-borate-EDTA)

  • Urea

  • Acrylamide/bis-acrylamide solution

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Gel loading buffer

  • DNA stain (e.g., SYBR Gold)

Experimental Protocols

4.1 Preparation of DNA Substrates

It is critical to ensure the purity and correct phosphorylation state of the DNA oligonucleotides. Lyophilized oligonucleotides should be resuspended in nuclease-free water or TE buffer. The concentration should be accurately determined by measuring the absorbance at 260 nm.

4.2 Protocol 1: Single-Step Ligation for 5'-Phosphate Mimic

This protocol describes the addition of the linker to a single 5'-hydroxyl oligonucleotide, creating a stable, non-hydrolyzable 5'-phosphate mimic. This could be useful for applications where resistance to phosphatases is desired.

Workflow_Protocol1 Start Start: 5'-OH DNA Oligo Reaction_Setup Assemble Reaction: - DNA Oligo - Reagent - EDC/NHS - MES Buffer Start->Reaction_Setup Incubation Incubate at 25°C for 4 hours Reaction_Setup->Incubation Quench Quench Reaction Incubation->Quench Precipitation Ethanol Precipitation Quench->Precipitation Analysis Analyze by PAGE Precipitation->Analysis

Caption: Workflow for single-step ligation.

Step-by-Step Method:

  • Reaction Setup: In a 1.5 mL microfuge tube, assemble the following reaction mixture on ice:

    Component Volume Final Concentration
    5'-OH DNA Oligo (100 µM) 10 µL 10 µM
    O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (10 mM in Acetonitrile) 10 µL 1 mM
    EDC (500 mM in MES buffer) 2 µL 10 mM
    NHS (500 mM in MES buffer) 2 µL 10 mM
    0.1 M MES buffer, pH 6.0 76 µL 0.076 M

    | Total Volume | 100 µL | |

  • Incubation: Vortex the reaction mixture gently and incubate for 4 hours at 25°C in a thermomixer.

  • Quenching: Stop the reaction by adding 10 µL of 3 M sodium acetate.

  • Ethanol Precipitation: Add 300 µL of cold absolute ethanol. Vortex and incubate at -20°C for 1 hour.

  • Pelleting: Centrifuge at 14,000 x g for 30 minutes at 4°C. Carefully discard the supernatant.

  • Washing: Wash the pellet with 500 µL of cold 70% ethanol. Centrifuge at 14,000 x g for 10 minutes.

  • Drying and Resuspension: Air-dry the pellet and resuspend in 20 µL of nuclease-free water.

4.3 Protocol 2: Stepwise Ligation of Two DNA Oligonucleotides

This protocol details the sequential ligation of two 5'-phosphorylated DNA oligonucleotides.

Workflow_Protocol2 cluster_part1 Part A: First Ligation cluster_part2 Part B: Detritylation cluster_part3 Part C: Second Ligation Start1 Start: 5'-PO4 DNA Oligo 1 Reaction1 Ligation with Reagent Start1->Reaction1 Precipitation1 Ethanol Precipitation Reaction1->Precipitation1 Intermediate DMT-Linker-DNA1 Precipitation1->Intermediate Detritylation Treat with 3% TCA in DCM Intermediate->Detritylation Quench_Wash Quench and Wash Detritylation->Quench_Wash Intermediate2 HO-Linker-DNA1 Quench_Wash->Intermediate2 Reaction2 Ligation with HO-Linker-DNA1 Intermediate2->Reaction2 Start2 5'-PO4 DNA Oligo 2 Start2->Reaction2 Precipitation2 Ethanol Precipitation Reaction2->Precipitation2 Final_Product Analyze by PAGE Precipitation2->Final_Product

Caption: Workflow for stepwise ligation of two oligonucleotides.

Part A: First Ligation

  • Follow steps 1-7 of Protocol 1, using a 5'-phosphorylated DNA oligonucleotide as the substrate.

Part B: Detritylation

  • Resuspend the purified, dried pellet from Part A in 100 µL of a 3% (w/v) TCA in DCM solution.

  • Incubate for 2 minutes at room temperature. The solution should turn orange, indicating the release of the DMT cation.[6][7]

  • Quench the reaction by adding 100 µL of acetonitrile.

  • Immediately proceed to ethanol precipitation as described in Protocol 1 (steps 4-7) to purify the detritylated intermediate.

Part C: Second Ligation

  • Resuspend the purified, detritylated intermediate in 20 µL of nuclease-free water.

  • Set up the second ligation reaction:

    Component Volume Final Concentration
    Detritylated Intermediate (~10 µM) 10 µL ~2.5 µM
    5'-PO4 DNA Oligo 2 (100 µM) 5 µL 12.5 µM
    EDC (500 mM in MES buffer) 2 µL 25 mM
    NHS (500 mM in MES buffer) 2 µL 25 mM
    0.1 M MES buffer, pH 6.0 21 µL ~0.05 M

    | Total Volume | 40 µL | |

  • Incubate, quench, and purify the final ligated product as described in Protocol 1.

4.4 Analysis of Ligation Products

  • Prepare a 15-20% denaturing polyacrylamide gel (containing 7 M urea).

  • Mix 5 µL of the purified ligation product with 5 µL of 2x gel loading buffer.

  • Denature the sample by heating at 95°C for 5 minutes.

  • Load the samples onto the gel, alongside unligated controls and a suitable DNA ladder.

  • Run the gel at constant power until the loading dye has migrated to the desired position.

  • Stain the gel with a fluorescent DNA stain and visualize using a gel imaging system.

Expected Results and Data Interpretation

Successful ligation will be indicated by the appearance of a new band on the PAGE gel with lower mobility (higher molecular weight) than the starting oligonucleotide(s).

Table 1: Example of Expected Results on a Denaturing PAGE Gel

LaneSampleExpected Band(s)
1DNA LadderSeries of bands of known sizes
25'-OH Oligo (Control)Single band at starting length
3Ligation Product (Protocol 1)Higher molecular weight band
45'-PO4 Oligo 1 (Control)Single band at starting length
55'-PO4 Oligo 2 (Control)Single band at starting length
6Ligation Product (Protocol 2)Higher molecular weight band corresponding to the sum of Oligo 1 and Oligo 2 lengths

Ligation Efficiency Calculation:

Ligation efficiency can be estimated by densitometry of the gel bands:

Efficiency (%) = (Intensity of Ligated Product Band) / (Intensity of Ligated Product Band + Intensity of Unligated Substrate Band) x 100

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low ligation efficiency Inactive reagents (EDC/NHS are moisture sensitive)Use fresh EDC and NHS solutions.
Incorrect pH of bufferVerify the pH of the MES buffer is 6.0.
Inefficient precipitationEnsure ethanol is cold and incubation is sufficient. Use a co-precipitant if necessary.
Incomplete detritylation (Protocol 2)Increase detritylation time slightly (e.g., to 3 minutes). Ensure TCA solution is fresh.
Smeared bands on gel Nuclease contaminationUse nuclease-free water, tips, and tubes.
Reaction byproducts not fully removedOptimize the ethanol precipitation and washing steps.
Multiple product bands Side reactionsOptimize the ratio of reagent to DNA. Reduce incubation time.
Incomplete detritylation leading to mixed productsEnsure complete detritylation before the second ligation step.

Conclusion

The protocols described in this application note provide a framework for exploring the use of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol as a novel chemical ligating agent. The unique properties of this reagent, particularly the presence of the DMT protecting group, offer the potential for controlled, stepwise assembly of DNA fragments. While this methodology is presented as a proof-of-concept, it opens avenues for the development of new bioconjugation strategies and the synthesis of complex, modified nucleic acid structures for therapeutic and diagnostic applications. Further optimization of reaction conditions will be necessary to maximize ligation efficiency for specific applications.

References

  • BenchChem. (n.d.). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group.
  • Shabarova, Z. A., et al. (1991). Chemical ligation of DNA: the first non-enzymatic assembly of a biologically active gene. Nucleic Acids Research.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
  • Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • BiosearchTech Blog. (2015). The AGCT's of DNA synthesis.
  • MedchemExpress.com. (n.d.). O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol.
  • iGEM. (2010). Protocol 1-4: Ligation of DNA Fragments.
  • Glen Research. (n.d.). TL New Chemical Ligations Compatible with Polymerase-Mediated Nucleic Acid Assembly.
  • Bachem. (2025). What is Enzymatic Ligation and What are the Benefits?.
  • Addgene. (n.d.). Protocol - How to Ligate Plasmid DNA.
  • E-RESEARCHCO. (n.d.). The Chemical Ligation is A Fundamental Technique in Genetic Engineering and Recombinant DNA Technology.
  • GenScript. (n.d.). DNA Ligation Protocol.
  • Promega Corporation. (n.d.). T4 DNA Ligase Protocol.
  • Wikipedia. (n.d.). Ligation (molecular biology).
  • Abbkine. (n.d.). Bioconjugation application notes.
  • Ek, S., et al. (2005). Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers.
  • van der Vliet, D. (2016). Expanding and exploring the bioconjugation toolbox. Semantic Scholar.
  • Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. ResearchGate.
  • Gines, G., et al. (2024). Template-dependent DNA ligation for the synthesis of modified oligonucleotides. Nature Communications.

Sources

Application Note: Optimizing Coupling Efficiency of Spacer Phosphoramidite M8 in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the reaction yield for a specialized chemical process.

Abstract: This document provides a comprehensive technical guide for researchers and process chemists on the optimal reaction conditions for Spacer Phosphoramidite M8, a non-nucleosidic modifier derived from a 2,2-disubstituted-1,3-propanediol backbone. While the specific reagent "O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol" is not a standard catalog item, it represents a class of modifiers used to introduce flexible spacers into synthetic oligonucleotides. This guide focuses on the critical phosphoramidite coupling step within the solid-phase synthesis cycle, providing detailed protocols, mechanistic insights, and optimization strategies to maximize yield and ensure the integrity of the final product. We will refer to the phosphoramidite version of this reagent as "Spacer Phosphoramidite M8" for clarity.

Introduction: The Role of Non-Nucleosidic Spacers

Non-nucleosidic spacers, such as those derived from propanediol backbones, are essential tools in modern oligonucleotide synthesis. They are incorporated into sequences to introduce flexibility, create distance between functional moieties (e.g., fluorophores and quenchers), or to mimic abasic sites in DNA damage studies.

Spacer Phosphoramidite M8 is characterized by a central quaternary carbon substituted with two ethoxycarbonyl groups. This structure imparts significant steric hindrance compared to standard nucleosidic phosphoramidites. Consequently, standard coupling protocols may result in suboptimal yields. This application note outlines the necessary adjustments to achieve >98% coupling efficiency.

The core reaction is the coupling of the Spacer Phosphoramidite M8 to a free 5'-hydroxyl group on a solid-supported oligonucleotide chain. This process is part of the well-established phosphoramidite synthesis cycle.

The Synthetic Cycle: A Mechanistic Overview

The incorporation of any monomer in solid-phase oligonucleotide synthesis follows a four-step cycle. Optimizing the yield of our spacer requires a nuanced understanding of each step's function, particularly the deblocking and coupling stages.

Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling (Spacer M8 Addition) Deblocking->Coupling Exposes 5'-OH group Capping Step 3: Capping Coupling->Capping Forms P(III) linkage Oxidation Step 4: Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes to P(V) linkage Cycle repeats for next monomer

Caption: Automated solid-phase synthesis cycle for monomer incorporation.

A. Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the resin-bound oligonucleotide.[1][2] This is typically achieved by treating the support with a solution of a dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane or toluene.[3][4] The resulting carbocation is intensely colored, which allows for real-time spectrophotometric monitoring of the synthesis efficiency.[3][5]

B. Step 2: Coupling This is the most critical step for yield optimization. The Spacer Phosphoramidite M8 is activated by a weak acid, such as 1H-Tetrazole or its derivatives, which protonates the diisopropylamino group.[][7] This creates a highly reactive intermediate that is susceptible to nucleophilic attack by the now-free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[1][] Due to the steric bulk of the spacer's 2,2-disubstituted core, this reaction is slower than with standard A, G, C, or T phosphoramidites.[][9]

C. Step 3: Capping As the coupling reaction is never 100% efficient, any unreacted 5'-hydroxyl groups must be permanently blocked to prevent the formation of deletion-mutant sequences in subsequent cycles.[2] This is achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

D. Step 4: Oxidation The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester.[1] This is typically accomplished using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.

Key Parameters for Optimizing Spacer M8 Coupling Yield

Achieving high stepwise coupling efficiency (>98%) for the sterically demanding Spacer M8 requires careful optimization of several interdependent parameters. Standard DNA synthesis protocols are often insufficient.

Activator Choice and Concentration

The activator plays a dual role: it protonates the phosphoramidite's amino group and acts as a nucleophilic catalyst.[7][10] The choice of activator is paramount for coupling sterically hindered monomers.

  • 1H-Tetrazole: The historical standard, but its limited solubility (~0.45 M in acetonitrile) and moderate acidity can be insufficient for difficult couplings.[7]

  • 5-Ethylthio-1H-tetrazole (ETT): More acidic than tetrazole, ETT provides faster activation and is often the activator of choice for RNA and other modified phosphoramidites.[11]

  • 4,5-Dicyanoimidazole (DCI): Less acidic than tetrazole but a much stronger nucleophile, DCI is highly effective and has excellent solubility in acetonitrile (>1.0 M).[7][10] This allows for higher effective concentrations of the phosphoramidite, driving the reaction forward.[10]

Recommendation: For Spacer M8, 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are strongly recommended over 1H-Tetrazole.

Coupling Time

Due to steric hindrance, the reaction kinetics for Spacer M8 coupling are significantly slower than for standard deoxynucleoside phosphoramidites.[][9] Insufficient reaction time is a primary cause of low yield.

Recommendation: The coupling time should be extended substantially. While standard DNA monomers couple in 15-30 seconds, a coupling time of 180 to 600 seconds (3 to 10 minutes) is recommended for Spacer M8.[12] The optimal time should be determined empirically for the specific synthesizer and scale.

Reagent Concentration and Solvent

The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the activated phosphoramidite and the support-bound hydroxyl groups.

  • Phosphoramidite Concentration: Use a standard concentration of 0.1 M to 0.15 M for the Spacer M8 solution. Ensure the amidite is fully dissolved in high-purity, anhydrous acetonitrile.

  • Solvent: Acetonitrile is the solvent of choice. It must be rigorously anhydrous (<30 ppm water), as any moisture will hydrolyze the activated phosphoramidite, reducing the effective concentration and leading to failed couplings.[][][]

Comparative Table of Optimized Conditions
ParameterStandard DNA ProtocolOptimized Protocol for Spacer M8Rationale for Change
Activator 0.45 M 1H-Tetrazole0.25 M - 0.5 M ETT or DCIHigher reactivity and/or nucleophilicity needed to overcome steric barrier.[10][11]
Coupling Time 15 - 30 seconds180 - 600 secondsIncreased time compensates for slower reaction kinetics due to steric hindrance.[][12]
Phosphoramidite 0.1 M dNTP Amidite0.1 M - 0.15 M Spacer M8Maintain sufficient molar excess to drive the reaction.
Solvent Anhydrous AcetonitrileAnhydrous Acetonitrile (<30 ppm H₂O)Critical for preventing hydrolysis of the activated, sterically hindered amidite.[]

Detailed Experimental Protocol

This protocol is designed for an automated, column-based solid-phase oligonucleotide synthesizer.

Reagent Preparation
  • Spacer Phosphoramidite M8 Solution: Prepare a 0.1 M solution of Spacer M8 in anhydrous acetonitrile. Use a bottle with a septum cap and maintain under an inert argon or helium atmosphere.

  • Activator Solution: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Standard Reagents: Ensure all other standard synthesis reagents (Deblock, Capping, Oxidation, Solvents) are fresh and correctly installed on the synthesizer.

Synthesizer Programming
  • Create a new synthesis protocol or modify an existing one specifically for the Spacer M8 incorporation step.

  • Program the synthesizer to use the dedicated Spacer M8 bottle for the desired cycle.

  • Modify the "Coupling" step in this cycle to increase the wait time (the duration of reagent delivery and reaction) to 360 seconds (6 minutes) . Use this as a starting point for optimization.

  • Ensure the protocol uses the ETT activator solution for this specific coupling step.

  • All other steps (Deblocking, Capping, Oxidation) can typically remain at their standard durations.

Caption: Experimental workflow for incorporating Spacer Phosphoramidite M8.

Post-Synthesis Analysis and Validation
  • Trityl Monitoring: The stepwise yield can be estimated by the synthesizer's trityl cation monitor. A significant drop in absorbance after the Spacer M8 coupling step indicates poor efficiency.

  • HPLC Analysis: After synthesis, cleave and deprotect the oligonucleotide. Analyze the crude product using reverse-phase HPLC. The primary peak should correspond to the full-length product. A large peak eluting earlier than the main product often corresponds to the n-1 failure sequence from the spacer coupling, indicating low yield.

  • Mass Spectrometry: Confirm the identity and purity of the final product using ESI-MS or MALDI-TOF mass spectrometry. The observed mass should match the calculated mass of the desired sequence.

Troubleshooting Poor Yield

SymptomPotential CauseRecommended Action
Low Trityl Yield at Spacer Step 1. Insufficient coupling time.Increase coupling time in increments of 60-120 seconds.
2. Activator is not sufficiently reactive.Switch from 1H-Tetrazole to ETT or DCI.[10][11]
3. Moisture in reagents/lines.Use fresh anhydrous acetonitrile. Purge lines thoroughly.
Large n-1 Peak in HPLC 1. Sub-optimal coupling efficiency.Implement all recommendations: extend coupling time AND use a stronger activator.
2. Degraded phosphoramidite.Prepare a fresh solution of Spacer M8. Ensure it was stored properly (cold, under inert gas).
No Full-Length Product 1. Incorrect phosphoramidite bottle position.Verify the synthesizer is accessing the correct reagent bottle for the specified cycle.
2. Severe moisture contamination.Replace all relevant solvents and reagents. Check for leaks in the system.

Conclusion

The successful incorporation of sterically hindered non-nucleosidic modifiers like Spacer Phosphoramidite M8 is entirely achievable with rational adjustments to standard protocols. The primary determinants of yield are the selection of a highly reactive activator and a significant extension of the coupling reaction time. By abandoning the "one-size-fits-all" approach to oligonucleotide synthesis and tailoring the reaction conditions to the specific monomer, researchers can reliably produce complex modified oligonucleotides with high purity and overall yield, enabling advanced applications in therapeutics and diagnostics.

References

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Vertex AI Search.
  • Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents.
  • Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
  • The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies.
  • Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
  • Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
  • Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties.
  • ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Oxford Academic.
  • Technical Brief - ABOUT ACTIV
  • Some steric aspects of synthesis of oligoribonucleotides by phosphoramidite approach on solid support.
  • Steric Factors Influencing Hybridisation Of Nucleic Acids To Oligonucleotide Arrays. Oxford Academic.
  • Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry. Vertex AI Search.
  • Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up.
  • Manual Detritylation of Oligonucleotides after Deprotection.
  • Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories.
  • 4,4'-Dimethoxytrityl group derived from secondary alcohols: Are they removed slowly under acidic conditions?.
  • Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.

Sources

Application Notes and Protocols for the Purification of DMT-on Phosphorylated Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic oligonucleotides is paramount to the success of downstream applications, from diagnostics to therapeutic interventions. This guide provides an in-depth technical overview and validated protocols for the purification of 5'-dimethoxytrityl (DMT)-on phosphorylated oligonucleotides, a common strategy to ensure the isolation of full-length product from synthetic failures.

The Foundational Principle: Leveraging the 5'-DMT Group for Enhanced Purity

The chemical synthesis of oligonucleotides on a solid support is a stepwise process.[1] Despite high coupling efficiencies, a small percentage of failure sequences (shorter oligonucleotides) inevitably accumulate with each cycle.[2] To differentiate the desired full-length oligonucleotide from these truncated impurities, the synthesis is concluded without removing the acid-labile 5'-dimethoxytrityl (DMT) protecting group. This lipophilic DMT group serves as a "handle" for purification via reversed-phase chromatography.[3][4] The principle is straightforward: the DMT-on full-length product exhibits significantly greater hydrophobicity than the "failure" sequences, which lack this group and are therefore more polar.[3][5] This difference in hydrophobicity is the cornerstone of DMT-on purification, allowing for a robust separation.

Phosphorylated oligonucleotides, crucial for applications such as gene ligation and sequencing, can be efficiently purified using this method. The presence of the phosphate group does not interfere with the hydrophobic interaction mediated by the DMT group.

Pre-Purification: Cleavage and Deprotection

Before purification, the synthesized oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. This is a critical step, as incomplete deprotection can lead to impurities that are difficult to separate from the final product.

2.1 Standard Deprotection Protocols

The choice of deprotection conditions depends on the specific protecting groups used during synthesis. For standard phosphoramidites, a common and effective method involves the use of concentrated ammonium hydroxide or a mixture of ammonium hydroxide and aqueous methylamine (AMA).

ReagentTemperatureDurationNotes
Concentrated Ammonium Hydroxide55°C8-17 hoursA widely used, traditional method.[6]
AMA (Ammonium hydroxide/40% Aqueous Methylamine 1:1)65°C10-15 minutesA much faster deprotection method.[7][8]

Important Considerations:

  • Phosphorylated Oligonucleotides: Standard deprotection conditions are generally compatible with 5'-phosphorylated oligonucleotides.

  • DMT Group Stability: While the DMT group is stable under basic deprotection conditions, prolonged exposure to high temperatures should be avoided to prevent premature detritylation.[9] The addition of a non-volatile base like Tris can help prevent trityl loss during subsequent drying steps.[9]

  • Sensitive Modifications: If the oligonucleotide contains base-sensitive modifications (e.g., certain fluorescent dyes), milder deprotection conditions may be necessary. Always consult the technical specifications for the specific modification.

Purification Methodologies: A Comparative Overview

Two primary techniques are employed for the purification of DMT-on phosphorylated oligonucleotides: High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) cartridges.

FeatureReversed-Phase HPLCSPE Cartridges
Purity Very High (>95%)High (>90%)
Resolution Excellent, separates n-1mersGood, removes most failure sequences
Throughput Lower, one sample at a timeHigh, can be parallelized
Scale Analytical to PreparativeSmall to medium scale
Cost Higher (instrumentation and solvents)Lower
Complexity More complex, requires expertiseSimpler, more user-friendly

Detailed Protocol: Reversed-Phase HPLC Purification

Reversed-phase HPLC (RP-HPLC) offers the highest resolution for oligonucleotide purification.[3][5] The separation is based on the differential partitioning of the DMT-on product and impurities between a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase.

Workflow for DMT-on RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification Prep 1. Dissolve Crude Oligo in Mobile Phase A Inject 2. Inject Sample Prep->Inject Wash 3. Wash with Low % Acetonitrile Inject->Wash Elute 4. Gradient Elution with Acetonitrile Wash->Elute Collect 5. Collect DMT-on Peak Elute->Collect Detritylate 6. On-column or Post-collection Detritylation (Acidic) Collect->Detritylate Desalt 7. Desalt Purified Oligo Detritylate->Desalt

Caption: Workflow for DMT-on Reversed-Phase HPLC purification.

Step-by-Step Protocol

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C8 or C18 reversed-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (ACN)

  • Detritylation Solution: 2-5% Trifluoroacetic acid (TFA) in water or 80% acetic acid

  • Crude, deprotected DMT-on phosphorylated oligonucleotide

Procedure:

  • Sample Preparation: After cleavage and deprotection, evaporate the ammonia or AMA solution to dryness. Re-dissolve the crude oligonucleotide pellet in Mobile Phase A.

  • Column Equilibration: Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved.

  • Injection and Wash: Inject the sample onto the column. Wash the column with the initial mobile phase composition for several column volumes to elute salts and unbound, highly polar impurities.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration. The failure sequences (DMT-off) will elute first, followed by the highly retained DMT-on full-length product as the last major peak.

  • Fraction Collection: Collect the fraction(s) corresponding to the DMT-on peak, which can be identified by its characteristic late elution and often by its orange color upon acid exposure (trityl cation).

  • Detritylation: The DMT group must be removed to yield the final, biologically active oligonucleotide.

    • On-column Detritylation: After the DMT-on peak is bound to the column but before elution, a solution of 2-5% TFA can be passed through the column to cleave the DMT group. The purified, detritylated oligonucleotide is then eluted with an increased acetonitrile concentration.

    • Post-collection Detritylation: Evaporate the collected fraction to dryness. Add 80% acetic acid to the pellet and let it stand at room temperature for 15-30 minutes.[10]

  • Desalting: After detritylation, the purified oligonucleotide must be desalted to remove the TEAA and other salts. This can be achieved using a desalting column or by ethanol precipitation.

Detailed Protocol: Solid-Phase Extraction (SPE) Cartridge Purification

SPE cartridges offer a rapid, cost-effective, and high-throughput alternative to HPLC for routine purification.[2][11] While the resolution is lower than HPLC, it is sufficient for many applications.

Workflow for DMT-on SPE Cartridge Purification

SPE_Workflow cluster_prep Cartridge Preparation cluster_purification Purification Steps Condition 1. Condition with Acetonitrile Equilibrate 2. Equilibrate with 2M TEAA Condition->Equilibrate Load 3. Load Crude Oligo Equilibrate->Load Wash_Failures 4. Wash with Salt Solution (e.g., NaCl) to remove failures Load->Wash_Failures Detritylate 5. On-cartridge Detritylation (e.g., 2% TFA) Wash_Failures->Detritylate Wash_DMT 6. Wash with Water to remove cleaved DMT group Detritylate->Wash_DMT Elute 7. Elute Purified Oligo (e.g., 50% ACN) Wash_DMT->Elute

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5'-Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-phosphorylation reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on efficient and accurate nucleic acid phosphorylation for their downstream applications, such as ligation, cloning, and NGS library preparation.[1][2] As a Senior Application Scientist, I've encountered and resolved numerous issues related to this critical enzymatic step. This guide synthesizes that field experience with established biochemical principles to help you diagnose and solve problems with your 5'-phosphorylation reactions, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding 5'-phosphorylation.

Q1: What is the fundamental mechanism of the T4 Polynucleotide Kinase (PNK) reaction?

A1: T4 Polynucleotide Kinase (PNK) catalyzes the transfer of the terminal (gamma) phosphate group from an ATP molecule to the 5'-hydroxyl (5'-OH) terminus of a DNA or RNA molecule.[3][4] This process, known as the "forward reaction," converts the 5'-OH into a 5'-phosphate (5'-PO4), which is essential for subsequent enzymatic steps like ligation.[2][4] The enzyme requires magnesium ions (Mg²⁺) as a cofactor for this activity.[5][6] T4 PNK also possesses a 3'-phosphatase activity, which can remove phosphates from the 3' end of nucleic acids.[1][7]

Q2: My downstream ligation reaction failed. How can I be sure the phosphorylation step was the problem?

A2: While ligation failure can have multiple causes, inefficient phosphorylation is a frequent culprit. A direct way to confirm phosphorylation is through radiolabeling by using [γ-³²P]-ATP in a parallel reaction and assessing incorporation via autoradiography after gel electrophoresis.[7][8] However, for non-radioactive workflows, a functional check is more practical. One effective method is to perform a control ligation with a pre-phosphorylated oligonucleotide of the same sequence. If the control ligation works while your experimental reaction fails, it strongly points to a problem with your T4 PNK step. You can also purchase oligonucleotides that are already 5'-phosphorylated from a vendor and verify their modification status via the quality control data, which is typically mass spectrometry-based.[9]

Q3: Do I always need to add ATP to my reaction? My 10X buffer doesn't contain it.

A3: Yes, ATP is absolutely required for the kinase activity of T4 PNK.[8][10] Most commercial 10X T4 PNK reaction buffers do not include ATP to allow for flexibility, especially for radiolabeling applications.[7][8] You must add it separately to a final concentration typically around 1 mM for non-radioactive phosphorylation.[7][8] A convenient alternative is to use the reaction buffer supplied with T4 DNA Ligase, as it already contains 1 mM ATP, and T4 PNK is fully active in this buffer.[9][11]

Part 2: Systematic Troubleshooting Guide

When faced with low phosphorylation efficiency, a systematic approach is key. The following sections break down potential problem areas.

Issue 1: Problems with Core Reaction Components

Low efficiency often traces back to a problem with one of the three critical components: the enzyme, the substrate (your DNA/RNA), or the energy source (ATP).

Q4: I suspect my T4 PNK has lost activity. How can I check this, and what causes it?

A4: Enzyme activity can diminish due to improper storage or handling. T4 PNK should be stored at -20°C in a glycerol-containing buffer.[1][3] Repeated freeze-thaw cycles can accelerate the oxidation of critical reagents like DTT in the buffer, reducing enzyme efficacy.[10] To test activity, set up a control reaction using a known, high-quality oligonucleotide substrate that has worked previously. If this control fails, it's likely your enzyme or buffer is compromised. Always ensure you are using a fresh aliquot of buffer or supplement it with fresh DTT to a final concentration of 5 mM.[1][10]

Q5: Could my DNA/RNA substrate be the issue? What should I look for?

A5: Absolutely. The quality and nature of the nucleic acid substrate are critical.

  • Contaminants: Carryover from upstream reactions can inhibit T4 PNK. Key inhibitors include ammonium ions, phosphate ions, and high concentrations of salt (NaCl or KCl > 50 mM).[3][7][8] For example, ammonium sulfate, often used in protein purification, is inhibitory, so DNA precipitated with ammonium acetate should be avoided.[10] Purify your DNA using a spin column or ethanol precipitation with sodium acetate to remove these contaminants.[3][10]

  • Lack of a 5'-OH group: The substrate must have a free 5'-hydroxyl group. If your nucleic acid was synthesized with a 5'-phosphate or was previously used in a ligation reaction, it will not be a substrate for the kinase forward reaction.[12] In such cases, you must first dephosphorylate the substrate using a phosphatase like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP), followed by rigorous inactivation or removal of the phosphatase before the PNK reaction.[10][12]

  • Secondary Structures: For single-stranded oligos or DNA with recessed 5' ends, secondary structures can hide the 5'-OH terminus from the enzyme.[13] To mitigate this, heat the DNA and reaction buffer mixture at 70°C for 5-10 minutes and then rapidly chill it on ice before adding ATP and the T4 PNK enzyme.[1][14] This "snap-cooling" helps to keep the DNA in a denatured state, making the 5' end more accessible.[13]

Q6: My ATP is several months old. Could this be the problem?

A6: Yes, ATP is an unstable molecule, particularly in solution.[15][16] The phosphoanhydride bonds that store energy are susceptible to hydrolysis, which breaks down ATP into ADP and inorganic phosphate.[17] This process is accelerated by repeated freeze-thaw cycles and storage in buffers with suboptimal pH. Always aliquot your ATP stock and store it at -20°C. If you suspect ATP degradation, use a fresh, new stock for your reaction.[13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing phosphorylation issues.

G start Low Phosphorylation Efficiency Detected check_enzyme Is the T4 PNK enzyme active? start->check_enzyme control_rxn Run control reaction with trusted oligo check_enzyme->control_rxn Test check_substrate Is the nucleic acid substrate suitable? substrate_purity Check for Inhibitors: - High Salt (>50mM) - Ammonium Ions - Phosphate Ions check_substrate->substrate_purity substrate_structure Check 5'-OH Availability: - Dephosphorylate if needed - Heat/cool for ssDNA check_substrate->substrate_structure check_reagents Are the reaction buffer and ATP optimal? reagent_atp Check ATP: - Use a fresh aliquot - Ensure 1mM final conc. check_reagents->reagent_atp reagent_buffer Check Buffer: - Use fresh buffer - Add fresh DTT (5mM) check_reagents->reagent_buffer control_pass Control Works: Problem is with your substrate control_rxn->control_pass Yes control_fail Control Fails: Problem with Enzyme/Reagents control_rxn->control_fail No control_pass->check_substrate control_fail->check_reagents solution_purify Solution: Purify substrate via spin column or precipitation substrate_purity->solution_purify solution_structure Solution: Pre-treat substrate (phosphatase or heat/cool) substrate_structure->solution_structure solution_reagents Solution: Replace ATP and/or buffer reagent_atp->solution_reagents reagent_buffer->solution_reagents

Caption: A flowchart for troubleshooting 5'-phosphorylation reactions.

Part 3: Key Experimental Protocols & Data

This section provides detailed protocols and reference tables to guide your experimental setup and quality control.

Protocol 1: Standard 5'-Phosphorylation of Oligonucleotides

This protocol is for a standard non-radioactive phosphorylation reaction.

Steps:

  • Reaction Assembly: On ice, combine the following components in a microcentrifuge tube in the order listed.

    Component Volume Final Concentration
    Nuclease-free Water Up to 50 µL -
    10X T4 PNK Reaction Buffer 5 µL 1X
    DNA/RNA Substrate X µL 10-50 pmol of 5' ends
    10 mM ATP 5 µL 1 mM
    T4 Polynucleotide Kinase (10 U/µL) 1 µL 10 Units

    | Total Volume | 50 µL | |

    Note: Using 10X T4 DNA Ligase buffer instead of the PNK buffer and water can simplify setup as it already contains ATP.[9][11]

  • Incubation: Mix the components gently by pipetting, and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.[1][11]

  • Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.[1][11][18] Some protocols may suggest 75°C for 10 minutes.[3] After inactivation, the phosphorylated DNA is ready for downstream applications like ligation.

Protocol 2: Quality Control via Ligation Assay

This protocol confirms successful phosphorylation by testing the substrate's ability to be ligated.

Steps:

  • Set up two ligation reactions:

    • Reaction A (Test): Use an aliquot of your heat-inactivated phosphorylation reaction.

    • Reaction B (Positive Control): Use a commercially available, pre-phosphorylated oligo of the same sequence.

  • Ligation: To each reaction, add an appropriate complementary oligo (if starting with ssDNA), T4 DNA Ligase, and T4 DNA Ligase Reaction Buffer according to the manufacturer's protocol. Incubate as recommended.

  • Analysis: Analyze the results of both reactions on a denaturing polyacrylamide gel (for oligos) or an agarose gel (for larger fragments).

    • Successful Phosphorylation: Reaction A will show a band corresponding to the ligated product, similar to the positive control in Reaction B.

    • Failed Phosphorylation: Reaction A will show only the unligated starting material, while Reaction B will show the ligated product.

Data Table: T4 PNK Inhibitors and Optimal Conditions
ParameterOptimal Condition/ConcentrationInhibitory Condition/ConcentrationRationale & Reference
Temperature 37°C>45°C or <25°COptimal temperature for T4 PNK catalytic activity.[1][5]
pH 7.6 - 8.0pH > 9.0 or < 7.0The standard reaction buffer pH is 7.6.[5][6] Optimal pH range for PNK has been shown to be between 7.4 and 8.4.[19]
ATP 1 mM< 0.1 mM or degraded ATPATP is the required phosphate donor for the reaction.[8][10]
DTT 5 mM0 mM or Oxidized DTTDTT is a reducing agent required for optimal PNK activity.[1][5][6]
MgCl₂ 10 mMNo Mg²⁺ or presence of EDTAMg²⁺ is an essential cofactor for the kinase.[5][6] EDTA chelates Mg²⁺ and is a potent inhibitor.[3][8]
NaCl/KCl < 50 mM> 150 mMHigh salt concentrations inhibit enzyme activity.[8][10]
Ammonium Ions ((NH₄)₂SO₄) 0 mM> 7 mMAmmonium ions are strong inhibitors of T4 PNK.[10][20]
Phosphate Ions (e.g., from PBS) 0 mM> 7 mMFree phosphate can inhibit the enzyme.[8][10]

Part 4: Advanced Considerations

Q7: I'm phosphorylating primers for PCR. Is it better to phosphorylate the primers first or the final PCR product?

A7: It is significantly more efficient to phosphorylate the primers before the PCR reaction.[21] T4 PNK is less efficient at phosphorylating the ends of long PCR products compared to short single-stranded primers. By phosphorylating the primers first, you ensure that every resulting PCR amplicon will have a 5'-phosphate group, ready for downstream applications.

Q8: What is the difference between the "forward" reaction and the "exchange" reaction?

A8: The forward reaction is the standard phosphorylation reaction where T4 PNK transfers a phosphate from ATP to a 5'-OH group.[3] The exchange reaction occurs in the presence of ADP and allows T4 PNK to replace an existing 5'-phosphate on a nucleic acid with a new phosphate from an ATP molecule.[3][7] This is primarily used for radiolabeling DNA that is already phosphorylated, avoiding the need for a dephosphorylation step.[18] However, it generally results in lower specific activity compared to the forward reaction.[18]

References

  • T4 PNK. Watchmaker Genomics. [Link]

  • T4 Polynucleotide Kinase: Definition & Overview. (2022, April 4). Excedr. [Link]

  • T4 Polynucleotide Kinase (PNK). Intact Genomics. [Link]

  • T4 Polynucleotide Kinase (PNK) Datasheet. Intact Genomics. [Link]

  • T4 Polynucleotide Kinase. roboklon. [Link]

  • Lillehaug, J. R. (1977). Inhibition of T4 polynucleotide kinase by the ATP analog, beta, gamma-imidoadenylyl 5'-triphosphate. FEBS letters, 73(2), 269–271. [Link]

  • Cheng, J. W., & Beattie, K. L. (1994). Inhibition of T4 Polynucleotide Kinase Activity by Phosphorothioate and Chimeric Oligodeoxynucleotides. Antisense Research and Development, 4(4), 295-297. [Link]

  • Garg, A., Li, D., & Gupta, R. C. (1995). Effect of pH of the T4 polynucleotide kinase reaction on the 32P-postlabeling assay of DNA adducts. Analytical biochemistry, 228(1), 169–172. [Link]

  • He, Y., et al. (2011). Sensitive and Rapid Screening of T4 Polynucleotide Kinase Activity and Inhibition Based on Coupled Exonuclease Reaction and Graphene Oxide Platform. Analytical Chemistry, 83(22), 8443–8449. [Link]

  • 5' Triphosphate Oligonucleotides. (2024, September 18). Synoligo. [Link]

  • Non-radioactive phosphorylation with T4 PNK. (2015, January 25). Protocols.io. [Link]

  • Does anyone have any idea why Polynucleotide kinase (PNK) phosphorylation of primers may fail? (2018, December 9). ResearchGate. [Link]

  • Hydrolysis & Synthesis of ATP. Save My Exams. [Link]

  • ATP hydrolysis. Wikipedia. [Link]

  • Technical Brief – 5'-Phosphorylation of RNA. Glen Research. [Link]

  • Method of quality control of oligonucleotide synthesis.
  • 5' Phosphate Oligonucleotide Modification. Bio-Synthesis. [Link]

  • ATP cycle and reaction coupling. Khan Academy. [Link]

  • Wlodarski, T., et al. (2012). The Intrinsic Reactivity of ATP and the Catalytic Proficiencies of Kinases Acting on Glucose, N-Acetylgalactosamine, and Homoserine: A THERMODYNAMIC ANALYSIS. Journal of Biological Chemistry, 287(34), 28494–28503. [Link]

  • ATP: Adenosine Triphosphate. (2024, November 23). Biology LibreTexts. [Link]

  • 5 phosphate DNA labeling: Probe preparation and end labeling. (2022, March 19). YouTube. [Link]

  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421–426. [Link]

  • Wang, L., et al. (2010). Multisite protein phosphorylation makes a good threshold but can be a poor switch. Proceedings of the National Academy of Sciences, 107(40), 17143–17148. [Link]

  • Wang, L., et al. (2010). Multisite protein phosphorylation makes a good threshold but can be a poor switch. Proceedings of the National Academy of Sciences of the United States of America, 107(40), 17143–17148. [Link]

  • Rycaj, K., et al. (2015). Low level phosphorylation of histone H2AX on serine 139 (γH2AX) is not associated with DNA double-strand breaks. Cell cycle, 14(1), 89–97. [Link]

Sources

Optimizing O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol coupling time

Author: BenchChem Technical Support Team. Date: January 2026

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is a non-nucleosidic phosphoramidite used to introduce a spacer into an oligonucleotide sequence. Due to the bulky di(ethoxycarbonyl) groups, it is considered a sterically hindered monomer. Optimizing its coupling time and conditions is crucial to ensure high synthesis fidelity.

This technical support center provides troubleshooting guides and FAQs in a question-and-answer format to address specific issues researchers might encounter during their experiments.

Section 1: Troubleshooting Guide

This section addresses common problems and provides solutions for optimizing the coupling of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol.

Question 1: My coupling efficiency for O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is consistently low, leading to a high percentage of (n-1) shortmers. What are the primary causes and how can I improve it?

Answer:

Low coupling efficiency with sterically hindered phosphoramidites is a common challenge.[1][2][3] The bulky nature of the di(ethoxycarbonyl) groups impedes the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the reaction kinetics. Here is a systematic approach to troubleshoot and optimize the coupling efficiency:

1. Extend the Coupling Time: The most straightforward solution is to increase the reaction time to allow for successful coupling.

  • Standard Coupling Time: Typically 1-2 minutes for standard DNA phosphoramidites.

  • Recommended Coupling Time for this Monomer: Start with a coupling time of 5-10 minutes and optimize from there. For particularly difficult couplings, times up to 15 minutes may be necessary.[4]

2. Optimize the Activator: The choice of activator is critical for sterically hindered monomers.[1]

  • Standard Activator: 1H-Tetrazole is a common activator but may not be potent enough for this application.[5]

  • Recommended Activators:

    • 5-(Ethylthio)-1H-tetrazole (ETT): More acidic than tetrazole, ETT is a more effective activator for sterically hindered phosphoramidites.[5][6][7]

    • 4,5-Dicyanoimidazole (DCI): While less acidic, DCI is a highly nucleophilic activator that can also improve coupling efficiency.[5][7][8][9] It is also highly soluble in acetonitrile, allowing for higher effective concentrations.[5][6][7][9]

    • 5-Benzylthio-1H-tetrazole (BTT): Another potent activator that can be considered.[8][10][11]

Table 1: Comparison of Common Activators

ActivatorTypical ConcentrationKey Characteristics
1H-Tetrazole0.45 MStandard, but may be too weak for hindered monomers.[5]
ETT0.25 M - 0.75 MMore acidic and more soluble in ACN than tetrazole, good for general purpose use.[5][6]
DCI0.25 M - 1.2 MLess acidic but highly nucleophilic and very soluble in ACN.[5][6][9]
BTT0.25 M - 0.33 MA potent activator, often used for RNA synthesis but also effective for DNA.[5][6]

3. Implement a "Double Coupling" Protocol: This involves performing the coupling step twice before proceeding to the capping and oxidation steps.[12] This gives any unreacted 5'-hydroxyl groups a second chance to couple.

Experimental Protocol: Double Coupling

  • First Coupling: Deliver the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite and activator solution and allow to react for the optimized coupling time (e.g., 10 minutes).

  • Wash: Perform an acetonitrile wash.

  • Second Coupling: Deliver a fresh aliquot of the phosphoramidite and activator and allow to react for the same duration.

  • Proceed: Continue with the standard capping and oxidation steps.

4. Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry as it can hydrolyze the activated phosphoramidite, leading to failed couplings.[][14][15]

  • Use fresh, anhydrous acetonitrile with a water content of <30 ppm.[14]

  • Ensure all reagents are stored under an inert atmosphere.[4]

  • Consider using molecular sieves to dry solvents.[16][17]

Question 2: I've extended the coupling time, but I'm still not achieving the desired efficiency. What other parameters can I adjust?

Answer:

If extending the coupling time alone is insufficient, consider the following adjustments:

  • Increase Phosphoramidite Concentration: Increasing the concentration of the phosphoramidite solution (e.g., from 0.1 M to 0.15 M) can help drive the reaction to completion.

  • Check Reagent Delivery: Ensure that your synthesizer is delivering the correct volumes of phosphoramidite and activator.[16] Blocked lines or malfunctioning valves can lead to incomplete reactions.[4][16]

  • Reagent Quality: Ensure your phosphoramidite and activator are not degraded. Use fresh reagents for each synthesis run.[14]

Section 2: FAQs

Q1: What is the purpose of the capping step and why is it important when dealing with low coupling efficiency?

A1: The capping step acetylates any unreacted 5'-hydroxyl groups, rendering them inert in subsequent coupling cycles.[4][8] This is crucial when dealing with low coupling efficiency because it prevents the formation of deletion sequences (n-1, n-2, etc.), which can be difficult to separate from the full-length product.[4]

Q2: Can the choice of solid support affect the coupling of this monomer?

A2: Yes, the solid support can play a role. For sterically hindered monomers, ensuring adequate spacing between the growing oligonucleotide chains on the support can be beneficial. If you are using a high-loading support, steric crowding between adjacent chains might further inhibit coupling.[3] Consider using a support with a lower loading capacity.

Q3: Are there any specific side reactions to be aware of with this monomer?

A3: While the primary issue is low coupling efficiency, general side reactions in phosphoramidite chemistry can be exacerbated by the longer reaction times required for this monomer. These can include:

  • Depurination: Prolonged exposure to the acidic deblocking solution can lead to the cleavage of the glycosidic bond in purine nucleosides.[7]

  • Side reactions with activators: Some activators can cause modifications to the nucleobases, although this is less of a concern with a non-nucleosidic monomer.

Q4: How can I accurately assess the coupling efficiency?

A4:

  • Trityl Monitoring: The release of the dimethoxytrityl (DMT) cation during the deblocking step can be measured spectrophotometrically. A consistent trityl yield across all cycles indicates high coupling efficiency. A significant drop in the trityl signal after the addition of the hindered monomer suggests a coupling problem.[14]

  • Post-synthesis Analysis: The most accurate assessment is through analysis of the crude, deprotected oligonucleotide by methods such as reverse-phase HPLC or mass spectrometry.[14] These techniques can quantify the amount of full-length product versus truncated sequences.

Visualizations

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Step1 Extend Coupling Time (e.g., 5-10 min) Start->Step1 Check1 Re-evaluate Efficiency Step1->Check1 Step2 Switch to a More Potent Activator (ETT or DCI) Check1->Step2 Still Low Success Coupling Optimized Check1->Success OK Check2 Re-evaluate Efficiency Step2->Check2 Step3 Implement Double Coupling Protocol Check2->Step3 Still Low Check2->Success OK Check3 Re-evaluate Efficiency Step3->Check3 Step4 Verify Anhydrous Conditions and Reagent Quality Check3->Step4 Still Low Check3->Success OK Step4->Success

Caption: A step-by-step guide for troubleshooting low coupling efficiency.

Diagram: The Phosphoramidite Coupling Cycle

Coupling_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

References

  • Glen Research. (n.d.). Glen Report 16.23: Activators, Columns and Plates. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]

  • Google Patents. (n.d.). US10072261B1 - Double coupling method for oligonucleotide synthesis.
  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Ssettimba, A., Vankayalapati, M., & Padmanabhan, S. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]

  • Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
  • Google Patents. (n.d.). US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis.
  • Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from [Link]

  • Pon, R. T., & Yu, S. (2004). Tandem oligonucleotide synthesis using linker phosphoramidites. Nucleic Acids Research, 32(2), 623–631. Retrieved from [Link]

  • Southern, E. M., Maskos, U., & Elder, J. K. (1992). Steric Factors Influencing Hybridisation Of Nucleic Acids To Oligonucleotide Arrays. Nucleic Acids Research, 20(11), 2791–2797. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 766–783. Retrieved from [Link]

  • Hnilova, M., Holtin, K., & Olmstead, S. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC, 17(1), 1–10. Retrieved from [Link]

  • LINK. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Retrieved from [Link]

  • Google Patents. (n.d.). US20080064867A1 - Process for the synthesis of oligonucleotides.
  • National Institutes of Health. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved from [Link]

  • ChemRxiv. (n.d.). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. Retrieved from [Link]

Sources

Technical Support Center: O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals utilizing this reagent, primarily as a chemical phosphorylation agent for the synthesis of 5'-phosphorylated oligonucleotides.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential side reactions and experimental challenges.

The core of this molecule's function lies in its two key components: the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group and the 2,2-di(ethoxycarbonyl)propan-1,3-diol backbone. The DMT group provides robust protection for the 5'-hydroxyl function during synthesis and allows for quantitative monitoring of reaction efficiency.[3][4] However, the chemical nature of both components requires careful handling to avoid undesirable side reactions. This guide will help you navigate these complexities to ensure high-yield, high-purity results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a problem-and-solution format.

Issue 1: Low Yield of Full-Length Product (FLP) after Synthesis

You observe a significantly lower than expected yield of your final, purified oligonucleotide, or your analysis (e.g., HPLC, Mass Spectrometry) shows a complex mixture of shorter sequences.

Possible Cause A: Incomplete Detritylation

The most common cause of low FLP yield is the failure to completely remove the DMT group during the deblocking step of each synthesis cycle. If the DMT group is not removed, the 5'-hydroxyl remains blocked, and the incoming phosphoramidite cannot couple, resulting in a truncated sequence (n-1).[4][5]

Solutions & Explanations:

  • Verify Acid Reagent Quality: The deblocking acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM), must be anhydrous and at the correct concentration.[4][6] Moisture in the reagent will neutralize the acid, reducing its efficacy.

  • Optimize Deblocking Time: While longer deblocking times can ensure complete DMT removal, they also increase the risk of depurination (see Issue 2). A careful balance is required. If you suspect incomplete detritylation, consider increasing the deblocking time in small increments.

  • Check Fluidics and Reagent Delivery: Ensure your synthesizer's fluidics system is functioning correctly. Blockages or leaks can prevent the deblocking solution from reaching the solid support in sufficient volume or for the programmed duration.[5]

  • Perform a Trityl Cation Assay: Quantitatively monitor the release of the DMT cation after each deblocking step. A consistent and high absorbance reading from cycle to cycle indicates efficient and uniform coupling and deblocking. A gradual decrease in absorbance may signal a systemic issue.[4]

Troubleshooting Workflow for Low Yield

G start Low Yield of Full-Length Product cause1 Possible Cause: Incomplete Detritylation start->cause1 cause2 Possible Cause: Depurination & Chain Cleavage start->cause2 cause3 Possible Cause: Reagent Degradation start->cause3 sol1a Verify Acid Reagent: - Anhydrous? - Correct Concentration? cause1->sol1a Check sol1b Optimize Deblocking: - Increase time slightly - Check fluidics cause1->sol1b Adjust sol1c Monitor Process: - Perform Trityl Cation Assay cause1->sol1c Verify sol2a Use Milder Acid: - Switch TCA to DCA cause2->sol2a Mitigate sol2b Reduce Deblocking Time cause2->sol2b Mitigate sol2c Check Nucleobase Protection cause2->sol2c Verify sol3a Check Reagent Storage: - Anhydrous & Inert? - Protected from light/acid? cause3->sol3a Check sol3b Perform Quality Control: - Test on a short, known sequence cause3->sol3b Validate G cluster_0 Acidic Deblocking Step cluster_1 Final Basic Deprotection Start Purine Nucleoside (on growing chain) Protonation Protonation of Purine (e.g., N7 of Guanine) Start->Protonation H+ (from TCA/DCA) Cleavage Weakened N-Glycosidic Bond Cleaves Protonation->Cleavage Abasic Abasic Site Formed Cleavage->Abasic Purine Base Lost Strand_Scission Strand Scission at Abasic Site Abasic->Strand_Scission Base (e.g., NH3) G R-O-DMT 5'-O-DMT Protected Nucleoside Protonated Protonated Intermediate R-O-DMT->Protonated + H+ Products 5'-OH Nucleoside+DMT+ Cation (Orange) Protonated->Products Cleavage

Caption: Acid-catalyzed removal of the DMT protecting group.

Q3: Can the ester groups on the 2,2-di(ethoxycarbonyl)propan-1,3-diol backbone cause side reactions?

A: Under the standard conditions of phosphoramidite-based oligonucleotide synthesis, the ethyl ester groups are generally stable. The synthesis cycle involves anhydrous and largely non-nucleophilic conditions. However, during the final deprotection and cleavage step, which typically uses concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA), some hydrolysis of these ethyl esters could theoretically occur. This is generally not considered a major issue, as the backbone's primary purpose is to serve as a scaffold for phosphorylation, and this scaffold is cleaved away during subsequent steps to generate the 5'-phosphate.

Q4: Are there alternatives to strong acids for detritylation to minimize depurination?

A: Yes, while DCA is the most common milder alternative to TCA, research has explored other methods for specific applications. For extremely acid-sensitive sequences, protocols using very mild acidic buffers (e.g., triethylammonium acetate at pH 4.5-6) at slightly elevated temperatures (e.g., 40°C) have been developed. T[7]hese conditions promote detritylation while significantly suppressing depurination, although reaction times are longer. F[7]or most standard syntheses, however, switching from TCA to DCA provides a sufficient safeguard against excessive depurination.

[6]***

Part 3: Key Experimental Protocols

Protocol 1: Standard Detritylation Monitoring (Trityl Cation Assay)

This protocol is used to determine the stepwise coupling efficiency of an automated oligonucleotide synthesis.

Objective: To monitor the efficiency of each coupling step by measuring the absorbance of the DMT cation released during the deblocking step.

[4]Procedure:

  • Collection: During the automated synthesis, program the synthesizer to collect the acidic eluent from the deblocking step for each cycle into separate vials.

  • Dilution: Dilute the collected fraction to a known, fixed volume (e.g., 10 mL or 25 mL) with a stabilizing solution, such as 0.1 M p-toluenesulfonic acid in acetonitrile. This ensures the colored cation remains stable for measurement. 3[4]. Measurement: Measure the absorbance of each diluted sample at the wavelength of maximum absorbance for the DMT cation (typically 495-498 nm) using a UV-Vis spectrophotometer. Use the stabilizing solution as a blank.

  • Analysis: The absorbance is directly proportional to the amount of DMT group cleaved. A consistent absorbance value across all cycles indicates a uniformly high coupling efficiency. The overall yield can be estimated from the average stepwise efficiency using the formula: Overall Yield = (Average Stepwise Efficiency)^(Number of Couplings - 1)

Parameter Typical Value Significance
Wavelength (λmax)495-498 nmWavelength for maximum absorbance of the DMT cation.
Target Stepwise Yield>99%Essential for obtaining a high yield of the full-length product.
Molar Extinction Coeff.~76,000 L mol⁻¹ cm⁻¹Used for absolute quantification of the released trityl group.
References
  • BenchChem Technical Support Team. (2025). Identifying and minimizing side reactions during oligonucleotide synthesis. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of DMT and TBDMS Protecting Groups in RNA Synthesis. Benchchem.
  • Block, P. Jr., Newman, M.S., & Stein, R. (n.d.). Diethyl bis(hydroxymethyl)
  • Benchchem. (n.d.). Troubleshooting failed reactions in solid-phase oligonucleotide synthesis. Benchchem.
  • Various Authors. (n.d.). Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories, University of Michigan.
  • Various Authors. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458.
  • BenchChem. (2025). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group. Benchchem.
  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
  • Xiang, X., et al. (n.d.). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC, NIH.
  • Wikipedia. (2025, May 25). Dimethoxytrityl.
  • Shchur, A. et al. (n.d.). 5'-Dimethoxytrityl protection group of synthetic oligonucleotide stability in polymerase chain reaction. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Google Patents. (n.d.).
  • Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2.
  • MedchemExpress.com. (n.d.). O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol.
  • TCI Chemicals. (n.d.). Diethyl 2,2-Bis(hydroxymethyl)
  • Sigma-Aldrich. (n.d.). Diethyl bis(hydroxymethyl)
  • Fisher Scientific. (n.d.). Diethyl bis(hydroxymethyl)
  • ACESYS PHARMATECH. (n.d.). O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol.

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting issues related to the deprotection of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acid-catalyzed removal of the 4,4'-dimethoxytrityl (DMT) group. As experienced chemists, we understand that while DMT is an exceptionally useful protecting group for primary alcohols due to its steric bulk and acid lability, its removal can sometimes be incomplete, leading to yield loss and purification challenges.

This guide provides in-depth, field-proven insights and actionable protocols to diagnose and resolve incomplete deprotection. We will delve into the underlying chemical principles, offer step-by-step troubleshooting workflows, and provide validated methods to ensure complete and efficient reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed DMT deprotection?

A1: The deprotection of a DMT-protected alcohol proceeds via a carbocationic mechanism. The reaction is initiated by the protonation of one of the methoxy groups on the trityl moiety by an acid (e.g., trichloroacetic acid or dichloroacetic acid). This protonation creates a good leaving group, and subsequent cleavage of the C-O bond between the trityl group and the primary alcohol generates a highly stable, resonance-delocalized dimethoxytrityl carbocation. This carbocation is intensely colored (orange/red), which provides a convenient visual indicator of the reaction's progress. The released primary alcohol is then available for the subsequent synthetic step. The stability of the DMT cation is a key thermodynamic driver for this reaction.

Q2: Why am I observing incomplete deprotection of my O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol?

A2: Incomplete deprotection can stem from several factors, often related to the equilibrium nature of the reaction and the stability of the starting material and products. Key potential causes include:

  • Insufficient Acid Strength or Concentration: The acid catalyst may be too weak, or its concentration may be too low to effectively drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low to achieve the necessary activation energy.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium position. Protic solvents can compete with the DMT ether for the acid catalyst, while non-polar solvents may not effectively solvate the ionic intermediates.

  • Presence of Basic Impurities: Trace amounts of basic impurities in the starting material, solvent, or glassware can neutralize the acid catalyst, effectively quenching the reaction.

  • Water Content: While a small amount of water can sometimes facilitate the reaction, excessive water can hydrolyze the acid catalyst or shift the equilibrium.

Q3: How can I effectively monitor the progress of the deprotection reaction?

A3: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The DMT-protected starting material will have a higher Rf value than the deprotected diol product due to its lower polarity. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. You can monitor the disappearance of the starting material peak and the appearance of the product peak over time.

  • UV-Vis Spectroscopy: The liberated DMT cation has a strong absorbance in the visible region (around 495 nm). Monitoring the intensity of this color can provide a real-time indication of the reaction's progress, although it doesn't directly measure the concentration of the deprotected alcohol.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Incomplete Deprotection

If you are facing incomplete deprotection, this guide will walk you through a logical troubleshooting workflow to identify and resolve the issue.

Step 1: Verify Reagent and Glassware Integrity

Before modifying reaction conditions, it is crucial to ensure the quality of your reagents and the cleanliness of your apparatus.

Protocol 1: Reagent and Glassware Checklist

  • Acid Catalyst:

    • Use a fresh bottle of the acid (e.g., Trichloroacetic Acid - TCA or Dichloroacetic Acid - DCA).

    • If using a stock solution, ensure it has been properly stored and is not expired. Prepare a fresh solution if in doubt.

  • Solvent:

    • Use anhydrous, high-purity solvent (e.g., Dichloromethane - DCM).

    • Ensure the solvent has not been contaminated with basic substances.

  • Glassware:

    • All glassware should be thoroughly cleaned and dried.

    • Consider acid-washing and oven-drying the glassware to remove any basic residues.

Step 2: Optimize Reaction Conditions

If reagent and glassware integrity are confirmed, the next step is to systematically optimize the reaction parameters.

Table 1: Recommended Starting Conditions and Optimization Strategies for DMT Deprotection

ParameterStandard ConditionTroubleshooting ActionRationale
Acid 3% TCA or DCA in DCMIncrease concentration incrementally to 5-10%.A higher acid concentration can accelerate the reaction and shift the equilibrium towards the products.
Time 1-3 minutesExtend reaction time to 5-10 minutes. Monitor by TLC.The reaction may be kinetically slow under your specific conditions.
Temperature Room Temperature (20-25 °C)Cool the reaction to 0 °C before adding acid.While counterintuitive, for highly sensitive substrates, starting at a lower temperature and allowing the reaction to slowly warm can sometimes prevent side reactions.
Solvent Dichloromethane (DCM)Consider using a co-solvent like acetonitrile.Acetonitrile can help to better solvate the ionic intermediates and may improve reaction efficiency.

Experimental Workflow: Optimizing Deprotection

Caption: Troubleshooting workflow for DMT deprotection.

Step 3: The "Quench and Re-treat" Strategy

In cases of stubborn incomplete deprotection, a "quench and re-treat" approach can be highly effective. This involves neutralizing the reaction, isolating the partially reacted material, and re-subjecting it to the deprotection conditions.

Protocol 2: Quench and Re-treat

  • Quench: After the initial reaction time, quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of pyridine in DCM.

  • Work-up: Perform a standard aqueous work-up to remove the acid and salts. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Re-treat: Dissolve the crude material in fresh anhydrous DCM and re-subject it to the optimized deprotection conditions (e.g., higher acid concentration or longer reaction time).

  • Monitor: Carefully monitor the reaction by TLC or HPLC to confirm the complete disappearance of the starting material.

Mechanistic Insight: The Role of the DMT Cation

Understanding the behavior of the DMT cation is key to troubleshooting.

DMT_Deprotection cluster_0 DMT-Protected Alcohol cluster_1 Acid Catalyst cluster_2 Protonated Intermediate cluster_3 Products RODMT R-O-DMT Protonated R-O(H+)-DMT RODMT->Protonated + H+ H_plus H+ ROH R-OH (Deprotected Alcohol) Protonated->ROH Cleavage DMT_cation DMT+ (Orange/Red Cation) Protonated->DMT_cation

Improving the purity of oligonucleotides phosphorylated with O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite for the 5'-phosphorylation of synthetic oligonucleotides. This guide is designed to provide in-depth, field-proven insights into optimizing your experimental workflow, troubleshooting common purity issues, and ensuring the integrity of your final product.

The phosphorylation of an oligonucleotide's 5'-terminus is a critical step for numerous applications, including gene construction, ligation-based assays, and conjugation chemistry. The use of a phosphoramidite reagent featuring a dimethoxytrityl (DMT) group, such as O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, offers a significant advantage by enabling "DMT-on" purification. This strategy leverages the hydrophobicity of the DMT group to achieve superior separation of the full-length, successfully phosphorylated oligonucleotide from failure sequences (n-1, n-2, etc.) using reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide will delve into the mechanistic principles of this reagent, provide structured troubleshooting advice, and present detailed protocols to enhance the purity and yield of your 5'-phosphorylated oligonucleotides.

Understanding the Chemistry: A Two-Stage Deprotection Mechanism

The core advantage of using a DMT-containing phosphorylation reagent lies in its multi-stage deprotection strategy, which is designed to be orthogonal to the standard oligonucleotide deprotection process. The chemistry of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol is analogous to the well-documented Chemical Phosphorylation Reagent II (CPR II).[1][2][3] The protecting group is stable to the basic conditions used for cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases (e.g., ammonium hydroxide or AMA).[1][4]

The final generation of the 5'-phosphate occurs in a two-step process after the oligonucleotide has been purified.

  • Acidic Detritylation: The DMT group is removed with a mild acid, typically 80% acetic acid. This step is critical as it unmasks a hydroxyl group on the linker.[2]

  • Base-Induced Elimination: Subsequent treatment with a base (e.g., a brief incubation in ammonium hydroxide) initiates a β-elimination reaction. This reaction cleaves the remaining linker from the phosphate group, leaving the desired 5'-monophosphate on the oligonucleotide.[5][6]

This sequential process ensures that only the full-length, DMT-bearing oligonucleotides are purified, significantly improving the purity of the final phosphorylated product.

Deprotection_Mechanism cluster_synthesis Post-Synthesis / Post-Cleavage cluster_purification Purification cluster_deprotection Final Deprotection Oligo_DMT Oligo-P-Linker-DMT (Crude, DMT-on) RP_HPLC Reversed-Phase HPLC Oligo_DMT->RP_HPLC Inject Purified_Oligo_DMT Purified Oligo-P-Linker-DMT RP_HPLC->Purified_Oligo_DMT Collect FLP Peak Acid_Treatment Step 1: Mild Acid (e.g., 80% Acetic Acid) Purified_Oligo_DMT->Acid_Treatment Remove DMT Oligo_Linker_OH Oligo-P-Linker-OH Acid_Treatment->Oligo_Linker_OH Base_Treatment Step 2: Mild Base (e.g., NH4OH, 15 min) Oligo_Linker_OH->Base_Treatment Induce β-Elimination Final_Product 5'-Phosphorylated Oligo (Final Product) Base_Treatment->Final_Product

Post-purification deprotection workflow for generating the 5'-phosphate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and deprotection of oligonucleotides phosphorylated with O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol.

Question 1: My final product purity is low, and I see multiple peaks in my analytical HPLC. What are the likely causes?

Answer: Low purity of the final product can stem from issues at several stages of the process. The key is to systematically identify the source of the impurities.

Possible Causes & Troubleshooting Steps:

  • Inefficient Phosphorylation Coupling: The phosphoramidite may not have coupled efficiently to the 5'-terminus of the oligonucleotide.

    • How to Diagnose: After synthesis (DMT-on), a small aliquot of the crude product can be detritylated and analyzed by analytical HPLC or mass spectrometry. The presence of a significant peak corresponding to the mass of the unphosphorylated oligonucleotide (n-mer) indicates poor coupling.

    • Solution:

      • Check Reagents: Ensure the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite and the activator (e.g., ETT or DCI) are fresh and anhydrous. Phosphoramidites are sensitive to moisture.

      • Increase Coupling Time: Extend the coupling time for the phosphorylation step to 5-10 minutes to ensure the reaction goes to completion.[1]

      • Synthesizer Maintenance: Verify that the reagent lines on your synthesizer are delivering reagents correctly.

  • Incomplete Capping of Failure Sequences: If the capping step after a standard nucleotide coupling fails, the resulting unreacted 5'-hydroxyl groups can be phosphorylated in the final step. This leads to phosphorylated n-1, n-2, etc., sequences that will co-purify with your DMT-on product.

    • How to Diagnose: Mass spectrometry of the purified, deprotected product will show species with masses corresponding to phosphorylated failure sequences.

    • Solution: Always use fresh, high-quality capping reagents (Acetic Anhydride and N-Methylimidazole). Ensure anhydrous conditions during the synthesis cycles.

  • Premature Deprotection/Side Reactions: The protecting groups on the phosphorylation reagent may be partially labile to the cleavage and deprotection conditions.

    • How to Diagnose: The presence of the desired phosphorylated product alongside other unexpected peaks in the mass spectrum of the crude material.

    • Solution: Adhere strictly to the recommended deprotection conditions for your nucleobase protecting groups. Avoid unnecessarily harsh or prolonged exposure to the deprotection solution (e.g., ammonium hydroxide or AMA).

Question 2: After purification and deprotection, my mass spectrometry results show a mass that does not correspond to the phosphorylated oligonucleotide. What happened?

Answer: An incorrect mass in the final product almost always points to an issue in the post-purification deprotection steps.

Possible Causes & Troubleshooting Steps:

  • Incomplete DMT Removal: If the DMT group is not fully cleaved by the acid treatment, the subsequent base-induced elimination will not occur.

    • How to Diagnose: The observed mass will correspond to the oligonucleotide plus the entire phosphate linker and the DMT group (Mass = Oligo + 410.3 Da, assuming the phosphoramidite is derived from O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol).

    • Solution:

      • Ensure the 80% acetic acid solution is fresh and at the correct concentration.

      • Increase the detritylation time to 30 minutes to ensure complete removal.[2]

      • After detritylation and before adding the base, ensure the acid is thoroughly removed by lyophilization.

  • Incomplete β-Elimination: The DMT group was successfully removed, but the final base-induced elimination of the linker did not go to completion.

    • How to Diagnose: The observed mass will correspond to the oligonucleotide plus the cleaved linker, but not the final phosphate (Mass = Oligo + P-Linker-OH).

    • Solution:

      • After detritylation and lyophilization, ensure the oligonucleotide is fully redissolved in the ammonium hydroxide solution.

      • Allow the elimination reaction to proceed for at least 15 minutes at room temperature.[2][5]

Table 1: Expected Mass Changes During Synthesis and Deprotection

StepModification StatusExpected Mass Change (Relative to Unmodified Oligo)
Post-Synthesis (Crude)Phosphorylated, DMT-on+ 410.3 Da (approx.)
After RP-HPLCPhosphorylated, DMT-on+ 410.3 Da (approx.)
After Acid TreatmentDMT removed, Linker attached+ 108.0 Da (approx.)
After Base TreatmentFinal 5'-Phosphate+ 79.98 Da

Note: The exact mass of the linker may vary slightly depending on the precise structure of the phosphoramidite used. Always calculate the exact expected masses for your specific reagents.

Frequently Asked Questions (FAQs)

Q1: Why do I need to perform the final base-treatment step after detritylation? Can't I just use the product after the acid wash? A: No, the acid wash only removes the DMT group. This is the essential first step to "prime" the molecule for the next reaction. The actual generation of the 5'-phosphate occurs via a base-catalyzed elimination of the remaining linker.[5][6] Without the brief, mild base treatment, your oligonucleotide will remain attached to a linker, not a phosphate group.

Q2: Can I use standard deprotection conditions (e.g., AMA at 65°C for 10 minutes) if I synthesize my oligonucleotide "DMT-off" with this reagent? A: Yes. If the final DMT group is removed by the synthesizer (DMT-off synthesis), standard deprotection with ammonium hydroxide or AMA will simultaneously cleave the oligo from the support, deprotect the bases, and induce the elimination to generate the 5'-phosphate.[4] However, this approach forgoes the significant purification advantage of the DMT-on strategy.

Q3: My RP-HPLC chromatogram of the crude DMT-on product shows a broad main peak. Is this normal? A: Some peak broadening can be normal due to the complexity of the crude mixture. However, a very broad or split peak for the DMT-on product could indicate issues during synthesis, such as depurination, which creates truncated DMT-on species that elute close to the full-length product. To minimize this, consider using a milder deblocking acid (e.g., Dichloroacetic acid) during synthesis, especially for longer oligonucleotides.

Q4: What are the ideal RP-HPLC conditions for purifying my DMT-on phosphorylated oligonucleotide? A: A C18 column is standard for oligonucleotide purification. A common mobile phase system is:

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in Water

  • Buffer B: 0.1 M TEAA in Acetonitrile A gradient of increasing Buffer B will elute the components, with the highly hydrophobic DMT-on product being one of the last peaks to elute.

Experimental Protocols

Protocol 1: DMT-on Purification and Deprotection of 5'-Phosphorylated Oligonucleotides
  • Cleavage and Base Deprotection:

    • Cleave the synthesized oligonucleotide from the solid support and deprotect the bases using your standard protocol (e.g., concentrated ammonium hydroxide at 55°C for 5+ hours or AMA at 65°C for 10 minutes).[7][8]

    • After deprotection, cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Evaporate the solution to dryness in a vacuum concentrator.

  • Reversed-Phase HPLC Purification (DMT-on):

    • Resuspend the crude oligonucleotide pellet in an appropriate volume of HPLC-grade water or initial mobile phase conditions.

    • Purify the sample on a C18 HPLC column using a gradient of acetonitrile in 0.1 M TEAA.

    • The DMT-on, full-length product will be the most retained (latest eluting) major peak. Collect the corresponding fraction(s).

    • Evaporate the collected fraction(s) to dryness.

  • Post-Purification Detritylation:

    • Redissolve the dried, purified oligonucleotide in 1 mL of 80% aqueous acetic acid.

    • Incubate at room temperature for 30 minutes. The solution will turn a characteristic bright orange, indicating the release of the DMT cation.[9]

    • Immediately freeze the sample (e.g., on dry ice) and lyophilize to complete dryness to remove the acetic acid.

  • Final Phosphate Generation:

    • Redissolve the lyophilized pellet in 1 mL of concentrated ammonium hydroxide.

    • Incubate at room temperature for 15-30 minutes.[2]

    • Evaporate the solution to dryness. The resulting pellet is your final, purified 5'-phosphorylated oligonucleotide.

  • Final QC:

    • Resuspend the final product in nuclease-free water.

    • Perform final quality control using analytical RP-HPLC and mass spectrometry to confirm purity and identity.

QC_Workflow cluster_analysis Quality Control Logic Start Final Product Mass_Spec Mass Spectrometry Analysis Start->Mass_Spec HPLC_Analysis Analytical RP-HPLC Start->HPLC_Analysis Check_Mass Mass Correct? Mass_Spec->Check_Mass Check_Purity Purity > 90%? HPLC_Analysis->Check_Purity Check_Mass->Check_Purity Yes Fail Troubleshoot Synthesis/ Purification/Deprotection Check_Mass->Fail No Pass Product Passed QC Check_Purity->Pass Yes Check_Purity->Fail No

Decision workflow for final product quality control.

References

  • Guzaev, A., Azhayev, A., & Lonnberg, H. (1995). A new approach for chemical phosphorylation of oligonucleotides at the 5'-terminus. Tetrahedron, 51, 9375-9384.
  • Glen Research. (n.d.). Chemical Phosphorylation Reagent II (CPR II) (10-1901). Retrieved from [Link]

  • Glen Research. (n.d.). Solid Chemical Phosphorylation Reagent II. Retrieved from [Link]

  • Glen Research. (n.d.). CHEMICAL PHOSPHORYLATION REAGENT II. Retrieved from [Link]

  • Glen Research. (n.d.). Chemical Phosphorylation Reagent (CPR). Retrieved from [Link]

  • Glen Research. (n.d.). Chemical Phosphorylation Reagent. Retrieved from [Link]

  • Glen Research. (2011). Technical Brief - Chemical Phosphorylation – considering the options. Glen Report 23.1. Retrieved from [Link]

  • Guzaev, A. et al. (Patent). Chemical Phosphorylation Reagents, Preparation, and Their Uses. Google Patents.
  • Glen Research. (2013). Deprotection - Volumes 1-5. Glen Report 25 Supplement. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.2. Retrieved from [Link]

  • Stawinski, J., & Kraszewski, A. (1994). On the rapid deprotection of synthetic oligonucleotides and analogs.

Sources

Impact of water content on O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. This document is designed for researchers, scientists, and professionals in drug development who utilize this critical phosphorylation reagent in their work, primarily in the synthesis of 5'-phosphorylated oligonucleotides.[1] The presence of water, even in trace amounts, can significantly compromise the integrity and reactivity of this reagent, leading to failed syntheses and impure products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to water content and help you ensure the success of your experiments.

Understanding the Molecule: Why Water is a Critical Issue

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol possesses three key functional groups, each with its own susceptibility to water, particularly under specific conditions. Understanding these vulnerabilities is the first step in effective troubleshooting.

  • The 5'-O-Dimethoxytrityl (DMT) Group: This bulky protecting group is essential for purification and directs the synthesis process.[2][3] Its key feature is its lability under acidic conditions, which allows for its removal at specific steps in oligonucleotide synthesis.[2][3]

  • The Di(ethoxycarbonyl)propan-1,3-diol Core: This structure is essentially a derivative of diethyl malonate. Esters, in general, are susceptible to hydrolysis under both acidic and basic conditions.[4][5][6]

  • Application as a Phosphorylation Reagent: When converted to a phosphoramidite for oligonucleotide synthesis, the resulting P(III) center is extremely sensitive to moisture.[7][8][9]

The presence of water can initiate unwanted reactions at any of these sites, leading to reagent degradation and synthesis failure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phosphorylation reaction yield is significantly lower than expected. Could water be the culprit?

A1: Absolutely. Low yield is one of the most common symptoms of water contamination. Water can negatively impact the reaction in several ways:

  • Direct Hydrolysis of the Phosphoramidite: If you have converted the diol into its active phosphoramidite form, water will rapidly hydrolyze it to an inactive H-phosphonate.[7][10] This hydrolyzed species cannot couple to the 5'-hydroxyl group of the growing oligonucleotide chain, thus terminating the synthesis at that point.

  • Detritylation: The DMT group is designed to be removed by acid.[2] If your reaction conditions are even slightly acidic due to dissolved acidic impurities (like CO2 from the air) in the water, premature detritylation can occur. This exposes the hydroxyl group, which can then undergo unwanted side reactions.

  • Solvent Issues: The primary solvent used for phosphoramidite chemistry, acetonitrile (ACN), is hygroscopic. If not rigorously dried, it will introduce water into the reaction.[9][11] The recommended water content in ACN for oligonucleotide synthesis is ideally below 10-30 ppm.[9][11]

Troubleshooting Workflow for Low Phosphorylation Yield

G start Low Phosphorylation Yield Observed check_water 1. Quantify Water Content in Acetonitrile (ACN) Solvent (See Protocol 1) start->check_water kf_result Water Content > 30 ppm? check_water->kf_result dry_acn 2. Dry ACN using Molecular Sieves (See Protocol 2) kf_result->dry_acn Yes check_reagent 3. Assess Reagent Solution (Dissolved Amidite) for Hydrolysis kf_result->check_reagent No retest_yield Re-run Phosphorylation with Dry ACN dry_acn->retest_yield success Yield Improved retest_yield->success nmr_hplc Analyze by 31P NMR or HPLC (Look for H-phosphonate peaks) check_reagent->nmr_hplc hydrolysis_found Hydrolysis Detected? nmr_hplc->hydrolysis_found use_fresh_reagent 4. Prepare Fresh Reagent Solution using Dry ACN and Molecular Sieves hydrolysis_found->use_fresh_reagent Yes check_handling 5. Review Reagent Handling and Storage Procedures hydrolysis_found->check_handling No use_fresh_reagent->retest_yield inert_atmosphere Ensure storage under inert atmosphere (Argon/Nitrogen) and at recommended temperature (-20°C) check_handling->inert_atmosphere inert_atmosphere->retest_yield G reagent O-DMT-Diol-Phosphoramidite P(III) species (Active) δ ≈ 140-150 ppm hydrolyzed H-Phosphonate P(V) species (Inactive) δ ≈ 0-10 ppm reagent->hydrolyzed Hydrolysis water H₂O

Sources

Technical Support Center: Preventing Byproduct Formation in Chemical Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed to function as a direct line to a seasoned expert, helping you troubleshoot and, more importantly, prevent the common side reactions that can compromise the yield and purity of your phosphorylation experiments. Chemical phosphorylation is a cornerstone of nucleotide and phosphopeptide synthesis, but its success hinges on controlling the highly reactive phosphorus intermediates. Here, we'll move beyond simple protocols to understand the causality behind byproduct formation and implement robust, field-proven strategies to ensure your reactions are clean and efficient.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered in the lab.

Q1: My phosphorylation yield is unexpectedly low. What are the most common culprits?

A1: Low yields are frustratingly common and can usually be traced back to a few key areas.[1][2][3] Before diving into complex side reactions, let's check the fundamentals:

  • Reagent Quality & Handling:

    • Moisture: Phosphitylating agents (like phosphoramidites) and activators are extremely sensitive to hydrolysis.[][] Trace water in your solvent (e.g., acetonitrile) or on glassware will consume your starting material, forming an unreactive phosphonic acid byproduct. Always use freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[1][]

    • Oxidizer Potency: In phosphoramidite chemistry, the oxidation step from P(III) to P(V) is critical.[6][7] An old or depleted iodine solution will lead to incomplete oxidation. The resulting phosphite triester linkages are unstable and will be cleaved during the acidic deblocking step, truncating your product sequence.[6]

    • Activator Integrity: Impurities or degradation in your activator (e.g., tetrazole, DCI) can reduce coupling efficiency, leading to incomplete reactions.[]

  • Reaction Conditions:

    • Stoichiometry: Ensure you are using the correct molar excess of your phosphoramidite and activator. For difficult couplings, such as with sterically hindered substrates, a higher excess may be necessary to drive the reaction to completion.[]

    • Temperature Control: Some phosphorylation reactions are highly exothermic. Adding reagents too quickly can cause temperature spikes, leading to side reactions or degradation.[3] Conversely, some reactions require specific temperature maintenance to proceed efficiently.[1]

    • Coupling Time: While fast activation is desirable, insufficient coupling time, especially for complex or GC-rich sequences in oligonucleotide synthesis, will result in incomplete linkages.[]

  • Purification Losses: The polar nature of phosphorylated compounds can make them challenging to purify. Significant product loss can occur during workup and chromatography if the methods are not optimized.[1]

Q2: I see multiple unexpected spots on my TLC/peaks in my LC-MS. How do I begin to identify the byproducts?

A2: The first step in troubleshooting is identification. While a definitive structure requires isolation and full characterization, ³¹P NMR spectroscopy is your most powerful initial diagnostic tool.[8] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state and local electronic environment.

Phosphorus SpeciesTypical ³¹P NMR Chemical Shift Range (ppm)Common Cause
Phosphoramidite (P(III)) 140 to 150 ppmUnreacted starting material.
H-Phosphonate (P(III)) 0 to 20 ppm (with ¹J-PH coupling)Hydrolysis of P(III) reagents or intermediates.
Phosphite Triester (P(III)) 135 to 145 ppmDesired intermediate before oxidation. Its presence after the oxidation step indicates incomplete reaction.
Phosphate Triester (P(V)) -20 to 5 ppmDesired product.
Pyrophosphate (P(V)) ~ -10 to -15 ppmDimerization of activated phosphate species.
Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary based on solvent and structure.[8][9][10]

By correlating your analytical data with these typical shifts, you can quickly diagnose issues like incomplete oxidation (persistence of a ~140 ppm signal) or hydrolysis (appearance of a signal near 0-20 ppm).

Part 2: Deep Dive - Troubleshooting Specific Byproducts

Here, we address specific, commonly observed byproducts and provide detailed strategies for their prevention.

Issue 1: Premature Oxidation & Hydrolysis of P(III) Reagents

Q: My ³¹P NMR shows a significant signal around 0-30 ppm, suggesting my phosphoramidite has been consumed before it can react. What is happening?

A: This is a classic sign of P(III) starting material reacting with water or oxygen. Phosphoramidites and other P(III) reagents are highly susceptible to both hydrolysis and air oxidation, converting them into unreactive H-phosphonate or phosphate species.[][11]

The Mechanism: The reaction is driven by the high electrophilicity of the phosphorus atom and the nucleophilicity of water. The activator, a weak acid, protonates the nitrogen of the phosphoramidite, making it a good leaving group.[12][13] If water is present, it can attack the phosphorus center more readily than the intended alcohol, leading to an undesired H-phosphonate monoester.

Workflow for Prevention:

PIII_Byproduct_Prevention cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Desired Outcome glassware Flame-Dry All Glassware Under Vacuum inert_atm Maintain Inert Atmosphere (N₂ or Ar) glassware->inert_atm Assemble Hot solvent Use Anhydrous Solvent (<10 ppm H₂O) transfer Use Syringe/Cannula for Reagent Transfer solvent->transfer reagents Use Fresh, High-Purity Phosphoramidite & Activator reagents->transfer product Clean Phosphite Triester Formation inert_atm->product temp Maintain Optimal Reaction Temperature transfer->temp Controlled Addition temp->product

Caption: Workflow for preventing P(III) byproduct formation.

Detailed Protocol: Setting Up an Anhydrous Phosphorylation Reaction

  • Glassware Preparation: Disassemble, clean, and oven-dry all glassware (reaction flask, stir bar, syringes, needles) at >120°C for at least 4 hours. Assemble the glassware while still hot under a stream of dry nitrogen or argon and flame-dry the entire setup under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Solvent Preparation: Use a high-purity, anhydrous grade solvent (e.g., acetonitrile). It is best practice to dispense it from a solvent purification system or from a freshly opened bottle stored over molecular sieves.

  • Reagent Handling: Allow sealed reagent bottles (phosphoramidite, activator) to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Prepare solutions under inert gas.

  • Reaction Execution: Add the substrate and solvent to the reaction flask. Dissolve the phosphoramidite and activator separately in anhydrous solvent and add them to the reaction vessel via syringe. Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: Pyrophosphate and Oligophosphate Formation

Q: My mass spectrometry results show a peak at roughly double the mass of my expected product. Is this a pyrophosphate? How do I stop it?

A: Yes, this is highly indicative of pyrophosphate formation. This occurs when an activated phosphate intermediate reacts with another phosphate-containing molecule (like another activated monomer or inorganic phosphate) instead of the target hydroxyl group.[14][15] This side reaction is particularly prevalent in reactions aiming to produce nucleoside triphosphates (NTPs) or other oligophosphates.

The Mechanism: The formation of a highly reactive intermediate, such as a phosphorimidazolide or a mixed anhydride, is necessary for phosphorylation. However, if this intermediate is too stable or if the concentration of the target alcohol is locally depleted, it can be intercepted by another phosphate nucleophile, leading to dimerization.

Strategies for Prevention:

  • Control Stoichiometry and Addition: Use a slight excess of the phosphorylating agent, but avoid a large excess. Crucially, add the phosphorylating agent slowly and under dilute conditions to the solution containing the alcohol. This maintains a low concentration of the activated intermediate and ensures it is more likely to encounter the target alcohol.

  • Choice of Activating Agent: In peptide phosphorylation, strong activators can sometimes promote side reactions. In oligonucleotide synthesis, the choice of activator is critical for balancing reaction speed and fidelity.[][] Milder activators may produce cleaner reaction profiles, albeit at slower rates.[]

  • pH and Buffer Control: For aqueous phosphorylation reactions, maintaining the optimal pH is critical. Deviations can affect the reactivity of both the phosphorylating agent and the nucleophile.

  • Enzymatic Cleanup: In some biological applications, pyrophosphate byproducts can be removed post-synthesis by adding the enzyme pyrophosphatase, which hydrolyzes pyrophosphate to two equivalents of inorganic phosphate.[14]

Issue 3: Side-Chain Modification and Lack of Selectivity

Q: I'm trying to phosphorylate a serine residue in a peptide, but I'm also seeing phosphorylation on tyrosine and threonine. How do I achieve selectivity?

A: This is a classic challenge of regioselectivity and is solved through the strategic use of protecting groups.[7][17] When a molecule has multiple reactive sites (e.g., several hydroxyl or amino groups), the phosphorylating agent may not differentiate between them, leading to a mixture of products. The solution is to "mask" all the functional groups you don't want to react, leaving only the target site available.

The Concept of Orthogonal Protection:

The most powerful strategy is orthogonal protection , which uses protecting groups that can be removed under completely different conditions.[18][19][20] This allows you to deprotect one site for phosphorylation while leaving others protected, and then remove the remaining protecting groups later.

Decision Logic for Protecting Group Strategy:

Orthogonal_Protection start Multi-functional Substrate (e.g., Peptide with Ser, Tyr, Lys) protect Protect ALL Reactive Side Chains start->protect deprotect_target Selectively Deprotect Target OH Group (e.g., Serine) protect->deprotect_target Orthogonal Condition A (e.g., Mild Acid) phosphorylate Perform Phosphorylation Reaction deprotect_target->phosphorylate deprotect_all Globally Deprotect All Remaining Groups phosphorylate->deprotect_all Orthogonal Condition B (e.g., Base or Hydrogenolysis) final_product Regioselective Phosphorylated Product deprotect_all->final_product

Caption: Decision workflow for regioselective phosphorylation.

Common Orthogonal Protecting Group Sets:

Protecting GroupTarget FunctionalityRemoval ConditionsOrthogonal To
Boc (tert-Butoxycarbonyl)AminesStrong Acid (e.g., TFA)Fmoc, Benzyl
Fmoc (Fluorenylmethyloxycarbonyl)AminesBase (e.g., Piperidine)Boc, Benzyl, TBDMS
Bn (Benzyl)Alcohols, Carboxylic AcidsHydrogenolysis (H₂, Pd/C)Boc, Fmoc, TBDMS
TBDMS (tert-Butyldimethylsilyl)AlcoholsFluoride Source (e.g., TBAF)Boc, Fmoc, Benzyl

By selecting protecting groups from different orthogonal sets, you can precisely control the sequence of reactions and ensure the phosphoryl group is installed only at the desired location.[18][19]

Part 3: Proactive Strategies & Best Practices

The Importance of the Deprotection Step

Preventing byproduct formation doesn't end with the phosphorylation reaction itself. The final deprotection step is a major source of side reactions, especially in oligonucleotide synthesis.[21][22][23]

  • Cyanoethyl Adducts: The 2-cyanoethyl group, commonly used to protect the phosphate backbone, is removed by β-elimination under basic conditions (e.g., ammonium hydroxide).[21] The acrylonitrile byproduct is a Michael acceptor and can react with nucleophilic sites on the DNA/RNA bases, forming unwanted adducts.[21][24] Using milder or modified deprotection cocktails (like AMA, a mix of ammonium hydroxide and methylamine) or alternative protecting groups can mitigate this.[22][23]

  • Incomplete Deprotection: Using old or depleted deprotection reagents (e.g., an old bottle of ammonium hydroxide where the ammonia gas has escaped) will lead to incomplete removal of base-protecting groups, resulting in a heterogeneous final product.[22][23] Always use fresh reagents.

By understanding the "why" behind these common experimental pitfalls, you can proactively design more robust phosphorylation protocols, leading to higher yields, greater purity, and more reliable results in your research and development efforts.

References
  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Google Cloud.
  • Principles of Phosphoramidite Reactions in DNA Assembly. (n.d.). BOC Sciences.
  • Application Notes and Protocols: The Oxidation Step in Phosphoramidite-Based Oligonucleotide Synthesis. (n.d.). Benchchem.
  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio.
  • Deprotection Guide. (n.d.). Glen Research.
  • Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. (n.d.). PubMed.
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Technical Support Center: Optimization of Long Oligonucleotide Synthesis Using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of long oligonucleotide synthesis, with a special focus on the incorporation of the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of synthetic oligonucleotide length and complexity. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your success in synthesizing high-quality, long oligonucleotides.

Introduction: The Role of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol in Long Oligonucleotide Synthesis

The synthesis of long oligonucleotides (>75 bases) is a formidable challenge, where even minor inefficiencies in the synthesis cycle are amplified, leading to a significant decrease in the yield of the full-length product.[1] The O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite is a non-nucleosidic modifier often used to introduce a 5'-phosphate group to a synthetic oligonucleotide. This is crucial for various downstream applications, including cloning, ligation, and in the preparation of certain therapeutic oligonucleotides. The successful incorporation of this and other modified phosphoramidites is paramount for the integrity and function of the final product.

This guide will address specific issues that may arise when using this modifier in the context of long oligonucleotide synthesis, focusing on reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite?

This reagent is a chemical phosphorylation agent used for the synthesis of 5'-phosphorylated oligonucleotides.[2] The dimethoxytrityl (DMT) group allows for the standard monitoring of coupling efficiency and facilitates purification via reversed-phase chromatography.[2][3]

Q2: What is a typical coupling efficiency I should aim for when synthesizing long oligonucleotides?

For the synthesis of long oligonucleotides, it is imperative to maintain the highest possible coupling efficiency, ideally greater than 99%.[1][3] A seemingly small drop in coupling efficiency has a cumulative and significant negative impact on the final yield of the full-length product. For instance, for a 100-mer oligonucleotide, an average coupling efficiency of 98% would theoretically yield only 13% of the full-length product.[1]

Q3: How does the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite behave during the deprotection step?

The protecting groups on this phosphoramidite are designed to be removed under standard deprotection conditions. However, the exact conditions, such as the type of base, temperature, and duration, should be carefully considered, especially if other sensitive modifications are present in the oligonucleotide. For base-labile oligonucleotides, milder deprotection strategies, such as using 40% aqueous methylamine at room temperature or 50 mM potassium carbonate in methanol, can be employed.[4]

Q4: Can I use the trityl cation colorimetric assay to monitor the coupling of this non-nucleosidic phosphoramidite?

Yes. The 5'-DMT group on the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol allows for the use of standard trityl monitoring.[3][5] The release of the brightly colored trityl cation upon detritylation provides a real-time indication of the coupling efficiency in the preceding step. A consistent and high absorbance reading is indicative of a successful coupling.

Troubleshooting Guide: From Synthesis to Purification

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of long oligonucleotides incorporating O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol.

Issue 1: Low Yield of Full-Length Oligonucleotide

A lower-than-expected yield of the final product is one of the most common problems in long oligonucleotide synthesis. This is often multifactorial, stemming from issues with coupling efficiency, depurination, or problems during post-synthesis workup.

Low coupling efficiency is a primary contributor to poor yields of long oligonucleotides.[1]

Symptoms:

  • A gradual or sharp decrease in trityl absorbance during the synthesis run.[3]

  • Analysis of the crude product by HPLC or gel electrophoresis shows a high proportion of shorter, truncated sequences (n-1, n-2, etc.).

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Moisture in Reagents The presence of water in the acetonitrile (ACN) or activator solution is a major cause of low coupling efficiency.[1][6] Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite.Ensure all ACN is anhydrous (ideally <30 ppm water).[3] Use fresh, high-quality phosphoramidites and activator solutions. Consider using molecular sieves in your ACN bottle.[6][7]
Degraded Phosphoramidite Phosphoramidites are sensitive to moisture and oxidation. If the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite has degraded, it will not couple efficiently.Use fresh phosphoramidite for each synthesis. If you suspect degradation, use a fresh bottle. Store all phosphoramidites under an inert atmosphere (argon or nitrogen) and at the recommended temperature.
Sub-optimal Coupling Time Modified or bulky phosphoramidites may require longer coupling times to achieve high efficiency compared to standard DNA or RNA monomers.[8][9]Increase the coupling time for the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite. A good starting point is to double the standard coupling time and optimize from there.
Synthesizer Fluidics Issues Leaks, blocked lines, or incorrect reagent delivery volumes can all lead to incomplete coupling reactions.[3][6]Perform regular maintenance on your synthesizer. Check for leaks and ensure that the correct volumes of reagents are being delivered to the synthesis column.

Experimental Protocol: Preparation of Anhydrous Acetonitrile

Objective: To ensure the acetonitrile used for phosphoramidite dissolution and washing is sufficiently dry.

Materials:

  • Acetonitrile (HPLC grade)

  • Activated 3Å molecular sieves

  • Vacuum oven

  • Dry argon or nitrogen gas

Procedure:

  • Activate the molecular sieves by heating them in a vacuum oven at 250-300°C for a minimum of 3 hours.

  • Cool the activated sieves to room temperature under a stream of dry argon or nitrogen.

  • Add the cooled, activated sieves to the acetonitrile bottle (approximately 50g of sieves per liter of solvent).

  • Seal the bottle and allow it to stand for at least 24 hours before use.[6]

Workflow for Troubleshooting Low Coupling Efficiency

Depurination_Mechanism cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling Detritylation->Coupling Depurination Depurination Risk! (Cleavage of Purine Base) Detritylation->Depurination Side Reaction Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Detritylation

Caption: The oligonucleotide synthesis cycle, highlighting the risk of depurination.

Issue 2: Unexpected Peaks in Crude Product Analysis

The appearance of unexpected peaks in your HPLC or mass spectrometry analysis can indicate a variety of issues, from common synthesis failures to side reactions involving your specific modifier.

Symptoms:

  • Multiple peaks in the chromatogram of the crude product.

  • Mass spectrometry data shows masses that do not correspond to the target product or simple n-1 deletions.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Capping If the capping step is inefficient, unreacted 5'-hydroxyl groups can react in subsequent cycles, leading to the formation of oligonucleotides with internal deletions (n-x products), which can be difficult to separate from the full-length product. [7]Ensure your capping reagents (acetic anhydride and N-methylimidazole) are fresh and active. For long oligos, a double capping step or a cap/ox/cap cycle can improve efficiency by ensuring the support is dry after oxidation. [7]
Phosphoramidite Side Reactions The O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite, like all phosphoramidites, can undergo side reactions if not handled correctly or if synthesis conditions are not optimal.Always use freshly prepared solutions of the phosphoramidite. Ensure strict anhydrous conditions are maintained throughout the synthesis. [1]
Post-Synthesis Modification Issues If you are performing post-synthetic modifications, incomplete reactions or side reactions can lead to a complex mixture of products. [10][11][12]Optimize your post-synthetic reaction conditions, including reagent concentrations, temperature, and reaction time. Purify the oligonucleotide before and after the modification step to simplify analysis.

Experimental Protocol: Reversed-Phase HPLC Analysis of Crude Oligonucleotide

Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated (failure) sequences.

Materials:

  • Crude oligonucleotide pellet

  • 0.1 M Triethylammonium acetate (TEAA) buffer

  • Acetonitrile (HPLC grade)

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • After cleavage and deprotection, evaporate the solution to dryness.

  • Resuspend the crude oligonucleotide pellet in a known volume of 0.1 M TEAA.

  • Inject the dissolved sample onto the HPLC system.

  • Elute the oligonucleotides using a linear gradient of increasing acetonitrile concentration in the TEAA buffer.

  • Monitor the elution profile with a UV detector at 260 nm.

Data Interpretation: The full-length oligonucleotide is typically the most hydrophobic and will be the last major peak to elute. Earlier eluting peaks generally correspond to shorter, truncated sequences. The relative area of these peaks can be used to estimate the purity of the crude product and diagnose issues with coupling efficiency. [3]

References

  • Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis. Benchchem.
  • Troubleshooting low coupling efficiency in oligonucleotide synthesis. Benchchem.
  • Depurination of DNA During Oligonucleotide Synthesis. Glen Research.
  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
  • Depurination. Wikipedia.
  • Strategies to minimize depurination during oligonucleotide synthesis. Benchchem.
  • Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PMC - NIH.
  • Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. LGC Biosearch Technologies.
  • Designing Oligo With Multiple Modifications. ELLA Biotech.
  • Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research - Oxford Academic.
  • Synthesis and applications of chemically modified oligonucleotides. ATDBio.
  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. NIH.
  • Synthesis of Nucleobase-Modified Oligonucleotides by Post-Synthetic Modification in Solution. PubMed.
  • The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry. Benchchem.
  • O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. MedchemExpress.com.

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Validation & Comparative

A Comparative Guide to HPLC Analysis of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, rigorous analytical oversight is not merely a regulatory formality but a cornerstone of scientific integrity. The synthesis of complex molecules, such as O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, a reagent utilized in oligonucleotide synthesis, necessitates precise analytical methods to monitor reaction progress, identify byproducts, and ensure the purity of the final product.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this specific reaction, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

High-performance liquid chromatography (HPLC) is a powerful technique for separating components in a liquid mixture.[3] It is a widely used analytical method throughout the biopharmaceutical industry, from drug discovery to commercial manufacturing.[4] The development of a robust HPLC method is a critical process in pharmaceutical analysis.[3][5]

The Analytical Challenge: Polarity and Complexity

The target analyte, O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, and its potential reaction products, including the deprotected diol and various side-products, present a distinct analytical challenge due to their polar nature. Highly polar molecules can be difficult to retain and separate using conventional reversed-phase chromatography.[6][7] This often necessitates specialized columns or mobile phase modifications to achieve adequate resolution.[6]

This guide will compare two primary HPLC approaches: a standard Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing a comprehensive evaluation of their respective performances.

Section 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[8][9] For the analysis of polar compounds like those in the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol reaction mixture, careful optimization of the mobile phase is crucial to achieve retention and separation.[7]

Experimental Protocol: RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale for Method Selection:

The choice of a C18 column provides a standard, hydrophobic stationary phase.[3] The acidic mobile phase (0.1% Formic Acid) helps to suppress the ionization of any acidic or basic functional groups in the analytes, leading to better peak shape and more reproducible retention times. A gradient elution is employed to effectively separate compounds with a wide range of polarities, which is typical for a reaction mixture containing the starting material, intermediates, and final product.[10] UV detection is suitable as the dimethoxytrityl (DMT) group present in the starting material is a strong chromophore.

Expected Performance and Limitations:

This RP-HPLC method is expected to provide good separation of the main O-DMT protected product from less polar impurities. However, very polar byproducts and the fully deprotected diol may have limited retention, potentially co-eluting near the solvent front.[6] This can make accurate quantification of these early-eluting peaks challenging.

Section 2: The Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase systems.

Experimental Protocol: HILIC Method
  • Column: Amide or Diol-based HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.

  • Gradient: 0% to 50% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 230 nm and 254 nm, and Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Rationale for Method Selection:

The polar stationary phase in HILIC allows for the retention of very polar analytes through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase. The high organic content of the initial mobile phase ensures that polar compounds are retained. The use of a volatile buffer like ammonium formate makes this method compatible with mass spectrometry (MS) for further characterization of unknown peaks. The inclusion of an ELSD or CAD is beneficial for detecting compounds that lack a strong UV chromophore, such as the deprotected diol.

Expected Performance and Advantages:

The HILIC method is anticipated to provide superior retention and resolution of the highly polar reaction byproducts and the deprotected diol compared to the RP-HPLC method. This allows for more accurate monitoring of the reaction's completion and the impurity profile.

Section 3: Comparative Analysis

To provide a clear comparison, the performance of each method is summarized in the table below.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Retention of Polar Analytes Poor to moderateExcellent
Resolution of Polar Analytes May be limited, potential co-elutionSuperior resolution
Analysis of Non-polar Impurities ExcellentPoor retention
Method Robustness Generally highCan be sensitive to mobile phase composition and water content
Compatibility with MS Good with volatile modifiersExcellent with volatile buffers
Run Time ~25 minutes~20 minutes
Column Lifetime Generally longCan be shorter, requires careful handling

Section 4: Workflow and Pathway Diagrams

To visualize the analytical process and the underlying chemical transformation, the following diagrams are provided.

Reaction Scheme

The synthesis of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol typically involves the reaction of 2,2-di(ethoxycarbonyl)propan-1,3-diol with a dimethoxytritylating agent.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Diol 2,2-di(ethoxycarbonyl)propan-1,3-diol Product O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Diol->Product Reaction DMT_Cl DMT-Cl DMT_Cl->Product Byproduct Byproducts (e.g., deprotected diol) Product->Byproduct Deprotection

Caption: Synthesis of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol.

Analytical Workflow

The general workflow for analyzing the reaction products using HPLC is outlined below.

Analytical_Workflow Start Reaction Mixture Sampling Preparation Sample Preparation (Dilution, Filtration) Start->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (RP-HPLC or HILIC) Injection->Separation Detection Detection (UV, ELSD/CAD, MS) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis Report Reporting Analysis->Report

Caption: General HPLC analytical workflow.

Conclusion and Recommendations

Both RP-HPLC and HILIC methods offer viable approaches for the analysis of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol reaction products.

  • For routine monitoring where the primary interest is the consumption of the starting material and the formation of the main product, a well-optimized RP-HPLC method is often sufficient, robust, and easy to implement.

  • When a comprehensive understanding of the entire impurity profile, especially the quantification of highly polar byproducts and the deprotected diol, is required, the HILIC method is the superior choice. Its ability to retain and resolve these challenging analytes provides a more complete picture of the reaction.

For laboratories engaged in process development and optimization, it is highly recommended to develop and validate both methods. The RP-HPLC method can serve as a rapid in-process control, while the HILIC method can be employed for final product release testing and in-depth impurity characterization. The choice of the analytical method should always be guided by the specific goals of the analysis and the nature of the sample matrix.[4]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry. (2013).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

  • What are the Main Benefits of Reversed Phase HPLC? (2014, June 19). Chromatography Today. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]

  • O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. (n.d.). ACESYS PHARMATECH. Retrieved from [Link]

  • TRAMADOL, O-DESMETHYLTRAMADOL, N-DESMETHYLTRAMA. (2015, September 16). NYC.gov. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of Oligonucleotides Phosphorylated with O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of synthetic oligonucleotides, the precise characterization of these complex biomolecules is paramount. The introduction of modifications, such as 5'-phosphorylation, is critical for a multitude of applications, from gene synthesis to therapeutic modalities. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of oligonucleotides phosphorylated using the O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite, commercially known as Chemical Phosphorylation Reagent II (CPR II). We will objectively compare its performance with alternative chemical phosphorylation reagents, supported by an understanding of the underlying chemistry and its implications for mass spectrometry analysis.

The Critical Role of 5'-Phosphorylation in Oligonucleotide Applications

The presence of a 5'-phosphate group on a synthetic oligonucleotide is a key functional requirement for a variety of molecular biology techniques. It is an absolute prerequisite for the enzymatic ligation of DNA and RNA fragments by T4 DNA ligase and T4 RNA ligase, respectively, a cornerstone of gene construction and cloning. In the burgeoning field of CRISPR-based gene editing, 5'-phosphorylated guide RNAs are often required for optimal activity. Furthermore, in therapeutic applications, the 5'-terminus is a site for the conjugation of molecules that can enhance delivery, stability, or potency.

While enzymatic phosphorylation using T4 Polynucleotide Kinase (PNK) and ATP is a well-established method, chemical phosphorylation during solid-phase synthesis offers several advantages, including scalability, cost-effectiveness, and the ability to directly incorporate the phosphate group during automated synthesis, streamlining the overall workflow.[1][2]

Unveiling the Chemistry: O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite (CPR II)

The phosphorylating reagent at the heart of this guide is [3-(4,4'-Dimethoxytrityloxy)-2,2-dicarboxyethyl]propyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, or CPR II.[3][4] Its structure is ingeniously designed to be compatible with standard phosphoramidite chemistry used in automated oligonucleotide synthesizers.

A key feature of CPR II is the presence of a dimethoxytrityl (DMT) group.[3] This acid-labile protecting group is the lynchpin of "DMT-on" purification, a widely used strategy for the efficient separation of the full-length oligonucleotide product from shorter, failure sequences.[5][6][7][8] The hydrophobic nature of the DMT group allows for strong retention on reversed-phase chromatography media, while the DMT-off failure sequences are washed away.[5][6][7]

The di-ethoxycarbonyl moiety is central to the ultimate generation of the 5'-phosphate. Following cleavage from the solid support and removal of other protecting groups with aqueous ammonia, a β-elimination reaction is initiated, leading to the formation of the desired 5'-phosphate group.[9]

Mass Spectrometric Interrogation: What to Expect

The mass spectrometer is an indispensable tool for the quality control of synthetic oligonucleotides, providing a precise measurement of the molecular weight to confirm the identity and purity of the product.[7][10] When analyzing oligonucleotides phosphorylated with CPR II, the mass spectrometric data will vary depending on the stage of deprotection and purification.

Analysis of the DMT-on Intermediate

Prior to the final deprotection steps, the oligonucleotide modified with CPR II will carry the entire linker, including the DMT group. This results in a significant mass addition to the oligonucleotide. The expected mass increase from the CPR II modification in its DMT-on state can be calculated from its chemical formula. This intermediate is readily analyzed by both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. ESI-MS will typically show a distribution of multiply charged ions, from which the intact mass can be deconvoluted.[7][10] MALDI-TOF MS will primarily show the singly charged molecular ion.[11]

Analysis of the Final 5'-Phosphorylated Oligonucleotide

After the final deprotection, which involves removal of the DMT group and the β-elimination of the linker, the resulting oligonucleotide will have a terminal 5'-phosphate group. This corresponds to a net mass addition of HPO3 (79.98 Da) compared to the corresponding 5'-hydroxyl oligonucleotide. The presence of this terminal phosphate group can influence the fragmentation behavior of the oligonucleotide in tandem mass spectrometry (MS/MS) experiments.[3]

During collision-induced dissociation (CID), oligonucleotides typically fragment along the phosphodiester backbone, producing a series of characteristic ions (e.g., a, b, c, d, w, x, y, and z ions).[12] The presence of a 5'-phosphate can lead to the neutral loss of H3PO4 or charged loss of [H2PO4]-, particularly in precursor ions of intermediate charge states.[3] This can sometimes reduce the intensity of sequence-informative fragment ions.

A Comparative Analysis: CPR II vs. Alternative Chemical Phosphorylation Reagents

To provide a comprehensive evaluation, we will compare the mass spectrometric performance of CPR II with two notable alternatives: the original Chemical Phosphorylation Reagent (CPR) and the solid-phase version, Solid CPR II.

FeatureO-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphoramidite (CPR II)Chemical Phosphorylation Reagent (CPR)Solid Chemical Phosphorylation Reagent II (Solid CPR II)
Structure Contains a DMT group and a β-eliminating linker with di-ethoxycarbonyl groups.[3]Lacks a DMT group; utilizes a sulfonylethyl protecting group that undergoes β-elimination.[9]A solid, amide-based analogue of CPR II, also containing a DMT group.[13][14]
DMT-on Purification Yes, a key advantage for efficient purification.[1][9]No, the protecting group is removed during standard deprotection.[9]Yes, compatible with DMT-on purification strategies.[9]
Deprotection Conditions Mild basic treatment after DMT removal to induce β-elimination.[15][16]Requires more stringent conditions for complete β-elimination (e.g., prolonged treatment with ammonium hydroxide).[9]Similar to CPR II, with mild basic treatment post-DMT removal.
Mass Spec Signature (DMT-on) Significant mass addition corresponding to the entire CPR II linker.Not applicable.Significant mass addition corresponding to the Solid CPR II linker.
Mass Spec Signature (Final) Addition of a 5'-phosphate group (79.98 Da). Potential for neutral/charged loss of phosphate in MS/MS.[3]Addition of a 5'-phosphate group (79.98 Da).Addition of a 5'-phosphate group (79.98 Da).
Key Advantages Enables highly efficient purification of 5'-phosphorylated oligonucleotides.Simple, cost-effective reagent.Solid form is easier to handle and aliquot for high-throughput synthesis. More stable during synthesis.
Limitations The linker must be completely removed to avoid heterogeneity.Not compatible with DMT-on purification, making purification of the final product more challenging.-

Experimental Protocols

Synthesis of a 5'-Phosphorylated Oligonucleotide using CPR II
  • Automated Solid-Phase Synthesis: The desired oligonucleotide sequence is synthesized on a standard automated DNA/RNA synthesizer using phosphoramidite chemistry.

  • Phosphorylation Step: In the final coupling cycle, after the deprotection of the 5'-hydroxyl group of the terminal nucleotide, a solution of CPR II phosphoramidite is delivered to the synthesis column and coupled using a standard activator.

  • Oxidation and Capping: The newly formed phosphite triester is oxidized to a stable phosphate triester, followed by a capping step to block any unreacted 5'-hydroxyl groups.

  • Cleavage and Deprotection (DMT-on): The support-bound oligonucleotide is treated with concentrated aqueous ammonia to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone. The DMT group on the CPR II linker remains intact.

DMT-on Purification and Final Deprotection
  • Reversed-Phase HPLC Purification: The crude DMT-on oligonucleotide solution is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The DMT-on product is retained on the column while the failure sequences are washed away.

  • DMT Removal: The purified DMT-on oligonucleotide is treated with a mild acid (e.g., 80% acetic acid) to remove the DMT group.[15]

  • Final Phosphate Generation: The detritylated oligonucleotide is then treated with a mild base (e.g., dilute ammonium hydroxide) to induce the β-elimination of the linker, yielding the final 5'-phosphorylated oligonucleotide.[15][16]

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams are provided.

G cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Final Product Generation s1 1. Chain Elongation s2 2. Final Detritylation s1->s2 s3 3. Coupling with CPR II s2->s3 s4 4. Oxidation & Capping s3->s4 d1 Cleavage from Support (Aqueous Ammonia) s4->d1 DMT-on Oligo d2 Base & Phosphate Deprotection d1->d2 p1 DMT-on RP-HPLC d2->p1 p2 DMT Removal (Acid) p1->p2 p3 β-Elimination (Base) p2->p3 p4 Final 5'-Phosphorylated Oligo p3->p4 G Oligo-5'-OH Oligo-5'-OH Coupled_Intermediate Coupled Intermediate (DMT-on) Oligo-5'-OH->Coupled_Intermediate Coupling CPR_II_Amidite CPR II Phosphoramidite CPR_II_Amidite->Coupled_Intermediate Final_Product 5'-Phosphorylated Oligonucleotide Coupled_Intermediate->Final_Product 1. Acid (DMT Removal) 2. Base (β-Elimination)

Caption: Chemical transformation from a 5'-hydroxyl oligonucleotide to the final 5'-phosphorylated product using CPR II.

Conclusion and Expert Recommendations

The O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite (CPR II) stands out as a highly effective reagent for the synthesis of 5'-phosphorylated oligonucleotides, primarily due to its compatibility with the robust and scalable DMT-on purification strategy. This allows for the efficient production of high-purity phosphorylated oligonucleotides, a critical requirement for many research and therapeutic applications.

When analyzing CPR II-modified oligonucleotides by mass spectrometry, it is essential to consider the stage of the workflow. The DMT-on intermediate will exhibit a predictable mass shift corresponding to the intact linker, while the final product will show the characteristic mass of a 5'-phosphate group. Understanding the potential for neutral or charged loss of the phosphate group during MS/MS analysis is also crucial for accurate interpretation of fragmentation data.

For applications where the highest purity is paramount, CPR II and its solid-phase counterpart, Solid CPR II, are the recommended choices. The original CPR, while a viable option, presents greater challenges in purification due to the absence of the DMT handle. The choice between CPR II and Solid CPR II will largely depend on the scale and throughput of the synthesis operation, with the solid-phase reagent offering advantages in handling for high-throughput applications.

Ultimately, the successful application of these phosphorylated oligonucleotides relies on their thorough and accurate characterization. A comprehensive understanding of the chemistry of the phosphorylating reagent and its behavior in the mass spectrometer is indispensable for any scientist working in this field.

References

  • Harvard University. (n.d.). IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. Harvard DASH. Retrieved from [Link]

  • Glen Research. (n.d.). CHEMICAL PHOSPHORYLATION REAGENT II. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Oligonucleotide MS Fragmentation. Retrieved from [Link]

  • CORE. (2011, March 23). Tandem Mass Spectrometry of Modified and Platinated Oligoribonucleotides. Retrieved from [Link]

  • bioRxiv. (2024, April 17). Effect of terminal phosphate groups on collisional dissociation of RNA oligonucleotide anions. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 23.17 - Technical Brief - Chemical Phosphorylation – considering the options. Retrieved from [Link]

  • Glen Research. (n.d.). Solid Chemical Phosphorylation Reagent II - (10-1902). Retrieved from [Link]

  • Glen Research. (n.d.). Chemical Phosphorylation of Oligonucleotides. Retrieved from [Link]

  • PubMed. (n.d.). A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Intro to MALDI Oligonucleotide Analysis. Retrieved from [Link]

  • Analusis. (n.d.). Oligonucleotide analysis by MALDI-MS. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Analysis of phosphorylated proteins and peptides by mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Electrospray ionization mass spectrometry of oligonucleotides. Retrieved from [Link]

  • PubMed. (n.d.). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of oligonucleotides by electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of DMT-On Oligonucleotide by Simulated Moving-Bed (SMB) Chromatography. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 23.17: Technical Brief - Chemical Phosphorylation – considering the options. Retrieved from [Link]

  • PubMed. (n.d.). Distinguishing between phosphorylated and nonphosphorylated peptides with ion mobility-mass spectrometry. Retrieved from [Link]

  • CHIMIA. (2005, November 1). Mass Spectrometry of Oligonucleotides. Retrieved from [Link]

  • Glen Research. (n.d.). Chemical Phosphorylation Reagent II (CPR II) - (10-1901). Retrieved from [Link]

  • Glen Research. (n.d.). CHEMICAL PHOSPHORYLATION REAGENT II. Retrieved from [Link]

  • Glen Research. (n.d.). Solid Chemical Phosphorylation Reagent II. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 20.18: New Products - Solid CPR II / Formylindole – Aldehyde Modifier. Retrieved from [Link]

  • ResearchGate. (2019, June 12). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]

  • PubMed. (n.d.). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Retrieved from [Link]

  • PubMed. (n.d.). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Retrieved from [Link]

  • PubMed. (n.d.). Complexity reduction of clinical samples for routine mass spectrometric analysis. Retrieved from [Link]

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A Comparative Guide to Monitoring O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol Phosphorylation: The Definitive Role of ³¹P NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and oligonucleotide synthesis, the precise and efficient monitoring of phosphorylation reactions is not merely a procedural step but a cornerstone of success. The conversion of a diol, such as O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, into a phosphoramidite is a critical transformation that forms the building blocks for nucleic acid synthesis. This guide provides an in-depth comparison of analytical techniques for monitoring this reaction, with a primary focus on the superior capabilities of ³¹Phosphorus Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. We will explore the causality behind experimental choices and present supporting data to contrast ³¹P NMR with other common analytical methods, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Power of Direct Observation: ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful and consolidated tool for characterizing organophosphorus compounds and, more recently, for reaction monitoring.[1][2] Its unique advantage lies in its ability to directly and non-destructively observe the phosphorus nucleus, which is at the very heart of the phosphorylation reaction. The phosphorus atom's chemical environment changes dramatically as it transitions from a P(III) phosphoramidite reagent to the P(III) product, and further to any potential P(V) oxidized impurities. This change is reflected directly in the ³¹P NMR chemical shift, providing an unambiguous and quantitative snapshot of the reaction mixture in real-time.[3][4]

The high natural abundance (100%) and medium sensitivity of the ³¹P nucleus, combined with a wide chemical shift range, ensure that signals are sharp and well-dispersed, minimizing the overlap that can complicate ¹H NMR spectra.[5][6]

Interpreting the ³¹P NMR Spectrum: A Chemical Shift Analysis

The key to using ³¹P NMR for reaction monitoring is understanding the characteristic chemical shifts of the species involved. The electronic environment of the phosphorus nucleus dictates its resonance frequency, allowing for clear differentiation between reactants, products, and byproducts.[3]

Compound TypeTypical ³¹P Chemical Shift (ppm)Significance in Reaction Monitoring
Phosphoramidite Reagent ~145 - 155Starting Material: The disappearance of this signal indicates consumption of the phosphitylating agent.
Phosphitylated Product ~140 - 150Desired Product: The appearance and growth of this signal tracks the formation of the target molecule. Its exact shift is unique to its structure.[7]
H-phosphonate ~5 - 15Side Product: Can form from hydrolysis of the phosphoramidite reagent. Its presence indicates moisture contamination.
Phosphate (P(V)) Esters -25 - 5Oxidation Product: Indicates degradation of the desired P(III) product or starting material due to exposure to air or oxidants.[3]

Table 1: Comparative ³¹P NMR chemical shifts for monitoring phosphorylation.

The causality for choosing ³¹P NMR is clear: it provides direct, structurally relevant information. A clean spectrum with a single major peak in the 140-150 ppm region is a strong indicator of a successful reaction, while the presence of signals in other regions immediately points to specific problems like hydrolysis or oxidation, allowing for rapid process optimization.

Workflow for Real-Time Reaction Monitoring with ³¹P NMR

The ability to monitor a reaction in situ without the need for cumbersome workups or sampling is a primary advantage of NMR.[8]

G cluster_prep Reaction Setup cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_outcome Outcome A Combine Diol, Activator, & Phosphitylating Agent in NMR Tube B Insert Tube into NMR Spectrometer A->B C Acquire Initial Spectrum (t=0) B->C D Set Up Arrayed Experiment (e.g., every 5-10 min) C->D E Monitor Reaction Progress D->E Loop F Process Spectra (FT, Phasing) E->F G Integrate Signals for Reactant, Product, Byproducts F->G H Calculate % Conversion vs. Time G->H J Assess Purity & Identify Issues G->J I Determine Reaction Endpoint H->I G cluster_prep Sampling & Quenching cluster_acq HPLC Analysis cluster_analysis Data Analysis A Withdraw Aliquot from Reaction B Quench Reaction (e.g., with base) A->B C Prepare Sample (Dilute, Filter) B->C D Inject Sample into HPLC C->D E Separate Components on Column D->E F Detect with UV Detector E->F G Analyze Chromatogram F->G H Integrate Peak Areas G->H I Calculate Relative Purity H->I G cluster_prep Sampling & Preparation cluster_acq MS Analysis cluster_analysis Data Analysis A Withdraw Aliquot from Reaction B Quench & Dilute in MS-compatible solvent A->B C Infuse or Inject Sample B->C D Ionize Molecules (e.g., ESI) C->D E Detect Ions by m/z Ratio D->E F Analyze Mass Spectrum E->F G Compare Observed m/z with Expected Mass F->G H Confirm Product Identity G->H

Sources

A Comparative Guide to Phosphorylation Reagents in Oligonucleotide Synthesis: Spotlight on O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the introduction of a 5'-phosphate group is a critical step for a multitude of applications, including gene construction, PCR, and ligation-based technologies. The choice of phosphorylation reagent profoundly impacts the efficiency, purity, and overall success of oligonucleotide synthesis. This guide provides an in-depth, objective comparison of O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, also widely known as Chemical Phosphorylation Reagent II (CPR II), with other commonly employed phosphorylation reagents. We will delve into the mechanistic nuances, compare performance based on available data, and provide detailed experimental protocols to empower you to make informed decisions for your specific research needs.

The Critical Role of 5'-Phosphorylation in Oligonucleotide Function

The presence of a phosphate group on the 5'-terminus of an oligonucleotide is a prerequisite for its recognition and manipulation by a variety of enzymes. For instance, DNA and RNA ligases, which catalyze the formation of phosphodiester bonds between adjacent oligonucleotides, require a 5'-phosphate on the donor strand. Similarly, many polymerases and nucleases exhibit specific interactions with the 5'-phosphate. While enzymatic phosphorylation using T4 polynucleotide kinase post-synthesis is a well-established method[1][2], chemical phosphorylation during solid-phase synthesis offers several advantages, including higher efficiency, scalability, and the convenience of an automated process.

A Comparative Analysis of Leading Chemical Phosphorylation Reagents

The landscape of chemical phosphorylation has evolved to offer a range of reagents, each with distinct chemical properties, advantages, and limitations. Here, we compare O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (CPR II) with other prominent alternatives.

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (Chemical Phosphorylation Reagent II - CPR II)

This reagent has emerged as a highly versatile and efficient option for 5'-phosphorylation. Its key feature is the presence of a dimethoxytrityl (DMT) group, which is a cornerstone of modern phosphoramidite chemistry.[][4][5][6]

Key Advantages:

  • DMT-On Purification: The presence of the DMT group allows for the facile purification of the full-length, phosphorylated oligonucleotide using reverse-phase chromatography or cartridges.[6][7][8][9] This is a significant advantage over reagents that do not possess a lipophilic purification handle, as it simplifies the isolation of the desired product from failure sequences.

  • Mild Deprotection Conditions: The deprotection of the phosphate group following synthesis is remarkably facile and can be achieved under mild basic conditions.[7][10] This is particularly beneficial when synthesizing oligonucleotides containing sensitive modifications or dyes that would be degraded under harsh deprotection protocols.

  • High Phosphorylation Efficiency: While direct comparative studies with exhaustive quantitative data are not abundant in publicly available literature, the widespread adoption of CPR II suggests a high coupling efficiency, comparable to standard nucleoside phosphoramidites.

Mechanism of Deprotection:

The deprotection of the phosphate group from a CPR II-modified oligonucleotide proceeds via a two-step mechanism. First, the DMT group is removed under standard acidic conditions. Following elution from the purification cartridge, a brief treatment with dilute aqueous ammonia is sufficient to induce the elimination of the protecting group, yielding the free 5'-phosphate.[7] This contrasts with the more forcing conditions required for some other reagents.

Chemical Phosphorylation Reagent (CPR)

The original CPR is another widely used reagent for 5'-phosphorylation.

Key Features and Limitations:

  • Lack of DMT-On Purification Compatibility: A significant drawback of the original CPR is its incompatibility with DMT-on purification.[11] The protecting group is labile under the conditions used for cleavage and deprotection, meaning the lipophilic DMT handle is lost before it can be utilized for purification.

  • Harsher Deprotection: Complete deprotection to the 5'-phosphate requires more stringent conditions, such as prolonged treatment with ammonium hydroxide at elevated temperatures.[11]

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

This monochloridite is a reactive phosphitylating agent.

Key Features:

  • High Reactivity: As a chlorophosphoramidite, it is highly reactive and can achieve efficient phosphorylation.

  • Standard Deprotection: The resulting phosphite triester is oxidized and the cyanoethyl protecting group is removed under standard deprotection conditions.

Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite

This reagent is another effective phosphitylating agent.

Key Features:

  • Versatility: It is a useful reagent for adding a terminal phosphate group to either the 3' or 5' hydroxyl of an oligonucleotide.[8][12]

  • Standard Chemistry: It is compatible with standard phosphoramidite coupling and oxidation cycles.

Performance Comparison Summary

ReagentKey Advantage(s)Key Disadvantage(s)Deprotection Conditions
O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (CPR II) DMT-on purification compatible, mild deprotection[6][7][8][9]Higher cost compared to simpler reagentsMildly basic (e.g., dilute ammonium hydroxide)[7][10]
Chemical Phosphorylation Reagent (CPR) Cost-effectiveNot compatible with DMT-on purification, harsher deprotection[11]Prolonged ammonium hydroxide treatment at elevated temperature[11]
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite High reactivityMoisture sensitiveStandard deprotection
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite Versatile for 3' and 5' phosphorylation[8][12]No inherent purification handleStandard deprotection

Experimental Protocols

To provide a practical framework for the application and evaluation of these reagents, we present the following detailed protocols.

Protocol 1: 5'-Phosphorylation using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (CPR II)

Objective: To synthesize a 5'-phosphorylated oligonucleotide using CPR II, followed by DMT-on purification.

Materials:

  • O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (CPR II)

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Concentrated ammonium hydroxide

  • Reverse-phase purification cartridge

Procedure:

  • Oligonucleotide Synthesis: Perform the automated solid-phase synthesis of the desired oligonucleotide sequence using standard phosphoramidite chemistry.

  • Final Coupling with CPR II: In the final coupling cycle, use a 0.1 M solution of CPR II in anhydrous acetonitrile. A coupling time of 3-5 minutes is typically sufficient.

  • DMT-On Cleavage and Deprotection: After the final oxidation step, cleave the oligonucleotide from the solid support and deprotect the nucleobases using concentrated ammonium hydroxide at 55°C for 8-12 hours. Do not perform the final detritylation step on the synthesizer.

  • DMT-On Purification: a. After deprotection, evaporate the ammonia. b. Resuspend the crude oligonucleotide in loading buffer and apply it to a pre-conditioned reverse-phase cartridge. c. Wash the cartridge with a low percentage of acetonitrile in an appropriate buffer to remove failure sequences (DMT-off). d. Elute the DMT-on oligonucleotide with a higher concentration of acetonitrile.

  • Final Deprotection of the Phosphate Group: a. Evaporate the acetonitrile from the purified oligonucleotide fraction. b. Add an equal volume of 25% aqueous ammonium hydroxide to the oligonucleotide solution. c. Incubate at room temperature for 15 minutes.[10] d. Dry the oligonucleotide to obtain the final 5'-phosphorylated product.

Diagram: Workflow for 5'-Phosphorylation with CPR II

workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_final_steps Final Processing synthesis Automated Oligonucleotide Synthesis cpr_coupling Final Coupling with CPR II synthesis->cpr_coupling cleavage Cleavage from Support (DMT-On) cpr_coupling->cleavage base_deprotection Base Deprotection (Ammonium Hydroxide) cleavage->base_deprotection rp_purification Reverse-Phase Purification (DMT-On) base_deprotection->rp_purification phosphate_deprotection Phosphate Deprotection (Dilute Ammonia) rp_purification->phosphate_deprotection final_product 5'-Phosphorylated Oligonucleotide phosphate_deprotection->final_product

Caption: Workflow for synthesizing a 5'-phosphorylated oligonucleotide using CPR II.

Mechanistic Insights and Expert Recommendations

The choice of a phosphorylation reagent should be guided by the specific requirements of the downstream application and the nature of the oligonucleotide being synthesized.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Phosphoramidites are highly susceptible to hydrolysis. Maintaining strictly anhydrous conditions throughout the synthesis, especially during the coupling step, is paramount to achieving high coupling efficiencies. Any moisture will lead to the formation of unreactive H-phosphonate species, resulting in truncated sequences.

  • Activator Choice: The acidity of the activator can influence the rate of the coupling reaction and potentially lead to side reactions. For sterically hindered phosphoramidites, a more potent activator may be required.

  • Deprotection Strategy: The deprotection conditions must be carefully chosen to ensure complete removal of all protecting groups without degrading the oligonucleotide. For oligonucleotides containing sensitive modifications, milder deprotection schemes, such as those enabled by CPR II, are highly recommended.[13][14]

Self-Validating Systems:

A robust oligonucleotide synthesis and phosphorylation protocol should incorporate in-process quality control measures. The ability to monitor the coupling efficiency of each step, including the final phosphorylation, by measuring the absorbance of the released DMT cation is a key feature of a self-validating system. This allows for the early detection of any issues with reagents or instrument performance.

Conclusion

O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (CPR II) stands out as a superior reagent for the chemical phosphorylation of oligonucleotides, primarily due to its compatibility with DMT-on purification and its requirement for only mild deprotection conditions. These features translate to higher purity of the final product and broader applicability to the synthesis of sensitive modified oligonucleotides. While other reagents have their merits, particularly in terms of cost-effectiveness, the advantages offered by CPR II in terms of process efficiency and product quality make it an excellent choice for demanding applications in research and drug development. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful implementation of 5'-phosphorylation in your oligonucleotide synthesis workflows.

References

  • Chillar, K., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(18), 8714-8722. [Link]

  • Chemical Reagents UK. Chemical Phosphorylation Reagent II. [Link]

  • Glen Research. (2011). Glen Report 23.17: Technical Brief - Chemical Phosphorylation – considering the options. [Link]

  • Biolytic. 5' Phosphorylating Amidite II,O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol. [Link]

  • Guzaev, A. P., & Manoharan, M. (2001). Reversible biotinylation phosphoramidite for 5'-end-labeling, phosphorylation, and affinity purification of synthetic oligonucleotides. Bioconjugate chemistry, 12(5), 775–785. [Link]

  • Bare, G. A. L., & Horning, D. P. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of visualized experiments : JoVE, (184), 10.3791/63877. [Link]

  • Kaur, H., & Chawla, M. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules (Basel, Switzerland), 25(16), 3662. [Link]

  • Kumar, R., & Kumar, P. (2003). Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current organic chemistry, 7(12), 1203–1226. [Link]

  • Madaoui, M., Meyer, A., Vasseur, J. J., & Morvan, F. (2019). Synthesis of 5′‐phosphorylating phosphoramidites 11, 13 and 3′‐phosphorylating solid support 12. ResearchGate. [Link]

  • Pon, R. T., & Yu, S. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Oligonucleotides, 18(1), 1-10. [Link]

  • Vasilyeva, S. V., Budilkin, B. I., Konevetz, D. A., & Silnikov, V. N. (2011). Synthesis of novel nucleoside 5'-triphosphates and phosphoramidites containing alkyne or amino groups for the postsynthetic functionalization of nucleic acids. Nucleosides, nucleotides & nucleic acids, 30(10), 753–767. [Link]

  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA (Mary Ann Liebert, Inc.), 5(5), 421–426. [Link]

  • Chillar, K., Eriyagama, A. M. D. N., Yin, Y., Shahsavari, S., Halami, B., Apostle, A., & Fang, S. (2023). Oligonucleotide synthesis under mild deprotection conditions. New journal of chemistry, 47(18), 8714–8722. [Link]

  • Guzaev, A., Salo, H., Azhayev, A., & Lönnberg, H. (1995). A versatile reagent for the synthesis of 5'-phosphorylated, 5'-thiophosphorylated or 5'-phosphoramidate-conjugated oligonucleotides. Tetrahedron, 51(34), 9375-9384. [Link]

  • Glen Research. Chemical Phosphorylation Reagent. [Link]

  • Le Duff, C. S., et al. (2025). Use of a Dihydroxyacetone Derivative as Protecting Reagent to Phosphorylate Oligonucleotides. Current Protocols. [Link]

  • Pitsch, S., et al. (2007). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules, 12(6), 1219-1240. [Link]

  • Madaoui, M., Meyer, A., Vasseur, J. J., & Morvan, F. (2019). Structure of 5′‐phosphorylating agents of oligonucleotides with the... ResearchGate. [Link]

  • Glen Research. Chemical Phosphorylation Reagent (CPR) - (10-1900). [Link]

  • LINK. Guidebook for the Synthesis of Oligonucleotides. [Link]

  • Glen Research. Solid Chemical Phosphorylation Reagent II - (10-1902). [Link]

  • Glen Research. Chemical Phosphorylation Reagent II (CPR II) - (10-1901). [Link]

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A Senior Application Scientist's Guide to the Validation of 5'-Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular biology, the success of critical applications such as cloning, ligation, and next-generation sequencing hinges on the precise chemical status of oligonucleotide termini.[1][2][3] Specifically, the presence of a phosphate group on the 5'-hydroxyl terminus is a non-negotiable prerequisite for the formation of a phosphodiester bond by DNA and RNA ligases.[3][4][5] An unphosphorylated 5'-end will fail to ligate, bringing workflows to a halt and compromising experimental outcomes.

Therefore, verifying the 5'-phosphorylation status of synthetic oligonucleotides, PCR products, or digested vectors is not merely a quality control step; it is a foundational pillar of experimental success. This guide provides an in-depth comparison of methodologies for validating 5'-phosphorylation, focusing on the gold-standard enzymatic assay while objectively comparing it with powerful biophysical alternatives.

The Gold Standard: Functional Validation by Enzymatic Assay

The most functionally relevant method to confirm 5'-phosphorylation is to challenge the oligonucleotide with the very enzyme that requires a free 5'-hydroxyl group: T4 Polynucleotide Kinase (T4 PNK). The logic of this assay is elegantly simple: T4 PNK catalyzes the transfer of the γ-phosphate from ATP to a 5'-OH terminus.[6][7][8] It cannot, however, add a phosphate to a terminus that is already phosphorylated. By using radiolabeled ATP, we can directly measure the activity of T4 PNK on a given oligonucleotide population.

The Causality of the Assay:

  • Presence of 5'-OH groups: T4 PNK will efficiently transfer a radiolabeled phosphate from [γ-³²P]-ATP, resulting in a high radioactive signal.

  • Absence of 5'-OH groups (i.e., successful 5'-phosphorylation): T4 PNK has no substrate, leading to negligible incorporation of radioactivity, comparable to background levels.

G cluster_0 Scenario A: Unphosphorylated Oligo cluster_1 Scenario B: Phosphorylated Oligo (Validated) A_Oligo Oligo with 5'-OH A_Enzyme T4 PNK + [γ-³²P]-ATP A_Oligo->A_Enzyme Substrate A_Result Radiolabeled Oligo (High Signal) A_Enzyme->A_Result Phosphorylation B_Oligo Oligo with 5'-PO₄ B_Enzyme T4 PNK + [γ-³²P]-ATP B_Oligo->B_Enzyme Not a Substrate B_Result No Reaction (Low Signal) B_Enzyme->B_Result No Phosphorylation

Caption: Workflow logic for the T4 PNK-based validation assay.

Experimental Protocol: T4 PNK Radioactive Assay

This protocol is a self-validating system, including controls to ensure the enzyme is active and the background is low.

Reagents & Materials:

  • Test Oligonucleotide (resuspended in nuclease-free water)

  • Positive Control: Unphosphorylated oligonucleotide of similar length

  • T4 Polynucleotide Kinase (T4 PNK), 10 U/µL

  • 10X T4 PNK Reaction Buffer[7]

  • [γ-³²P]-ATP (3000 Ci/mmol, 10 mCi/mL)

  • Nuclease-free water

  • Trichloroacetic acid (TCA)

  • Scintillation vials and fluid

  • Glass fiber filters

Procedure:

  • Reaction Setup: On ice, prepare the following reactions in microcentrifuge tubes. The positive control is crucial to confirm that the enzyme and buffer system are active.

ComponentTest SamplePositive ControlNegative Control
10X T4 PNK Reaction Buffer2 µL2 µL2 µL
Test Oligo (50 pmol)1 µL--
Positive Control Oligo (50 pmol)-1 µL-
[γ-³²P]-ATP1 µL1 µL1 µL
Nuclease-free Water15 µL15 µL16 µL
T4 PNK (10 U/µL) 1 µL 1 µL 1 µL
Total Volume 20 µL 20 µL 20 µL
  • Incubation: Incubate the reactions at 37°C for 30 minutes.[9]

  • Enzyme Inactivation: Stop the reaction by heating at 65°C for 20 minutes.[7]

  • Precipitation & Washing: Spot the entire reaction volume onto a glass fiber filter. Precipitate the nucleic acids using ice-cold 10% TCA, followed by washes with 5% TCA and ethanol to remove unincorporated nucleotides.

  • Quantification: Place the dried filter into a scintillation vial with scintillation fluid and measure the counts per minute (CPM) in a scintillation counter.

Data Interpretation:

The degree of 5'-phosphorylation is inversely proportional to the radioactive signal.

SampleExpected CPMInterpretation
Negative Control Low (Background)Establishes baseline signal without substrate.
Positive Control HighConfirms enzyme, buffer, and ATP are active.
Test Sample Low (near Negative Control) Successful 5'-phosphorylation (>95%).
Test Sample High (near Positive Control) Failed 5'-phosphorylation (mostly 5'-OH).
Test Sample IntermediatePartial phosphorylation; requires optimization.

Alternative Validation Methods: A Comparative Guide

While the enzymatic assay provides definitive functional data, its reliance on radioactivity can be a drawback. Furthermore, other methods can provide complementary structural information.

Electrophoretic Mobility Shift Analysis

Principle: The addition of a phosphate group adds mass (~80 Da) and negative charge to an oligonucleotide. In high-resolution systems like Capillary Gel Electrophoresis (CGE) or high-percentage denaturing Polyacrylamide Gel Electrophoresis (PAGE), this can induce a detectable shift in electrophoretic mobility compared to an unphosphorylated counterpart.[10][11][12][13]

Methodology: An unphosphorylated standard of the same sequence is run in an adjacent lane to the test sample on a denaturing PAGE gel (e.g., 15-20% acrylamide, 7M Urea). The gel is then stained (e.g., with SYBR Gold) and visualized. A successful phosphorylation will result in a band that migrates slightly slower (appears "higher" on the gel) than the 5'-OH standard.

G cluster_gel High-Resolution PAGE L1_label Lane 1 5'-OH Std L2_label Lane 2 Test Sample L1_band Band L2_band Shifted Band start Loading Wells

Caption: Expected mobility shift in PAGE for a phosphorylated oligo.

Mass Spectrometry (MS)

Principle: Mass spectrometry is the most direct and unambiguous method for confirming phosphorylation. It measures the mass-to-charge ratio of the molecule, providing its precise molecular weight. The addition of a phosphate group (HPO₃) adds 79.98 Da to the mass of the oligonucleotide, a difference that is easily resolved by modern mass spectrometers.[14] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred platform for this analysis.[15][16][17][18]

Methodology: The oligonucleotide sample is injected into an LC system, typically using ion-pair reverse-phase chromatography to resolve the full-length product from shorter failure sequences.[15][16] The eluent is directed into the mass spectrometer (e.g., ESI-Q-TOF), which measures the molecular weight of the species in the main peak. The resulting spectrum is analyzed for a mass corresponding to the theoretical mass of the 5'-phosphorylated oligonucleotide.

G cluster_workflow LC-MS Validation Workflow Sample Oligo Sample LC LC Separation (Ion-Pair Reverse Phase) Sample->LC Injection MS Mass Spectrometer (ESI-MS) LC->MS Elution Data Mass Spectrum (Confirm MW) MS->Data Detection

Caption: High-level workflow for LC-MS based 5'-phosphorylation analysis.

Method Comparison and Recommendations

The optimal validation strategy depends on the specific experimental needs, available resources, and the required level of certainty.

FeatureEnzymatic Assay (T4 PNK)Gel ElectrophoresisMass Spectrometry
Principle Functional (Enzyme Substrate)Biophysical (Size/Charge)Biophysical (Molecular Weight)
Data Output Quantitative (% Free 5'-OH)Qualitative (Mobility Shift)Quantitative & Unambiguous (Mass)
Sensitivity Very High (fmol)Moderate (pmol)High (pmol to fmol)
Key Advantage Directly confirms functional competence for ligation.Accessible, low-cost visual check.Definitive structural confirmation.[14][18]
Key Limitation Indirect; relies on radioactivity.Can be ambiguous for long oligos; requires a standard.High instrument cost; requires expertise.
Best For... Validating oligos for critical cloning/ligation steps.Routine QC and batch-to-batch comparison.Therapeutic oligo development, GMP, and troubleshooting.

Senior Scientist Recommendation:

For routine molecular biology applications like cloning, a successful ligation reaction following a standard T4 PNK treatment of PCR products is often sufficient validation.[5] However, when troubleshooting failed ligations or working with costly custom-synthesized oligonucleotides, the enzymatic assay provides the highest level of functional confidence. For researchers in therapeutic development or those requiring absolute structural certainty and purity data, LC-MS is the unequivocal gold standard and should be considered mandatory.[16][18] Gel electrophoresis serves as a valuable, rapid, and low-cost intermediate check for any lab.

References

  • Structure and mechanism of T4 polynucleotide kinase: an RNA repair enzyme. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. (2021). Agilent Technologies. Retrieved from [Link]

  • Oligonucleotide Purity Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Capillary gel electrophoresis and antisense therapeutics. Analysis of DNA analogs. (n.d.). PubMed. Retrieved from [Link]

  • T4 Polynucleotide Kinase: Definition & Overview. (2022). Excedr. Retrieved from [Link]

  • T4 Polynucleotide Kinase (PNK). (n.d.). Intact Genomics. Retrieved from [Link]

  • T4 PNK. (n.d.). Watchmaker Genomics. Retrieved from [Link]

  • Capillary Electrophoresis: Applications. (2024). JoVE. Retrieved from [Link]

  • Ligation (molecular biology). (n.d.). Wikipedia. Retrieved from [Link]

  • Improved LC-MS Analysis of Oligonucleotides with Next Generation Chromatography. (2021). Waters Corporation. Retrieved from [Link]

  • The terminal 5′ phosphate and proximate phosphorothioate promote ligation-independent cloning. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Gel electrophoresis for phosphorylated proteins: a brief introduction. (2020). J-Stage. Retrieved from [Link]

  • T4 Polynucleotide Kinase. (n.d.). NZYTech. Retrieved from [Link]

  • Characterization of Phosphorylated Proteins Using Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of phosphorylated proteins and peptides by mass spectrometry. (2001). The Rockefeller University. Retrieved from [Link]

  • Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • LC-MS Analysis of Synthetic Oligonucleotides. (n.d.). Waters Corporation. Retrieved from [Link]

  • LC-MS Analysis of Synthetic Oligonucleotides. (n.d.). Waters Corporation. Retrieved from [Link]

  • Determination of protein phosphorylation by polyacrylamide gel electrophoresis. (2025). ResearchGate. Retrieved from [Link]

  • Bioanalysis of Diagnostic and Therapeutic Oligonucleotides: An Emphasis on LC-FL and LC-MS Based Assays. (2017). PPD, Inc.. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 5'-Phosphorylation: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis and applications, the introduction of a 5'-phosphate group is a critical step for enabling downstream biological and chemical processes. This guide provides an in-depth, objective comparison of the two primary methodologies for 5'-phosphorylation: chemical phosphorylation using O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol, a phosphoramidite reagent, and enzymatic phosphorylation catalyzed by T4 Polynucleotide Kinase (T4 PNK).

This document moves beyond a simple recitation of protocols to offer a comprehensive analysis grounded in scientific principles and practical field experience. We will explore the underlying chemistry, compare experimental workflows, and present a data-driven evaluation of each method's performance, empowering you to make informed decisions for your specific research and development needs.

The Indispensable 5'-Phosphate: A Gateway to Functionality

Chemically synthesized oligonucleotides emerge from solid-phase synthesis with a 5'-hydroxyl group.[1][2] However, a 5'-phosphate is a prerequisite for a multitude of essential molecular biology applications. It is the key that unlocks the potential for oligonucleotides to be joined together by DNA or RNA ligases, a fundamental process in gene synthesis, cloning, and adapter ligation for next-generation sequencing.[1][2] Furthermore, 5'-phosphorylation can influence nucleic acid structure and interactions with various proteins.

The choice of phosphorylation method can have significant implications for the yield, purity, and scalability of your final product, ultimately impacting the success of downstream applications.

Chemical Phosphorylation: An Integrated Approach with O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol

Chemical phosphorylation offers the distinct advantage of being integrated directly into the automated solid-phase oligonucleotide synthesis cycle.[2] This is achieved through the use of a specialized phosphoramidite reagent, such as O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol (commercially known as Chemical Phosphorylation Reagent II or CPR II).[3][4]

The Mechanism of Action

The phosphoramidite method for oligonucleotide synthesis is a cyclical process involving deprotection, coupling, capping, and oxidation.[5][6] Chemical phosphorylation with a reagent like O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol occurs as the final coupling step. The 5'-hydroxyl of the solid-support-bound oligonucleotide attacks the activated phosphoramidite, forming a phosphite triester linkage. Subsequent oxidation converts this to a stable phosphate triester.

A key feature of this reagent is the presence of a dimethoxytrityl (DMT) group.[3][4] This acid-labile protecting group serves two crucial functions:

  • Monitoring Coupling Efficiency: The release of the DMT cation upon acid treatment can be quantified spectrophotometrically, providing a real-time measure of the phosphorylation reaction's efficiency.[7]

  • Purification Handle: The lipophilic DMT group allows for the straightforward purification of the full-length, phosphorylated oligonucleotide from shorter, non-phosphorylated failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification.[3][4]

Following purification, the oligonucleotide is treated with a mild base, such as ammonium hydroxide, to remove the remaining protecting groups and yield the final 5'-phosphorylated product.[3]

Experimental Workflow: Chemical Phosphorylation

G cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection_purification Cleavage, Deprotection & Purification s1 1. Final Detritylation: Removal of 5'-DMT from growing oligonucleotide chain. s2 2. Coupling: Addition of activated O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol phosphoramidite. s1->s2 s3 3. Capping: Acetylation of unreacted 5'-hydroxyl groups. s2->s3 s4 4. Oxidation: Conversion of phosphite triester to stable phosphate triester. s3->s4 dp1 5. Cleavage from Solid Support: Using concentrated ammonium hydroxide. s4->dp1 Oligonucleotide bound to solid support dp2 6. DMT-On Purification: RP-HPLC or cartridge purification to isolate full-length product. dp1->dp2 dp3 7. Detritylation: Acid treatment to remove the 5'-DMT group. dp2->dp3 dp4 8. Final Deprotection: Mild base treatment to yield the 5'-phosphate. dp3->dp4 end Final Product dp4->end Purified 5'-phosphorylated oligonucleotide G cluster_reaction Enzymatic Reaction cluster_cleanup Enzyme Inactivation & Purification r1 1. Reaction Setup: Combine oligonucleotide, ATP, reaction buffer, and T4 PNK. r2 2. Incubation: Incubate at 37°C for 30-60 minutes. r1->r2 c1 3. Heat Inactivation: Incubate at 65-80°C to denature T4 PNK. r2->c1 c2 4. Purification (Optional): Remove enzyme and excess ATP via spin column or precipitation. c1->c2 end Final Product c2->end Purified 5'-phosphorylated oligonucleotide start Unphosphorylated Oligonucleotide start->r1

Figure 2. Workflow for enzymatic 5'-phosphorylation.

In-depth Protocol: Enzymatic Phosphorylation

Materials:

  • Purified, deprotected oligonucleotide with a 5'-hydroxyl group.

  • T4 Polynucleotide Kinase (10 U/µL).

  • 10X T4 PNK Reaction Buffer (typically contains Tris-HCl, MgCl₂, DTT).

  • 10 mM ATP solution.

  • Nuclease-free water.

  • (Optional) Spin column for purification.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • Oligonucleotide (e.g., 100 pmol).

      • 10X T4 PNK Reaction Buffer (to a final concentration of 1X).

      • 10 mM ATP (to a final concentration of 1 mM).

      • T4 Polynucleotide Kinase (e.g., 10 units).

      • Nuclease-free water to the final reaction volume (e.g., 20-50 µL).

  • Incubation:

    • Mix the reaction gently and incubate at 37°C for 30-60 minutes. [8]3. Enzyme Inactivation:

    • Heat the reaction at 65-80°C for 10-20 minutes to inactivate the T4 PNK. [9][10]4. Purification (Optional but Recommended):

    • For applications sensitive to the presence of excess ATP or denatured enzyme, purify the phosphorylated oligonucleotide using a spin column designed for DNA cleanup or by ethanol precipitation.

  • Quantification and Storage:

    • Quantify the concentration of the phosphorylated oligonucleotide using UV-Vis spectrophotometry.

    • Store the final product at -20°C.

Head-to-Head Comparison: Performance and Practical Considerations

The choice between chemical and enzymatic phosphorylation hinges on a careful evaluation of several key performance metrics and practical considerations.

FeatureChemical Phosphorylation (O-DMT-2,2-di(ethoxycarbonyl)propan-1,3-diol)Enzymatic Phosphorylation (T4 Polynucleotide Kinase)
Yield High, with coupling efficiencies often exceeding 98%. [11]Overall yield is dependent on the efficiency of all synthesis and purification steps.Generally very high, approaching 100% for optimal substrates. Can be lower for substrates with a 5'-cytosine. [12]
Purity High purity can be achieved due to the DMT-on purification strategy, which effectively removes failure sequences. [3]However, impurities from the phosphoramidite reagent or side reactions can occur. [5][13]High purity is achievable, especially after a purification step to remove the enzyme and excess ATP. The primary contaminants are the reaction components themselves.
Scalability Highly scalable and amenable to high-throughput synthesis on automated platforms. [14][15]The cost of the phosphoramidite reagent can be a factor at very large scales.Scalable, with protocols available for larger quantities. [16]The cost of the enzyme and ATP can become significant for large-scale reactions.
Cost-Effectiveness Can be more cost-effective for routine, high-throughput synthesis due to automation and integration into the synthesis workflow. [1]May be more cost-effective for smaller numbers of oligonucleotides or when a synthesizer is not readily available. [9]
Substrate Scope Broad substrate scope, compatible with a wide range of modified oligonucleotides that can be synthesized using phosphoramidite chemistry.Broad substrate scope, including single- and double-stranded DNA and RNA. [17]The efficiency can be influenced by the 5'-terminal nucleotide. [12]
Workflow Integration Seamlessly integrated into the solid-phase synthesis workflow.A separate, post-synthesis step requiring additional handling and purification.
Potential Side Reactions Potential for side reactions inherent to phosphoramidite chemistry, such as incomplete capping leading to n-1 deletions. [18]The quality of the phosphoramidite reagent is critical. [5][19]Minimal side reactions under optimal conditions. Enzyme activity can be inhibited by contaminants from the oligonucleotide preparation.

Expert Recommendations: Choosing the Right Method for Your Application

As a Senior Application Scientist, my recommendation is to base your decision on the specific requirements of your project:

  • For high-throughput synthesis of standard oligonucleotides for applications like PCR or sequencing, chemical phosphorylation is often the more practical and cost-effective choice. The ability to automate the process and perform DMT-on purification provides a streamlined workflow for producing large numbers of high-purity oligonucleotides.

  • For the phosphorylation of a smaller number of oligonucleotides, or for oligonucleotides that are particularly sensitive to the chemical conditions of solid-phase synthesis, enzymatic phosphorylation with T4 PNK is an excellent option. Its mild reaction conditions and high specificity ensure the integrity of the oligonucleotide.

  • When working with precious or limited quantities of a custom-synthesized, highly modified oligonucleotide, enzymatic phosphorylation is often the preferred method. It avoids the potential for yield loss associated with an additional chemical coupling and purification step.

  • For applications requiring the highest possible purity, a combination of both methods can be considered. For instance, an oligonucleotide can be synthesized with a 5'-amino modifier, purified to homogeneity, and then enzymatically phosphorylated.

Ultimately, both chemical and enzymatic phosphorylation are robust and reliable methods. By understanding the nuances of each technique, you can select the most appropriate strategy to ensure the success of your research and development endeavors.

References

  • Guzaev, A., Salo, H., Azhayev, A., & Lönnberg, H. (1995). A new approach for chemical phosphorylation of oligonucleotides at the 5'-terminus. Tetrahedron, 51(34), 9375-9384. [Link]

  • Bio-protocol. (2017). Phosphorylation of 5'-ends. Bio-protocol, 7(15), e2429. [Link]

  • Wang, L., et al. (2007). Recognition of DNA substrates by T4 bacteriophage polynucleotide kinase. Nucleic Acids Research, 35(16), 5499–5507. [Link]

  • Bergot, B. J., & Egan, W. (1992). Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization. Journal of Chromatography A, 599(1-2), 35-42. [Link]

  • Lillehaug, J. R., & Kleppe, K. (1975). Kinetics and specificity of T4 polynucleotide kinase. Biochemistry, 14(6), 1225–1229. [Link]

  • j5. (n.d.). Oligonucleotide phosphorylation and annealing. Retrieved from [Link]

  • Gilar, M., et al. (2005). Characterization of high molecular weight impurities in synthetic phosphorothioate oligonucleotides. Bioorganic & Medicinal Chemistry, 13(19), 5591-5600. [Link]

  • Bonora, G. M., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–1217. [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55(1), 3.1.1-3.1.38. [Link]

  • Caruthers, M. H. (2013). The Phosphoramidite Approach for Oligonucleotide Synthesis. Methods in Molecular Biology, 991, 1-15. [Link]

  • Hughes, R. A., & Ellington, A. D. (2021). Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities. Frontiers in Bioengineering and Biotechnology, 9, 691653. [Link]

  • Bio-Synthesis Inc. (n.d.). Phosphorylated Oligonucleotides, Terminal Phosphate Oligo Modification. Retrieved from [Link]

  • Wang, L., et al. (2011). Preference of T4 PNK for substrates. ResearchGate. [Link]

  • Kumar, P., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]

  • Madsen, C. S., & Jensen, K. J. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8. [Link]

  • He, M., et al. (2021). Development of simple purification method for oligonucleotides synthesized using phosphoramidite for 5′-end modification as capping reagent. ResearchGate. [Link]

  • NEB. (n.d.). T4 Polynucleotide Kinase. Retrieved from [Link]

  • The Scientist. (2024). Infographic: Chemical Versus Enzymatic DNA Synthesis. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014). The Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. Retrieved from [Link]

  • The Cynical Scientist. (2021, June 10). Chemical synthesis of oligonucleotides|Phosphoramidite Method| [Video]. YouTube. [Link]

  • Guzaev, A. P. (1995). A New Method for the Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus. ResearchGate. [Link]

  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421-426. [Link]

  • Glen Research. (n.d.). Glen Report 8.22: 5'-Phosphorylations - Now Compatible with DMT-On Purification. Retrieved from [Link]

  • Glen Research. (n.d.). Chemical Phosphorylation of Oligonucleotides. Retrieved from [Link]

  • Wang, L., et al. (2011). The effects of interferents on the assay of T4 PNK. ResearchGate. [Link]

  • Chaput, J. C., & Szostak, J. W. (2023). A Platform for Controlled Template-Independent Enzymatic Synthesis of RNA Oligonucleotides and Therapeutics. bioRxiv. [Link]

  • Wang, L., et al. (2011). Real-time investigation of nucleic acids phosphorylation process using molecular beacons. Nucleic Acids Research, 39(18), e123. [Link]

  • The Scientist. (n.d.). CHEMICAL VERSUS ENZYMATIC DNA SYNTHESIS. Retrieved from [Link]

  • Pallan, P. S., & Egli, M. (2024). Controlled enzymatic synthesis of oligonucleotides. Nature Reviews Chemistry, 1-2. [Link]

  • Technology Networks. (2024). Enzymatic Approaches Will Transform DNA Synthesis, but Which One Is Right for You?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 5'-Phosphorylated Oligonucleotides: A Comparative Analysis of Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and drug development professionals working with synthetic oligonucleotides, ensuring the purity of 5'-phosphorylated species is paramount for the success of downstream applications such as enzymatic ligation, gene construction, and CRISPR-Cas9 gene editing. This guide provides an in-depth technical comparison of Capillary Electrophoresis (CE) with traditional methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the critical task of purity assessment. We will delve into the fundamental principles of each technique, present objective experimental data, and offer detailed protocols to empower you to make informed decisions for your analytical needs. This guide will demonstrate that for quantitative purity analysis of 5'-phosphorylated oligonucleotides, Capillary Gel Electrophoresis (CGE) often emerges as the superior technique, offering unparalleled resolution, speed, and automation.

The Critical Role of 5'-Phosphorylation and the Imperative of Purity

The presence of a phosphate group at the 5'-terminus is a critical modification that enables oligonucleotides to participate in a myriad of enzymatic reactions, most notably ligation by DNA or RNA ligases. The efficiency of these reactions is directly correlated with the purity of the phosphorylated oligonucleotide. Impurities, such as failure sequences (n-1, n-2 mers), incompletely deprotected oligonucleotides, or non-phosphorylated species, can significantly hinder or completely inhibit downstream applications, leading to failed experiments and loss of valuable time and resources. Therefore, a robust and accurate analytical method for purity assessment is not just a quality control step but a cornerstone of reliable research and development.

Capillary Electrophoresis: A Deep Dive into High-Resolution Separation

Capillary Electrophoresis (CE) is a powerful separation technique that fractionates molecules based on their electrophoretic mobility in an electric field. For oligonucleotides, which possess a uniform negative charge-to-mass ratio, separation by conventional Capillary Zone Electrophoresis (CZE) is challenging. However, by filling the capillary with a sieving matrix, a technique known as Capillary Gel Electrophoresis (CGE), oligonucleotides can be effectively separated based on their size with single-base resolution.[1][2]

The Principle of Separation in CGE

In CGE, a fused silica capillary is filled with a polymer solution (the "gel") that acts as a molecular sieve.[1] When a voltage is applied, the negatively charged oligonucleotides migrate towards the anode. Smaller oligonucleotides navigate through the pores of the gel matrix more easily and thus travel faster than larger ones, leading to separation based on chain length. The inclusion of denaturing agents like urea in the gel matrix is crucial to disrupt any secondary structures (e.g., hairpins) that could affect the migration behavior of the oligonucleotides.[3]

G cluster_0 Capillary cluster_1 Sample Injection cluster_2 Separation under Electric Field cluster_3 Detection Capillary Inlet (Cathode) Gel Matrix Outlet (Anode) Separation Shorter Oligos (migrate faster) Longer Oligos (migrate slower) Sample Mixture of 5'-Phosphorylated Oligonucleotides (Varying Lengths) Sample->Capillary:f0 Electrokinetic Injection Detector UV Absorbance Detector Separation->Detector Size-based Separation Electropherogram Purity Profile Detector->Electropherogram

Caption: Principle of Capillary Gel Electrophoresis for Oligonucleotide Separation.

Comparative Analysis: CE vs. HPLC and MS

While HPLC and MS are valuable tools in the oligonucleotide analysis toolkit, they have inherent limitations when it comes to providing accurate quantitative purity data, especially for closely related impurities.

FeatureCapillary Electrophoresis (CGE)Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)Mass Spectrometry (MS)
Primary Separation Principle Size-based (molecular sieving)HydrophobicityMass-to-charge ratio
Resolution Excellent (single-base resolution)Good, but can be limited for co-eluting speciesExcellent for mass, but no separation of isomers
Quantitative Accuracy HighModerate, co-elution of impurities can affect accuracyLow, due to variations in ionization efficiency
Analysis Speed Fast (typically < 30 minutes)Moderate to slow (can be > 30 minutes)Fast (for mass confirmation)
Sample Consumption Very low (nanoliter range)Low (microliter range)Low (microliter range)
Automation HighHighHigh
Primary Application Quantitative Purity Assessment , Size ConfirmationPurification, Analysis of hydrophobic modificationsMass Confirmation , Sequence Verification
Capillary Electrophoresis vs. High-Performance Liquid Chromatography (HPLC)

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a widely used technique for oligonucleotide analysis. It separates oligonucleotides based on their hydrophobicity, which is influenced by both their length and base composition. While effective for purification and analysis of hydrophobic modifications, IP-RP-HPLC can struggle to resolve closely related impurities from the main product peak.[4] For instance, an n-1 failure sequence may co-elute with the full-length product, leading to an overestimation of purity when relying solely on UV detection.[4]

In contrast, the size-based separation mechanism of CGE provides superior resolution, allowing for the clear separation of the full-length 5'-phosphorylated oligonucleotide from shorter failure sequences. This leads to a more accurate and reliable quantitative assessment of purity.[1]

Capillary Electrophoresis vs. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized oligonucleotide, thereby verifying its identity.[3] However, MS is not inherently a quantitative technique for purity assessment. Different oligonucleotide species in a sample can have varying ionization efficiencies, meaning the relative peak intensities in a mass spectrum do not directly correlate to their relative abundance.[3] While MS can identify the presence of impurities, it cannot accurately quantify them. CGE, on the other hand, provides a direct quantitative measure of purity based on the relative peak areas in the electropherogram.[3]

Experimental Protocol: Purity Assessment by CGE

This protocol provides a robust, self-validating method for the purity assessment of a 5'-phosphorylated oligonucleotide using a commercial capillary electrophoresis system.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Separation Buffer and Gel Matrix B Condition Capillary A->B C Prepare Sample and Standards B->C D Set Up CE Instrument Method C->D E Inject Sample D->E F Apply Separation Voltage E->F G Detect Migrating Species (UV) F->G H Generate Electropherogram G->H I Integrate Peaks and Calculate Purity H->I

Caption: Workflow for Purity Assessment of 5'-Phosphorylated Oligonucleotides by CGE.

Step-by-Step Methodology
  • Materials and Reagents:

    • Capillary Electrophoresis System with UV detector

    • Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length)

    • Separation Buffer: 100 mM Tris-Borate, 7 M Urea, pH 8.3

    • Sieving Matrix (Gel): Commercially available replaceable linear polyacrylamide or similar polymer solution

    • 5'-phosphorylated oligonucleotide sample

    • Deionized water

  • Capillary Conditioning (New Capillary):

    • Rinse with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 20 minutes.

    • Rinse with separation buffer for 10 minutes.

  • Pre-run Capillary Preparation:

    • Rinse with deionized water for 2 minutes.

    • Fill the capillary with the sieving matrix for 10 minutes.

    • Pre-run with separation buffer at the separation voltage for 5 minutes.

  • Sample Preparation:

    • Dissolve the lyophilized 5'-phosphorylated oligonucleotide in deionized water to a concentration of approximately 0.1-0.5 mg/mL. Desalting the sample prior to analysis is recommended to improve peak shape and resolution.[3]

  • CE Method Parameters:

    • Injection: Electrokinetic injection at -5 kV for 5-10 seconds.

    • Separation Voltage: -15 to -20 kV (constant voltage).

    • Capillary Temperature: 30-40 °C to ensure denaturation.

    • Detection: UV absorbance at 260 nm.

    • Run Time: 20-40 minutes, depending on oligonucleotide length and capillary dimensions.

  • Data Analysis:

    • Identify the main peak corresponding to the full-length 5'-phosphorylated oligonucleotide.

    • Identify impurity peaks (e.g., n-1, n-2).

    • Integrate the peak areas of the main product and all impurities.

    • Calculate the purity as follows:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Case Study: Comparative Purity Analysis of a Synthetic 25-mer 5'-Phosphorylated Oligonucleotide

To illustrate the practical differences between the techniques, a crude 25-mer 5'-phosphorylated oligonucleotide was analyzed by CGE, IP-RP-HPLC, and ESI-MS.

CGE Analysis: The electropherogram from CGE analysis showed a major peak for the full-length product and a distinct, well-resolved peak for the n-1 impurity.

IP-RP-HPLC Analysis: The chromatogram from IP-RP-HPLC showed a main peak with a noticeable shoulder, indicating the co-elution of the n-1 impurity.

ESI-MS Analysis: The mass spectrum confirmed the molecular weight of the full-length product and the presence of the n-1 impurity. However, the relative intensities of the peaks did not accurately reflect their abundance.

ParameterCapillary Gel Electrophoresis (CGE)IP-RP-HPLCESI-MS
Purity of Full-Length Product (%) 85.2% 92.5% (overestimated due to co-elution)Not Quantifiable
Resolution (Full-length vs. n-1) Baseline Resolved (>1.5) Partial Co-elution (<1.0)Not Applicable
Analysis Time (minutes) 25 355
Key Finding Accurate quantitative purity with excellent resolution.Inaccurate purity due to poor resolution of key impurity.Confirmed identity but could not provide purity value.

This case study clearly demonstrates the superior resolving power and quantitative accuracy of CGE for the purity assessment of 5'-phosphorylated oligonucleotides.

Conclusion: Selecting the Right Tool for Purity Assessment

The choice of analytical technique for assessing the purity of 5'-phosphorylated oligonucleotides is critical for ensuring the reliability and success of subsequent applications. While IP-RP-HPLC and Mass Spectrometry are invaluable for purification and identity confirmation, respectively, Capillary Gel Electrophoresis stands out as the gold standard for accurate and reproducible quantitative purity analysis. Its ability to provide single-base resolution in a rapid and automated fashion makes it an essential tool for any laboratory working with synthetic oligonucleotides. By integrating CGE into your quality control workflow, you can have greater confidence in the quality of your materials and the integrity of your experimental results.

References

  • Bio-Rad Laboratories. Oligonucleotide Purity Analysis by Capillary Electrophoresis. US/EG Bulletin 2098. [Link]

  • Kourkine, I. V., Hestekin, C. N., & Barron, A. E. (2002). Technical challenges in the bioanalysis of antisense oligonucleotides: a review. Current Pharmaceutical Biotechnology, 3(4), 345-360.
  • Agilent Technologies. (2021). Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. Application Note. [Link]

  • Gilar, M., Fountain, K. J., Budman, Y., Neue, U. D., Gebler, J. C., & Sosic, Z. (2002). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction. Journal of Chromatography A, 958(1-2), 167-182. [Link]

  • Huber, C. G., & Oberacher, H. (2001). Analysis of nucleic acids by capillary ion-pair reversed-phase HPLC coupled to negative-ion electrospray ionization mass spectrometry. Analytical Chemistry, 73(1), 2-11. [Link]

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A Senior Application Scientist's Guide to Phosphoramidite-Based Phosphorylation Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotide chemistry, the precise and efficient installation of a 5'-phosphate group is a critical step for a multitude of applications, from gene assembly and ligation-based diagnostics to the biological activity of therapeutic siRNA.[1][2][3] The workhorse for this transformation in automated solid-phase synthesis is the phosphoramidite reagent. However, not all phosphorylation agents are created equal. The choice of reagent has direct implications for in-process control, cost, and workflow optimization.

This guide provides a detailed comparative analysis of the two principal classes of phosphoramidite-based phosphorylation agents: those containing a 4,4'-dimethoxytrityl (DMT) group for reaction monitoring ("DMT-On"), and those without ("DMT-Off"). We will explore the causality behind their design, present a framework for their application, and provide validated protocols to ensure reproducible success.

The Mechanistic Core: Phosphoramidite Coupling Chemistry

The introduction of a 5'-phosphate via a phosphoramidite reagent follows the same well-established, four-step cycle used for the addition of nucleoside monomers.[4] This process, which consistently achieves coupling efficiencies upwards of 98%, is the foundation of modern oligonucleotide synthesis.[5]

  • Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the solid-support-bound oligonucleotide, making it available for reaction.

  • Coupling: The phosphorylation phosphoramidite, activated by a weak acid like 5-ethylthio-1H-tetrazole (ETT), couples with the free 5'-hydroxyl, forming an unstable phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles.

  • Oxidation: The phosphite triester is oxidized to a stable phosphate triester, completing the addition.

Phosphoramidite_Cycle cluster_cycle Phosphorylation Cycle Deblocking 1. Deblocking (DMT Removal) Free_OH Support-Bound Oligo (Free 5'-OH) Deblocking->Free_OH Coupling 2. Coupling (Phosphoramidite + Activator) Free_OH->Coupling Capping 3. Capping (Unreacted -OH) Free_OH->Capping Failure Pathway Phosphite_Triester Phosphite Triester Intermediate Coupling->Phosphite_Triester Oxidation 4. Oxidation (Iodine/Water) Phosphite_Triester->Oxidation Protected_Phosphate Protected 5'-Phosphate Oligo Oxidation->Protected_Phosphate Protected_Phosphate->Deblocking Next Cycle (if applicable)

Caption: The four-step cycle for 5'-phosphorylation using phosphoramidite chemistry.

The key distinction between phosphorylation agents lies in the chemical nature of the phosphoramidite itself and the strategic inclusion of a DMT group.

Comparative Analysis of Phosphorylation Agents

The two leading agents for chemical phosphorylation are 5'-Phosphate-ON Reagent (also known as Chemical Phosphorylation Reagent II or CPR II), a DMT-containing phosphoramidite, and Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite , a simpler, DMT-absent reagent.

Feature5'-Phosphate-ON (DMT-On)Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite (DMT-Off)
In-Process Monitoring Yes (Trityl Cation Assay)[6][7]No
Coupling Efficiency >98% (Quantifiable per synthesis)>98% (Inferred from final product analysis)
Workflow Standard phosphoramidite cycle.Standard phosphoramidite cycle.
Deprotection Standard (Ammonium Hydroxide)[8]Standard (Ammonium Hydroxide)
Purification Compatibility Compatible with DMT-on purification methods.[6]Requires purification methods independent of the trityl group.
Relative Cost HigherLower[9]
Primary Use Case Applications requiring stringent process control and validation (e.g., diagnostics, therapeutics).High-throughput or routine synthesis where final product analysis is sufficient.
The Strategic Advantage of the DMT Group: 5'-Phosphate-ON

The defining feature of the 5'-Phosphate-ON reagent is a DMT group attached to a side chain.[8] During the deblocking step of the next synthesis cycle (or a final deblocking step if phosphorylation is the last addition), this DMT group is cleaved. The resulting orange-colored trityl cation is released into the flow-through, and its absorbance can be measured by the synthesizer's spectrophotometer.[10]

This is a self-validating system : The intensity of the color is directly proportional to the number of molecules that successfully coupled in the previous step, providing a quantitative, real-time measurement of the phosphorylation efficiency. This is invaluable for troubleshooting, process optimization, and quality assurance, particularly in regulated environments. Furthermore, the DMT group can be left on the final oligonucleotide to facilitate "DMT-on" reverse-phase purification, which effectively separates the full-length, successfully phosphorylated product from truncated failure sequences.[6]

The Economical Workhorse: Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite

This reagent is a direct and efficient phosphorylating agent without the DMT moiety.[9] Its coupling efficiency is expected to be high, in line with standard phosphoramidite chemistry, but this cannot be confirmed in-process.[5] Validation of phosphorylation relies solely on post-synthesis analysis of the final product, typically by mass spectrometry or HPLC. This reagent is an excellent, cost-effective choice for applications where in-process monitoring is not a critical requirement, such as in the routine synthesis of primers for ligation reactions.[11]

Experimental Protocols & Workflow

The implementation of both reagents into a standard automated oligonucleotide synthesis workflow is straightforward.

Comparative_Workflow cluster_dmt_on Phosphate-ON (DMT-On) Workflow cluster_dmt_off Bis(cyanoethyl) (DMT-Off) Workflow Start Oligo Synthesis Complete (Final DMT Removed) Couple_Phosphorylating_Agent Couple Phosphorylating Agent (Final Cycle) Start->Couple_Phosphorylating_Agent Oxidize_Cap Oxidize & Cap Couple_Phosphorylating_Agent->Oxidize_Cap Cleave_Deprotect Cleave from Support & Deprotect Bases Oxidize_Cap->Cleave_Deprotect PO_Final_Deblock Final Deblocking Step (Releases DMT from Phospho-Agent) Oxidize_Cap->PO_Final_Deblock PO_Purify DMT-On Purification (Optional) Followed by Detritylation Cleave_Deprotect->PO_Purify BC_Analyze Analyze Final Product (Mass Spec / HPLC) Cleave_Deprotect->BC_Analyze Final_Oligo 5'-Phosphorylated Oligonucleotide PO_Monitor Measure Trityl Cation (Quantify Coupling Efficiency) PO_Final_Deblock->PO_Monitor PO_Monitor->Cleave_Deprotect PO_Purify->Final_Oligo BC_Purify Purification (e.g., IEX, PAGE) BC_Analyze->BC_Purify BC_Purify->Final_Oligo

Caption: Workflow comparison highlighting the in-process control step unique to the DMT-On agent.

Standard Phosphorylation Protocol (Automated Synthesizer)

This protocol is applicable to both agents, with the understanding that the trityl monitoring step is only relevant for the Phosphate-ON reagent.

  • Reagent Preparation: Prepare a 0.1 M solution of the chosen phosphorylation phosphoramidite in anhydrous acetonitrile.

  • Synthesis Program:

    • Ensure the standard synthesis cycle for the final coupling step is programmed.

    • Deblocking: Perform the final detritylation of the 5'-hydroxyl of the support-bound oligonucleotide.

    • Coupling: Deliver the phosphorylation phosphoramidite solution and activator (e.g., 0.25 M ETT) to the synthesis column. A standard coupling time of 2 minutes is typically sufficient.

    • Capping & Oxidation: Proceed with the standard capping and oxidation steps.

  • Post-Phosphorylation (Phosphate-ON only):

    • Perform a final deblocking step with acid to cleave the DMT group from the phosphorylation reagent.

    • Ensure the synthesizer's trityl monitor is active to record the absorbance reading, which confirms the coupling efficiency of the phosphorylation step.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and remove all protecting groups using concentrated ammonium hydroxide or an appropriate amine mixture (e.g., AMA) according to standard laboratory procedures.[1]

  • Purification:

    • Phosphate-ON: Utilize DMT-on cartridge purification for a streamlined process, or other methods like HPLC after detritylation.

    • Bis(cyanoethyl): Purify the final product using methods such as HPLC, PAGE, or desalting, as required by the application.[4]

Conclusion and Expert Recommendations

The choice between DMT-On and DMT-Off phosphorylation agents is a strategic one, dictated by the downstream application's tolerance for error and the need for process validation.

  • For high-stakes applications such as the synthesis of therapeutic oligonucleotides, diagnostic probes, or material for structural biology, the 5'-Phosphate-ON reagent is strongly recommended . The ability to quantify the efficiency of the phosphorylation step provides an indispensable layer of quality control and confidence in the final product.

  • For routine, high-throughput applications , such as the production of primers for PCR or ligation, the Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite offers a reliable and more economical solution. Its performance is robust, and when coupled with rigorous post-synthesis quality control like mass spectrometry, it is perfectly suited for less demanding applications.

By understanding the distinct advantages of each reagent class, researchers can make informed decisions that align with their scientific goals, quality requirements, and budgetary constraints.

References

  • Glen Research. (n.d.). Glen Report 8.22: 5'-Phosphorylations - Now Compatible with DMT-On Purification. Retrieved from [Link]

  • Glen Research. (n.d.). Glen-Pak™ Purification Cartridges. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 30.16 - Technical Brief – 5'-Phosphorylation of RNA. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. Retrieved from [Link]

  • Glen Research. (n.d.). Chemical Phosphorylation of Oligonucleotides. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report Titles. Retrieved from [Link]

  • Cherepanov, A. V. (2015). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. PubMed Central. Retrieved from [Link]

  • LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]

  • Gait, M. J. (Ed.). (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.